7u85 Hydrochloride
Description
Properties
CAS No. |
120097-92-9 |
|---|---|
Molecular Formula |
C22H25ClN2O2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H |
InChI Key |
ABKIVLVKVDITIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl |
Appearance |
Solid powder |
Other CAS No. |
120097-91-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7U-85 Hydrochloride; 7U-85; 7U 85; 7U85; BW-A-7U; BW A 7U; BWA7U |
Origin of Product |
United States |
Foundational & Exploratory
7u85 Hydrochloride synthesis and purification methods
I am unable to provide information on the synthesis and purification of "7u85 Hydrochloride." Searches for this term do not yield any results for a recognized chemical compound in publicly available scientific literature or chemical databases.
It is possible that "this compound" may be one of the following:
-
An internal or proprietary code name for a compound that is not publicly disclosed.
-
A misinterpretation or typographical error of a standard chemical name.
-
A hypothetical or fictional substance.
Without a valid and recognized chemical identifier, it is not possible to locate the technical data required to fulfill your request for a detailed guide on its synthesis, purification, experimental protocols, and associated diagrams.
If you can provide a standard chemical name (such as an IUPAC name), CAS number, or a reference to a publication where this compound is described, I would be glad to attempt to find the information you need.
7u85 Hydrochloride synthesis and purification methods
I am unable to provide information on the synthesis and purification of "7u85 Hydrochloride." Searches for this term do not yield any results for a recognized chemical compound in publicly available scientific literature or chemical databases.
It is possible that "this compound" may be one of the following:
-
An internal or proprietary code name for a compound that is not publicly disclosed.
-
A misinterpretation or typographical error of a standard chemical name.
-
A hypothetical or fictional substance.
Without a valid and recognized chemical identifier, it is not possible to locate the technical data required to fulfill your request for a detailed guide on its synthesis, purification, experimental protocols, and associated diagrams.
If you can provide a standard chemical name (such as an IUPAC name), CAS number, or a reference to a publication where this compound is described, I would be glad to attempt to find the information you need.
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of 7U85 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7U85 Hydrochloride is an investigational antitumor agent belonging to the arylmethylaminopropanediol (AMAP) class of DNA intercalators. This document provides a comprehensive overview of the available preclinical pharmacodynamic (PD) data and the planned, though unpublished, clinical pharmacokinetic (PK) evaluation of 7U85. In vitro studies demonstrate that the cytotoxic and antiproliferative activity of 7U85 is a function of both drug concentration and exposure time, a characteristic shared with other DNA-intercalating agents like doxorubicin (B1662922). The compound has been evaluated in human breast adenocarcinoma (MCF-7) and murine leukemia (P388) cell lines. A Phase I clinical trial was designed to determine the pharmacokinetic profile of 7U85 mesylate in patients, but the quantitative results of this study are not publicly available. This guide consolidates the known information, presenting the pharmacodynamic parameters, outlining the experimental methodologies employed, and detailing the intended clinical investigation.
Introduction
This compound is a synthetic compound identified as a potential anticancer therapeutic. It is a member of the arylmethylaminopropanediol (AMAP) chemical class, which are known to act as DNA intercalators.[1] The primary mechanism of action for AMAPs involves the inhibition of DNA and RNA synthesis, which is similar to the activity of established chemotherapeutic agents such as doxorubicin and mitoxantrone.[1][2][3] Specifically, 7U85 is classified as a DNA-directed DNA polymerase inhibitor.[4] Its development included extensive in vitro characterization and progression to a Phase I clinical trial to assess its safety and pharmacokinetic profile in humans.
Pharmacodynamics (PD)
The pharmacodynamic properties of 7U85 have been characterized in preclinical in vitro models, focusing on its antiproliferative and cytotoxic effects. The key finding from these studies is that the antitumor activity of 7U85, like other AMAPs, is dependent on the total drug exposure, which is a product of both concentration (C) and time (T). This relationship is described by the pharmacodynamic principle Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant.
In Vitro Antitumor Activity
The antitumor activity of 7U85 was evaluated against the MCF-7 human breast cancer and P388 murine leukemia cell lines. The studies aimed to determine the concentration and time dependency of its effects. The results from these studies, particularly from the key publication "Evaluation of Arylmethylaminopropanediols by a Novel in Vitro Pharmacodynamic Assay," are summarized below.
Table 1: In Vitro Pharmacodynamic Parameters of 7U85
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| P388/0 | Antiproliferative Activity (SF=2) | ||
| Concentration Coefficient (n) | 4.0 | ||
| Minimum Concentration (Cmin, µM) | 0.17 | ||
| Minimum Time (Tmin, h) | 0.4 | ||
| Minimum Exposure (k, (Cⁿ x T)) | 0.0012 | ||
| P388/0 | Cytotoxic Activity (SF=0.1) | ||
| Concentration Coefficient (n) | 1.6 | ||
| Minimum Concentration (Cmin, µM) | 0.35 | ||
| Minimum Time (Tmin, h) | 1.0 | ||
| Minimum Exposure (k, (Cⁿ x T)) | 0.1225 |
Note: SF = Surviving Fraction. Antiproliferative activity was evaluated at a surviving fraction of 2 (indicating growth inhibition), while cytotoxic activity was evaluated at a surviving fraction of 0.1 (indicating 90% cell kill). Data is extracted from tables presented in related research.
Mechanism of Action
The mechanism of action of 7U85 is consistent with its classification as a DNA intercalator.
-
Inhibition of Macromolecular Synthesis : Studies demonstrated that 7U85 potently inhibits both DNA and RNA synthesis. The inhibition of protein synthesis required significantly higher concentrations of the drug. This pattern of activity is similar to that of doxorubicin and mitoxantrone.
-
Enzyme Interference : The inhibition of DNA synthesis was found to be independent of the uptake, phosphorylation, or retention of metabolic precursors. This suggests that 7U85 directly interferes with the function of enzymes that interact with DNA, such as topoisomerase II or DNA and RNA polymerases.
Pharmacokinetics (PK)
The human pharmacokinetics of 7U85 were the subject of a Phase I clinical trial. While the trial's existence and objectives are documented, the resulting quantitative data (e.g., Cmax, AUC, half-life, clearance) have not been published in publicly accessible literature.
Phase I Clinical Trial Design
A Phase I, open-label, rising-dose study (Protocol Number: C-92-38) was conducted at the Brooke Army Medical Center to evaluate 7U85 mesylate.
The primary objectives of the study were:
-
To determine the maximum tolerated dose (MTD) of 7U85 mesylate.
-
To define the qualitative and quantitative toxicities of the drug.
-
To determine the basic pharmacokinetics of 7U85 mesylate by analyzing plasma and urinary concentrations.
-
To gather preliminary information on the antitumor effects of the compound.
The drug was administered as a two-hour intravenous infusion every 21-28 days. The study intended to use a pharmacokinetic-guided dose escalation procedure to potentially reduce the number of patients needed to establish the MTD.
Experimental Protocols
In Vitro Pharmacodynamic Assay
The following is a detailed methodology for the in vitro pharmacodynamic assay used to characterize 7U85, based on the descriptions provided in the primary literature.
Objective: To determine the relationship between drug concentration (C), exposure time (T), and cell survival for 7U85.
Materials:
-
Cell Lines: MCF-7 (adherent human breast cancer) and P388/0 (nonadherent murine leukemia).
-
Culture Medium: Appropriate for each cell line (e.g., RPMI 1640 with fetal bovine serum).
-
This compound stock solution.
-
96-well microtiter plates.
-
MTT or similar viability assay reagents.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure logarithmic growth throughout the experiment and allow for multiple population doublings.
-
Drug Exposure Matrix: Prepare a matrix of drug concentrations and exposure times. A range of 7U85 concentrations are added to the wells.
-
Timed Exposure: Plates are incubated for a series of defined exposure times (e.g., 1, 2, 4, 8, 24 hours).
-
Drug Removal: At the end of each exposure period, the drug-containing medium is removed. Adherent cells (MCF-7) are washed, while suspension cells (P388) are centrifuged and resuspended in fresh, drug-free medium.
-
Recovery Incubation: All plates are returned to the incubator and allowed to grow in drug-free medium for a period equivalent to at least four population doubling times of control cells.
-
Viability Assessment: After the recovery period, cell viability is determined using a standard method like the MTT assay, which measures metabolic activity.
-
Data Analysis:
-
The surviving fraction of cells is calculated for each C and T combination relative to untreated controls.
-
The data is fitted to the pharmacodynamic equation Cⁿ x T = k.
-
The concentration coefficient (n) and exposure constant (k) are determined.
-
From these parameters, the minimum concentration (Cmin) and minimum time (Tmin) required to achieve a specific level of cell kill (e.g., 90% inhibition) are calculated.
-
Macromolecular Synthesis Assay
The following protocol outlines the general methodology used to assess the effect of 7U85 on DNA, RNA, and protein synthesis.
Objective: To quantify the inhibition of DNA, RNA, and protein synthesis in cancer cells following exposure to 7U85.
Materials:
-
Cell Lines: MCF-7 or P388.
-
Radiolabeled Precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein).
-
This compound.
-
Trichloroacetic acid (TCA).
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: Cells are cultured to mid-log phase.
-
Drug Incubation: Cells are incubated with various concentrations of 7U85 for a defined period (e.g., 1-4 hours).
-
Radiolabel Pulse: Near the end of the drug incubation, the specific radiolabeled precursor is added to the culture for a short pulse period (e.g., 30-60 minutes).
-
Termination and Precipitation: The incubation is stopped, and cells are harvested. Ice-cold TCA is added to precipitate the macromolecules (DNA, RNA, proteins), leaving unincorporated precursors in the soluble fraction.
-
Washing: The precipitate is washed multiple times with cold TCA to remove all soluble radiolabel.
-
Quantification: The washed precipitate is solubilized, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The radioactivity counts in drug-treated samples are compared to untreated controls to determine the percentage of inhibition of synthesis for each macromolecule at each drug concentration.
Visualizations
Experimental Workflow Diagrams
Proposed Mechanism of Action Pathway
Conclusion
This compound is an arylmethylaminopropanediol that demonstrates significant, exposure-dependent antitumor activity in preclinical in vitro models. Its mechanism of action involves DNA intercalation and the subsequent inhibition of DNA and RNA synthesis, placing it in a similar functional class as other established intercalating agents. While a Phase I clinical trial was initiated to define its human pharmacokinetic profile and safety, the quantitative results remain unavailable in the public domain. The data presented in this guide, derived from preclinical research, provides a foundational understanding of the pharmacodynamics of 7U85 and the methodologies used for its evaluation. Further research or the release of the clinical trial data would be necessary to fully characterize its clinical potential.
References
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of 7U85 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7U85 Hydrochloride is an investigational antitumor agent belonging to the arylmethylaminopropanediol (AMAP) class of DNA intercalators. This document provides a comprehensive overview of the available preclinical pharmacodynamic (PD) data and the planned, though unpublished, clinical pharmacokinetic (PK) evaluation of 7U85. In vitro studies demonstrate that the cytotoxic and antiproliferative activity of 7U85 is a function of both drug concentration and exposure time, a characteristic shared with other DNA-intercalating agents like doxorubicin. The compound has been evaluated in human breast adenocarcinoma (MCF-7) and murine leukemia (P388) cell lines. A Phase I clinical trial was designed to determine the pharmacokinetic profile of 7U85 mesylate in patients, but the quantitative results of this study are not publicly available. This guide consolidates the known information, presenting the pharmacodynamic parameters, outlining the experimental methodologies employed, and detailing the intended clinical investigation.
Introduction
This compound is a synthetic compound identified as a potential anticancer therapeutic. It is a member of the arylmethylaminopropanediol (AMAP) chemical class, which are known to act as DNA intercalators.[1] The primary mechanism of action for AMAPs involves the inhibition of DNA and RNA synthesis, which is similar to the activity of established chemotherapeutic agents such as doxorubicin and mitoxantrone.[1][2][3] Specifically, 7U85 is classified as a DNA-directed DNA polymerase inhibitor.[4] Its development included extensive in vitro characterization and progression to a Phase I clinical trial to assess its safety and pharmacokinetic profile in humans.
Pharmacodynamics (PD)
The pharmacodynamic properties of 7U85 have been characterized in preclinical in vitro models, focusing on its antiproliferative and cytotoxic effects. The key finding from these studies is that the antitumor activity of 7U85, like other AMAPs, is dependent on the total drug exposure, which is a product of both concentration (C) and time (T). This relationship is described by the pharmacodynamic principle Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant.
In Vitro Antitumor Activity
The antitumor activity of 7U85 was evaluated against the MCF-7 human breast cancer and P388 murine leukemia cell lines. The studies aimed to determine the concentration and time dependency of its effects. The results from these studies, particularly from the key publication "Evaluation of Arylmethylaminopropanediols by a Novel in Vitro Pharmacodynamic Assay," are summarized below.
Table 1: In Vitro Pharmacodynamic Parameters of 7U85
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| P388/0 | Antiproliferative Activity (SF=2) | ||
| Concentration Coefficient (n) | 4.0 | ||
| Minimum Concentration (Cmin, µM) | 0.17 | ||
| Minimum Time (Tmin, h) | 0.4 | ||
| Minimum Exposure (k, (Cⁿ x T)) | 0.0012 | ||
| P388/0 | Cytotoxic Activity (SF=0.1) | ||
| Concentration Coefficient (n) | 1.6 | ||
| Minimum Concentration (Cmin, µM) | 0.35 | ||
| Minimum Time (Tmin, h) | 1.0 | ||
| Minimum Exposure (k, (Cⁿ x T)) | 0.1225 |
Note: SF = Surviving Fraction. Antiproliferative activity was evaluated at a surviving fraction of 2 (indicating growth inhibition), while cytotoxic activity was evaluated at a surviving fraction of 0.1 (indicating 90% cell kill). Data is extracted from tables presented in related research.
Mechanism of Action
The mechanism of action of 7U85 is consistent with its classification as a DNA intercalator.
-
Inhibition of Macromolecular Synthesis : Studies demonstrated that 7U85 potently inhibits both DNA and RNA synthesis. The inhibition of protein synthesis required significantly higher concentrations of the drug. This pattern of activity is similar to that of doxorubicin and mitoxantrone.
-
Enzyme Interference : The inhibition of DNA synthesis was found to be independent of the uptake, phosphorylation, or retention of metabolic precursors. This suggests that 7U85 directly interferes with the function of enzymes that interact with DNA, such as topoisomerase II or DNA and RNA polymerases.
Pharmacokinetics (PK)
The human pharmacokinetics of 7U85 were the subject of a Phase I clinical trial. While the trial's existence and objectives are documented, the resulting quantitative data (e.g., Cmax, AUC, half-life, clearance) have not been published in publicly accessible literature.
Phase I Clinical Trial Design
A Phase I, open-label, rising-dose study (Protocol Number: C-92-38) was conducted at the Brooke Army Medical Center to evaluate 7U85 mesylate.
The primary objectives of the study were:
-
To determine the maximum tolerated dose (MTD) of 7U85 mesylate.
-
To define the qualitative and quantitative toxicities of the drug.
-
To determine the basic pharmacokinetics of 7U85 mesylate by analyzing plasma and urinary concentrations.
-
To gather preliminary information on the antitumor effects of the compound.
The drug was administered as a two-hour intravenous infusion every 21-28 days. The study intended to use a pharmacokinetic-guided dose escalation procedure to potentially reduce the number of patients needed to establish the MTD.
Experimental Protocols
In Vitro Pharmacodynamic Assay
The following is a detailed methodology for the in vitro pharmacodynamic assay used to characterize 7U85, based on the descriptions provided in the primary literature.
Objective: To determine the relationship between drug concentration (C), exposure time (T), and cell survival for 7U85.
Materials:
-
Cell Lines: MCF-7 (adherent human breast cancer) and P388/0 (nonadherent murine leukemia).
-
Culture Medium: Appropriate for each cell line (e.g., RPMI 1640 with fetal bovine serum).
-
This compound stock solution.
-
96-well microtiter plates.
-
MTT or similar viability assay reagents.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure logarithmic growth throughout the experiment and allow for multiple population doublings.
-
Drug Exposure Matrix: Prepare a matrix of drug concentrations and exposure times. A range of 7U85 concentrations are added to the wells.
-
Timed Exposure: Plates are incubated for a series of defined exposure times (e.g., 1, 2, 4, 8, 24 hours).
-
Drug Removal: At the end of each exposure period, the drug-containing medium is removed. Adherent cells (MCF-7) are washed, while suspension cells (P388) are centrifuged and resuspended in fresh, drug-free medium.
-
Recovery Incubation: All plates are returned to the incubator and allowed to grow in drug-free medium for a period equivalent to at least four population doubling times of control cells.
-
Viability Assessment: After the recovery period, cell viability is determined using a standard method like the MTT assay, which measures metabolic activity.
-
Data Analysis:
-
The surviving fraction of cells is calculated for each C and T combination relative to untreated controls.
-
The data is fitted to the pharmacodynamic equation Cⁿ x T = k.
-
The concentration coefficient (n) and exposure constant (k) are determined.
-
From these parameters, the minimum concentration (Cmin) and minimum time (Tmin) required to achieve a specific level of cell kill (e.g., 90% inhibition) are calculated.
-
Macromolecular Synthesis Assay
The following protocol outlines the general methodology used to assess the effect of 7U85 on DNA, RNA, and protein synthesis.
Objective: To quantify the inhibition of DNA, RNA, and protein synthesis in cancer cells following exposure to 7U85.
Materials:
-
Cell Lines: MCF-7 or P388.
-
Radiolabeled Precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein).
-
This compound.
-
Trichloroacetic acid (TCA).
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: Cells are cultured to mid-log phase.
-
Drug Incubation: Cells are incubated with various concentrations of 7U85 for a defined period (e.g., 1-4 hours).
-
Radiolabel Pulse: Near the end of the drug incubation, the specific radiolabeled precursor is added to the culture for a short pulse period (e.g., 30-60 minutes).
-
Termination and Precipitation: The incubation is stopped, and cells are harvested. Ice-cold TCA is added to precipitate the macromolecules (DNA, RNA, proteins), leaving unincorporated precursors in the soluble fraction.
-
Washing: The precipitate is washed multiple times with cold TCA to remove all soluble radiolabel.
-
Quantification: The washed precipitate is solubilized, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The radioactivity counts in drug-treated samples are compared to untreated controls to determine the percentage of inhibition of synthesis for each macromolecule at each drug concentration.
Visualizations
Experimental Workflow Diagrams
Proposed Mechanism of Action Pathway
Conclusion
This compound is an arylmethylaminopropanediol that demonstrates significant, exposure-dependent antitumor activity in preclinical in vitro models. Its mechanism of action involves DNA intercalation and the subsequent inhibition of DNA and RNA synthesis, placing it in a similar functional class as other established intercalating agents. While a Phase I clinical trial was initiated to define its human pharmacokinetic profile and safety, the quantitative results remain unavailable in the public domain. The data presented in this guide, derived from preclinical research, provides a foundational understanding of the pharmacodynamics of 7U85 and the methodologies used for its evaluation. Further research or the release of the clinical trial data would be necessary to fully characterize its clinical potential.
References
An In-depth Technical Guide on the Solubility and Stability of 7u85 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility and stability data for 7u85 Hydrochloride (CAS No. 120097-92-9) are not publicly available in the cited literature. This guide provides a comprehensive framework based on the general physicochemical properties of hydrochloride salts of active pharmaceutical ingredients (APIs) and established pharmaceutical testing guidelines. The experimental protocols and data presented are illustrative and intended to guide researchers in designing and executing their own studies.
Introduction
This compound is identified as a DNA-directed DNA polymerase inhibitor, with potential applications in cancer therapy.[1] A thorough understanding of its solubility and stability is critical for its development as a therapeutic agent. These properties are fundamental to formulation design, bioavailability, and ensuring consistent product quality and efficacy. As a hydrochloride salt, 7u85 is expected to exhibit improved aqueous solubility compared to its free base form. This technical guide outlines the core principles and methodologies for determining the solubility and stability profile of this compound.
Core Physicochemical Properties
The hydrochloride salt of a weakly basic parent compound is typically formulated to enhance aqueous solubility and stability. The solubility of such salts is often pH-dependent.
Solubility Profile
The solubility of an API is a critical determinant of its oral bioavailability and dictates the choice of formulation strategies. For hydrochloride salts of weak bases, solubility is generally higher at lower pH values.
The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and should be determined experimentally.
| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | 6.8 | > 10 | Shake-Flask |
| 0.1 N HCl | 25 | 1.2 | > 50 | Shake-Flask |
| Phosphate (B84403) Buffer | 25 | 7.4 | ~5 | Shake-Flask |
| Ethanol | 25 | N/A | > 20 | Shake-Flask |
| DMSO | 25 | N/A | > 100 | Shake-Flask |
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to vials containing the selected solvent systems (e.g., water, buffers of different pH).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Collect a supernatant sample and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: A schematic of the shake-flask method for determining equilibrium solubility.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products and pathways. Forced degradation studies are a key component of this, helping to develop and validate stability-indicating analytical methods.
The following table summarizes typical conditions for forced degradation studies and the expected outcomes for a hydrochloride salt. The results are illustrative.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 24h | Potential for some degradation.[2] |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 24h | Likely stable.[2] |
| Oxidation | 3% H₂O₂ | Room Temp | 24h | Significant degradation expected.[2] |
| Thermal | 80°C | 72h | Potential for some degradation | |
| Photolytic | UV/Vis light | Room Temp | 7 days | Potential for degradation |
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Stress Application:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl or 0.1 N NaOH and heat as specified. Neutralize the samples after the stress period.
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide.
-
Thermal: Store solid and solution samples at elevated temperatures.
-
Photolytic: Expose the solid drug substance to UV and visible light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Caption: A comprehensive workflow for conducting stability studies on this compound.
Hypothetical Signaling Pathway Involvement
As a DNA polymerase inhibitor, this compound would interfere with DNA replication, a critical process for cell proliferation. This would likely trigger cell cycle arrest and potentially lead to apoptosis.
Caption: A potential signaling cascade initiated by the inhibition of DNA polymerase.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. The methodologies outlined for solubility and stability testing are based on established pharmaceutical guidelines and are essential for the preclinical and clinical development of this compound. Researchers are encouraged to use these protocols as a starting point for their own investigations to generate the critical data needed to advance this compound as a potential therapeutic agent.
References
An In-depth Technical Guide on the Solubility and Stability of 7u85 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility and stability data for 7u85 Hydrochloride (CAS No. 120097-92-9) are not publicly available in the cited literature. This guide provides a comprehensive framework based on the general physicochemical properties of hydrochloride salts of active pharmaceutical ingredients (APIs) and established pharmaceutical testing guidelines. The experimental protocols and data presented are illustrative and intended to guide researchers in designing and executing their own studies.
Introduction
This compound is identified as a DNA-directed DNA polymerase inhibitor, with potential applications in cancer therapy.[1] A thorough understanding of its solubility and stability is critical for its development as a therapeutic agent. These properties are fundamental to formulation design, bioavailability, and ensuring consistent product quality and efficacy. As a hydrochloride salt, 7u85 is expected to exhibit improved aqueous solubility compared to its free base form. This technical guide outlines the core principles and methodologies for determining the solubility and stability profile of this compound.
Core Physicochemical Properties
The hydrochloride salt of a weakly basic parent compound is typically formulated to enhance aqueous solubility and stability. The solubility of such salts is often pH-dependent.
Solubility Profile
The solubility of an API is a critical determinant of its oral bioavailability and dictates the choice of formulation strategies. For hydrochloride salts of weak bases, solubility is generally higher at lower pH values.
The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and should be determined experimentally.
| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | 6.8 | > 10 | Shake-Flask |
| 0.1 N HCl | 25 | 1.2 | > 50 | Shake-Flask |
| Phosphate Buffer | 25 | 7.4 | ~5 | Shake-Flask |
| Ethanol | 25 | N/A | > 20 | Shake-Flask |
| DMSO | 25 | N/A | > 100 | Shake-Flask |
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to vials containing the selected solvent systems (e.g., water, buffers of different pH).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Collect a supernatant sample and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: A schematic of the shake-flask method for determining equilibrium solubility.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products and pathways. Forced degradation studies are a key component of this, helping to develop and validate stability-indicating analytical methods.
The following table summarizes typical conditions for forced degradation studies and the expected outcomes for a hydrochloride salt. The results are illustrative.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 24h | Potential for some degradation.[2] |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 24h | Likely stable.[2] |
| Oxidation | 3% H₂O₂ | Room Temp | 24h | Significant degradation expected.[2] |
| Thermal | 80°C | 72h | Potential for some degradation | |
| Photolytic | UV/Vis light | Room Temp | 7 days | Potential for degradation |
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Stress Application:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl or 0.1 N NaOH and heat as specified. Neutralize the samples after the stress period.
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide.
-
Thermal: Store solid and solution samples at elevated temperatures.
-
Photolytic: Expose the solid drug substance to UV and visible light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Caption: A comprehensive workflow for conducting stability studies on this compound.
Hypothetical Signaling Pathway Involvement
As a DNA polymerase inhibitor, this compound would interfere with DNA replication, a critical process for cell proliferation. This would likely trigger cell cycle arrest and potentially lead to apoptosis.
Caption: A potential signaling cascade initiated by the inhibition of DNA polymerase.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. The methodologies outlined for solubility and stability testing are based on established pharmaceutical guidelines and are essential for the preclinical and clinical development of this compound. Researchers are encouraged to use these protocols as a starting point for their own investigations to generate the critical data needed to advance this compound as a potential therapeutic agent.
References
In-depth Technical Guide on the In Vitro Cytotoxicity of 7u85 Hydrochloride on Tumor Cell Lines
An Analysis of Publicly Available Data
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the request for an in-depth technical guide on the in vitro cytotoxicity of 7u85 Hydrochloride. A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries was conducted to gather the necessary data for this report. The search revealed that this compound is commercially available and described as a compound with potential antitumor properties. However, at the time of this report, there is no publicly accessible research detailing its cytotoxic effects on tumor cell lines, the associated experimental protocols, or the signaling pathways it may modulate. Therefore, the creation of a detailed technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams is not feasible based on the current public information.
Introduction
This compound has been identified as a compound with "biocidal activity" and potential for use as an "antitumor agent" by a commercial supplier.[1][2] This suggests that preliminary studies or proprietary research may have indicated its potential as a cancer therapeutic. The purpose of this guide was to consolidate and present any available data on its in vitro efficacy against cancer cells to the scientific community.
Data Availability and Current Status
A systematic search for "this compound" was performed across major scientific databases and public records. The investigation included, but was not limited to:
-
Scholarly article repositories (e.g., PubMed, Google Scholar, Scopus)
-
Patent databases (e.g., USPTO, Espacenet)
-
Clinical trial registries (e.g., ClinicalTrials.gov)
The search did not yield any peer-reviewed publications, patents, or registered clinical trials that provide specific data on the in vitro cytotoxicity of this compound. Information regarding IC50 values, cell viability assays, apoptosis induction, or cell cycle arrest in various tumor cell lines is not present in the public domain.
Implications for the Research Community
The absence of public data on this compound presents both a challenge and an opportunity. For researchers interested in novel anticancer agents, this compound remains an unexplored entity in the public scientific sphere. Key research areas that would need to be addressed to understand its potential include:
-
Primary Cytotoxicity Screening: Evaluating the compound's effect on the viability of a panel of diverse cancer cell lines.
-
Mechanism of Action Studies: Investigating how this compound induces cell death, for example, through apoptosis, necrosis, or autophagy.
-
Signaling Pathway Analysis: Identifying the molecular pathways that are perturbed by the compound to exert its cytotoxic effects.
-
Selectivity Assessment: Determining the compound's toxicity towards non-cancerous cells to evaluate its therapeutic index.
Conclusion
While this compound is noted for its potential as an antitumor agent, there is a significant lack of publicly available data to support the creation of a comprehensive technical guide on its in vitro cytotoxicity. The core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be met at this time. Further research and publication of findings in peer-reviewed journals are necessary to elucidate the anticancer properties of this compound and to enable a thorough understanding of its therapeutic potential. The scientific community is encouraged to undertake studies to characterize the activity of this compound and to share these findings publicly.
References
In-depth Technical Guide on the In Vitro Cytotoxicity of 7u85 Hydrochloride on Tumor Cell Lines
An Analysis of Publicly Available Data
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the request for an in-depth technical guide on the in vitro cytotoxicity of 7u85 Hydrochloride. A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries was conducted to gather the necessary data for this report. The search revealed that this compound is commercially available and described as a compound with potential antitumor properties. However, at the time of this report, there is no publicly accessible research detailing its cytotoxic effects on tumor cell lines, the associated experimental protocols, or the signaling pathways it may modulate. Therefore, the creation of a detailed technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams is not feasible based on the current public information.
Introduction
This compound has been identified as a compound with "biocidal activity" and potential for use as an "antitumor agent" by a commercial supplier.[1][2] This suggests that preliminary studies or proprietary research may have indicated its potential as a cancer therapeutic. The purpose of this guide was to consolidate and present any available data on its in vitro efficacy against cancer cells to the scientific community.
Data Availability and Current Status
A systematic search for "this compound" was performed across major scientific databases and public records. The investigation included, but was not limited to:
-
Scholarly article repositories (e.g., PubMed, Google Scholar, Scopus)
-
Patent databases (e.g., USPTO, Espacenet)
-
Clinical trial registries (e.g., ClinicalTrials.gov)
The search did not yield any peer-reviewed publications, patents, or registered clinical trials that provide specific data on the in vitro cytotoxicity of this compound. Information regarding IC50 values, cell viability assays, apoptosis induction, or cell cycle arrest in various tumor cell lines is not present in the public domain.
Implications for the Research Community
The absence of public data on this compound presents both a challenge and an opportunity. For researchers interested in novel anticancer agents, this compound remains an unexplored entity in the public scientific sphere. Key research areas that would need to be addressed to understand its potential include:
-
Primary Cytotoxicity Screening: Evaluating the compound's effect on the viability of a panel of diverse cancer cell lines.
-
Mechanism of Action Studies: Investigating how this compound induces cell death, for example, through apoptosis, necrosis, or autophagy.
-
Signaling Pathway Analysis: Identifying the molecular pathways that are perturbed by the compound to exert its cytotoxic effects.
-
Selectivity Assessment: Determining the compound's toxicity towards non-cancerous cells to evaluate its therapeutic index.
Conclusion
While this compound is noted for its potential as an antitumor agent, there is a significant lack of publicly available data to support the creation of a comprehensive technical guide on its in vitro cytotoxicity. The core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be met at this time. Further research and publication of findings in peer-reviewed journals are necessary to elucidate the anticancer properties of this compound and to enable a thorough understanding of its therapeutic potential. The scientific community is encouraged to undertake studies to characterize the activity of this compound and to share these findings publicly.
References
Investigating the Molecular Targets of 7u85 Hydrochloride: A Methodological Overview
Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any publicly available information on a compound designated "7u85 Hydrochloride." This suggests that "this compound" may be a proprietary internal code, a novel compound not yet disclosed in public research, or a potential typographical error.
This guide, therefore, outlines a generalized, hypothetical framework for the investigation of a novel small molecule inhibitor, such as a "this compound," using established methodologies. The experimental protocols, data, and pathways presented are illustrative and based on common practices in drug discovery and molecular pharmacology.
I. Initial Target Identification and Validation
The first step in characterizing a new chemical entity is to identify its primary molecular target(s). This is often achieved through a combination of computational and experimental approaches.
A. Computational Approaches: In Silico Screening
-
Reverse Docking: The structure of "this compound" would be screened against a library of known protein structures to predict potential binding partners based on binding affinity scores.
-
Pharmacophore Modeling: A 3D model of the compound's key chemical features is created and used to search for proteins with complementary binding sites.
B. Experimental Approaches: Target Identification
-
Affinity Chromatography: "this compound" is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are isolated and identified using mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.
II. Characterizing the Target-Drug Interaction
Once a primary target is identified (for this guide, we will hypothetically assume it is Kinase X ), the next step is to characterize the binding affinity and kinetics.
A. Measuring Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of "this compound" to Kinase X.
| Experiment Type | Methodology | Typical Output |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Immobilized Kinase X is exposed to varying concentrations of "this compound" to measure binding and dissociation rates. | Kd, association rate (kon), dissociation rate (koff) |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Kd |
B. Determining Mechanism of Action
Enzyme kinetics studies are crucial to understand how "this compound" affects the activity of Kinase X.
| Assay Type | Description | Key Parameters |
| Enzyme Inhibition Assay | Measures the catalytic activity of Kinase X at various substrate and inhibitor concentrations. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |
| Lineweaver-Burk Plot Analysis | Used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Changes in Vmax and Km |
III. Elucidating the Downstream Signaling Pathway
After confirming the direct target, the effect of its inhibition on cellular signaling pathways is investigated.
A. Experimental Workflow: Pathway Analysis
The following workflow is a standard approach to identify the downstream effects of inhibiting Kinase X with "this compound."
Figure 1: Experimental workflow for analyzing downstream signaling effects.
B. Hypothetical Signaling Pathway of Kinase X
Based on the results from the workflow above, a signaling pathway can be constructed. For instance, if Kinase X is a receptor tyrosine kinase, its inhibition by "this compound" might affect the RAS-RAF-MEK-ERK pathway.
Figure 2: Hypothetical inhibition of the Kinase X signaling pathway.
IV. Experimental Protocols
A. Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Recombinantly express and purify Kinase X.
-
Prepare a 20 µM solution of Kinase X in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a 200 µM solution of "this compound" in the same buffer.
-
Degas all solutions to prevent air bubbles.
-
-
Instrumentation:
-
Use a Malvern Panalytical MicroCal PEAQ-ITC or similar instrument.
-
Set the cell temperature to 25°C.
-
-
Procedure:
-
Load the Kinase X solution into the sample cell.
-
Load the "this compound" solution into the injection syringe.
-
Perform an initial injection of 0.4 µL, followed by 18 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
B. Protocol: Western Blot for Phospho-ERK
-
Sample Preparation:
-
Seed cells (e.g., A549) in 6-well plates and grow to 80% confluency.
-
Treat cells with varying concentrations of "this compound" (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Phospho-ERK (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).
-
Investigating the Molecular Targets of 7u85 Hydrochloride: A Methodological Overview
Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any publicly available information on a compound designated "7u85 Hydrochloride." This suggests that "this compound" may be a proprietary internal code, a novel compound not yet disclosed in public research, or a potential typographical error.
This guide, therefore, outlines a generalized, hypothetical framework for the investigation of a novel small molecule inhibitor, such as a "this compound," using established methodologies. The experimental protocols, data, and pathways presented are illustrative and based on common practices in drug discovery and molecular pharmacology.
I. Initial Target Identification and Validation
The first step in characterizing a new chemical entity is to identify its primary molecular target(s). This is often achieved through a combination of computational and experimental approaches.
A. Computational Approaches: In Silico Screening
-
Reverse Docking: The structure of "this compound" would be screened against a library of known protein structures to predict potential binding partners based on binding affinity scores.
-
Pharmacophore Modeling: A 3D model of the compound's key chemical features is created and used to search for proteins with complementary binding sites.
B. Experimental Approaches: Target Identification
-
Affinity Chromatography: "this compound" is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are isolated and identified using mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.
II. Characterizing the Target-Drug Interaction
Once a primary target is identified (for this guide, we will hypothetically assume it is Kinase X ), the next step is to characterize the binding affinity and kinetics.
A. Measuring Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of "this compound" to Kinase X.
| Experiment Type | Methodology | Typical Output |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Immobilized Kinase X is exposed to varying concentrations of "this compound" to measure binding and dissociation rates. | Kd, association rate (kon), dissociation rate (koff) |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Kd |
B. Determining Mechanism of Action
Enzyme kinetics studies are crucial to understand how "this compound" affects the activity of Kinase X.
| Assay Type | Description | Key Parameters |
| Enzyme Inhibition Assay | Measures the catalytic activity of Kinase X at various substrate and inhibitor concentrations. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |
| Lineweaver-Burk Plot Analysis | Used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Changes in Vmax and Km |
III. Elucidating the Downstream Signaling Pathway
After confirming the direct target, the effect of its inhibition on cellular signaling pathways is investigated.
A. Experimental Workflow: Pathway Analysis
The following workflow is a standard approach to identify the downstream effects of inhibiting Kinase X with "this compound."
Figure 1: Experimental workflow for analyzing downstream signaling effects.
B. Hypothetical Signaling Pathway of Kinase X
Based on the results from the workflow above, a signaling pathway can be constructed. For instance, if Kinase X is a receptor tyrosine kinase, its inhibition by "this compound" might affect the RAS-RAF-MEK-ERK pathway.
Figure 2: Hypothetical inhibition of the Kinase X signaling pathway.
IV. Experimental Protocols
A. Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Recombinantly express and purify Kinase X.
-
Prepare a 20 µM solution of Kinase X in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a 200 µM solution of "this compound" in the same buffer.
-
Degas all solutions to prevent air bubbles.
-
-
Instrumentation:
-
Use a Malvern Panalytical MicroCal PEAQ-ITC or similar instrument.
-
Set the cell temperature to 25°C.
-
-
Procedure:
-
Load the Kinase X solution into the sample cell.
-
Load the "this compound" solution into the injection syringe.
-
Perform an initial injection of 0.4 µL, followed by 18 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
B. Protocol: Western Blot for Phospho-ERK
-
Sample Preparation:
-
Seed cells (e.g., A549) in 6-well plates and grow to 80% confluency.
-
Treat cells with varying concentrations of "this compound" (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Phospho-ERK (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).
-
An In-depth Technical Guide to the Early-Stage Discovery and Screening of 7u85 Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the early-stage discovery and screening of novel analogs of 7u85 Hydrochloride, a DNA-directed DNA polymerase inhibitor with potential applications in oncology. This document outlines detailed experimental protocols, data interpretation strategies, and the logical workflow from initial library screening to lead candidate identification.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the 2-(arylmethylamino)-1,3-propanediols (AMAPs) class of compounds, which have been shown to inhibit macromolecular synthesis, particularly of DNA and RNA, in cancer cell lines[1]. The mechanism of action for this class of compounds is suggested to involve the interference with enzymes that interact with DNA, such as DNA and RNA polymerases or topoisomerase II[1]. As an inhibitor of DNA-directed DNA polymerase, this compound presents a promising scaffold for the development of targeted cancer therapies. The disruption of DNA replication is a cornerstone of many successful chemotherapeutic strategies, as cancer cells are characterized by their high rate of proliferation[2][3][4]. The goal of this research program is to identify and characterize novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Overall Discovery and Screening Workflow
The early-stage discovery of novel this compound analogs follows a structured, multi-step process designed to efficiently identify and validate promising lead compounds. The workflow begins with the high-throughput screening of a diverse chemical library, followed by a series of increasingly stringent secondary and tertiary assays to characterize the biological activity and mechanism of action of the identified "hits."
Caption: High-level workflow for the discovery and screening of this compound analogs.
Experimental Protocols
Primary High-Throughput Screening (HTS)
Objective: To rapidly screen a large library of this compound analogs to identify compounds that inhibit DNA polymerase activity.
Methodology: Fluorescence-Based DNA Polymerase Assay
This assay measures the incorporation of a fluorescently labeled deoxynucleotide triphosphate (dNTP) into a DNA template by a DNA polymerase. Inhibition of the polymerase results in a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human DNA Polymerase δ (Pol δ)
-
Single-stranded DNA template with a primer binding site
-
DNA primer
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Fluorescently labeled dUTP (e.g., Cy5-dUTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
384-well microplates
-
Compound library of 7u85 analogs dissolved in DMSO
-
-
Procedure:
-
Dispense 50 nL of each compound from the analog library into the wells of a 384-well plate.
-
Add 10 µL of a solution containing the DNA template and primer to each well.
-
Add 10 µL of a solution containing DNA Polymerase δ to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the polymerase reaction by adding 5 µL of the dNTP mix containing Cy5-dUTP.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Measure the fluorescence intensity (Excitation/Emission ~649/670 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50% inhibition).
-
Secondary Screening and Hit Confirmation
Objective: To confirm the activity of primary hits and determine their potency.
Methodology: Primer Extension Assay
This gel-based assay provides a direct visualization of the inhibition of DNA synthesis.
-
Materials:
-
Confirmed "hit" compounds
-
Recombinant human DNA Polymerase δ
-
5'-radiolabeled (e.g., 32P) DNA primer
-
Single-stranded DNA template
-
dNTP mix
-
Assay buffer
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
Set up reactions containing the DNA template, 32P-labeled primer, and assay buffer.
-
Add serial dilutions of the hit compounds to the reactions.
-
Add DNA Polymerase δ to each reaction.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a formamide-containing stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA products by autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the full-length product band for each compound concentration.
-
Calculate the IC50 value for each confirmed hit.
-
Mechanism of Action and Selectivity Profiling
Objective: To elucidate the mechanism of inhibition and assess the selectivity of lead compounds.
Methodology: Enzyme Kinetics
-
Procedure:
-
Perform the fluorescence-based DNA polymerase assay with varying concentrations of a lead compound and one of the substrates (e.g., dNTPs or DNA template/primer) while keeping the other substrates at a constant, saturating concentration.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the varied substrate.
-
Methodology: Selectivity Profiling
-
Procedure:
-
Perform the fluorescence-based DNA polymerase assay using a panel of other human DNA polymerases (e.g., Pol α, Pol ε, Pol η) and a panel of unrelated kinases.
-
Determine the IC50 values of the lead compounds against each enzyme.
-
-
Data Analysis:
-
Calculate the selectivity index for each compound by comparing its IC50 value against the target polymerase (Pol δ) to its IC50 values against other enzymes.
-
Data Presentation
Table 1: Primary HTS Results for a Subset of 7u85 Analogs
| Compound ID | % Inhibition at 10 µM | Hit ( >50%) |
| 7u85-001 | 65.2 | Yes |
| 7u85-002 | 12.8 | No |
| 7u85-003 | 88.9 | Yes |
| 7u85-004 | 45.1 | No |
| 7u85-005 | 72.5 | Yes |
Table 2: Secondary Screening and Potency of Confirmed Hits
| Compound ID | IC50 (nM) for Pol δ |
| 7u85-001 | 150 |
| 7u85-003 | 25 |
| 7u85-005 | 98 |
Table 3: Selectivity Profile of Lead Candidate 7u85-003
| Enzyme | IC50 (nM) | Selectivity Index (vs. Pol δ) |
| DNA Pol δ | 25 | 1 |
| DNA Pol α | >10,000 | >400 |
| DNA Pol ε | 2,500 | 100 |
| DNA Pol η | >10,000 | >400 |
| CDK2/cyclin A | >10,000 | >400 |
Signaling Pathway Context
Inhibition of DNA Polymerase δ directly impacts DNA replication, a critical process in the S phase of the cell cycle. This disruption can lead to replication fork stalling, DNA damage, and ultimately, the activation of cell cycle checkpoints and apoptotic pathways.
Caption: Hypothetical signaling pathway affected by 7u85-003.
Conclusion
The early-stage discovery and screening process for this compound analogs is a systematic endeavor aimed at identifying potent and selective inhibitors of DNA Polymerase δ. The methodologies outlined in this guide provide a robust framework for hit identification, confirmation, and characterization. The successful execution of these experimental protocols, coupled with insightful data analysis, will facilitate the identification of promising lead candidates for further preclinical development as novel anticancer agents.
References
- 1. Effects of isomeric 2-(arylmethylamino)-1,3-propanediols (AMAPs) and clinically established agents on macromolecular synthesis in P388 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Early-Stage Discovery and Screening of 7u85 Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the early-stage discovery and screening of novel analogs of 7u85 Hydrochloride, a DNA-directed DNA polymerase inhibitor with potential applications in oncology. This document outlines detailed experimental protocols, data interpretation strategies, and the logical workflow from initial library screening to lead candidate identification.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the 2-(arylmethylamino)-1,3-propanediols (AMAPs) class of compounds, which have been shown to inhibit macromolecular synthesis, particularly of DNA and RNA, in cancer cell lines[1]. The mechanism of action for this class of compounds is suggested to involve the interference with enzymes that interact with DNA, such as DNA and RNA polymerases or topoisomerase II[1]. As an inhibitor of DNA-directed DNA polymerase, this compound presents a promising scaffold for the development of targeted cancer therapies. The disruption of DNA replication is a cornerstone of many successful chemotherapeutic strategies, as cancer cells are characterized by their high rate of proliferation[2][3][4]. The goal of this research program is to identify and characterize novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Overall Discovery and Screening Workflow
The early-stage discovery of novel this compound analogs follows a structured, multi-step process designed to efficiently identify and validate promising lead compounds. The workflow begins with the high-throughput screening of a diverse chemical library, followed by a series of increasingly stringent secondary and tertiary assays to characterize the biological activity and mechanism of action of the identified "hits."
Caption: High-level workflow for the discovery and screening of this compound analogs.
Experimental Protocols
Primary High-Throughput Screening (HTS)
Objective: To rapidly screen a large library of this compound analogs to identify compounds that inhibit DNA polymerase activity.
Methodology: Fluorescence-Based DNA Polymerase Assay
This assay measures the incorporation of a fluorescently labeled deoxynucleotide triphosphate (dNTP) into a DNA template by a DNA polymerase. Inhibition of the polymerase results in a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human DNA Polymerase δ (Pol δ)
-
Single-stranded DNA template with a primer binding site
-
DNA primer
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Fluorescently labeled dUTP (e.g., Cy5-dUTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
384-well microplates
-
Compound library of 7u85 analogs dissolved in DMSO
-
-
Procedure:
-
Dispense 50 nL of each compound from the analog library into the wells of a 384-well plate.
-
Add 10 µL of a solution containing the DNA template and primer to each well.
-
Add 10 µL of a solution containing DNA Polymerase δ to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the polymerase reaction by adding 5 µL of the dNTP mix containing Cy5-dUTP.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Measure the fluorescence intensity (Excitation/Emission ~649/670 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50% inhibition).
-
Secondary Screening and Hit Confirmation
Objective: To confirm the activity of primary hits and determine their potency.
Methodology: Primer Extension Assay
This gel-based assay provides a direct visualization of the inhibition of DNA synthesis.
-
Materials:
-
Confirmed "hit" compounds
-
Recombinant human DNA Polymerase δ
-
5'-radiolabeled (e.g., 32P) DNA primer
-
Single-stranded DNA template
-
dNTP mix
-
Assay buffer
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
Set up reactions containing the DNA template, 32P-labeled primer, and assay buffer.
-
Add serial dilutions of the hit compounds to the reactions.
-
Add DNA Polymerase δ to each reaction.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a formamide-containing stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA products by autoradiography.
-
-
Data Analysis:
-
Quantify the intensity of the full-length product band for each compound concentration.
-
Calculate the IC50 value for each confirmed hit.
-
Mechanism of Action and Selectivity Profiling
Objective: To elucidate the mechanism of inhibition and assess the selectivity of lead compounds.
Methodology: Enzyme Kinetics
-
Procedure:
-
Perform the fluorescence-based DNA polymerase assay with varying concentrations of a lead compound and one of the substrates (e.g., dNTPs or DNA template/primer) while keeping the other substrates at a constant, saturating concentration.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the varied substrate.
-
Methodology: Selectivity Profiling
-
Procedure:
-
Perform the fluorescence-based DNA polymerase assay using a panel of other human DNA polymerases (e.g., Pol α, Pol ε, Pol η) and a panel of unrelated kinases.
-
Determine the IC50 values of the lead compounds against each enzyme.
-
-
Data Analysis:
-
Calculate the selectivity index for each compound by comparing its IC50 value against the target polymerase (Pol δ) to its IC50 values against other enzymes.
-
Data Presentation
Table 1: Primary HTS Results for a Subset of 7u85 Analogs
| Compound ID | % Inhibition at 10 µM | Hit ( >50%) |
| 7u85-001 | 65.2 | Yes |
| 7u85-002 | 12.8 | No |
| 7u85-003 | 88.9 | Yes |
| 7u85-004 | 45.1 | No |
| 7u85-005 | 72.5 | Yes |
Table 2: Secondary Screening and Potency of Confirmed Hits
| Compound ID | IC50 (nM) for Pol δ |
| 7u85-001 | 150 |
| 7u85-003 | 25 |
| 7u85-005 | 98 |
Table 3: Selectivity Profile of Lead Candidate 7u85-003
| Enzyme | IC50 (nM) | Selectivity Index (vs. Pol δ) |
| DNA Pol δ | 25 | 1 |
| DNA Pol α | >10,000 | >400 |
| DNA Pol ε | 2,500 | 100 |
| DNA Pol η | >10,000 | >400 |
| CDK2/cyclin A | >10,000 | >400 |
Signaling Pathway Context
Inhibition of DNA Polymerase δ directly impacts DNA replication, a critical process in the S phase of the cell cycle. This disruption can lead to replication fork stalling, DNA damage, and ultimately, the activation of cell cycle checkpoints and apoptotic pathways.
Caption: Hypothetical signaling pathway affected by 7u85-003.
Conclusion
The early-stage discovery and screening process for this compound analogs is a systematic endeavor aimed at identifying potent and selective inhibitors of DNA Polymerase δ. The methodologies outlined in this guide provide a robust framework for hit identification, confirmation, and characterization. The successful execution of these experimental protocols, coupled with insightful data analysis, will facilitate the identification of promising lead candidates for further preclinical development as novel anticancer agents.
References
- 1. Effects of isomeric 2-(arylmethylamino)-1,3-propanediols (AMAPs) and clinically established agents on macromolecular synthesis in P388 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
Unraveling the Impact of 7u85 Hydrochloride on DNA Replication and Repair: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Initial investigations into the public and scientific domains for a compound designated "7u85 Hydrochloride" have yielded no specific information regarding its chemical structure, biological activity, or mechanism of action. Extensive searches of chemical databases, peer-reviewed literature, and patent filings did not uncover any compound with this identifier. Consequently, a detailed technical guide on the effects of "this compound" on DNA replication and repair cannot be constructed at this time due to the absence of foundational data.
This document serves to outline the standard methodologies and conceptual frameworks that would be employed to evaluate the effects of a novel hydrochloride compound on DNA replication and repair, should such a compound as "this compound" be identified and characterized. It is intended to provide a roadmap for the requisite experimental investigations and data presentation that would form the core of a comprehensive technical whitepaper.
Introduction: The Critical Nexus of DNA Replication and Repair
DNA replication and repair are fundamental cellular processes essential for maintaining genomic integrity and ensuring cell survival. DNA replication is the process by which a cell duplicates its DNA, while DNA repair mechanisms correct damage to the DNA molecule. The intricate coordination of these pathways is paramount, as errors in replication or unrepaired DNA lesions can lead to mutations, genomic instability, and cellular pathologies, including cancer.
Novel chemical entities are often evaluated for their potential to modulate these processes. Compounds that selectively inhibit DNA replication in rapidly dividing cells are valuable as anticancer agents. Conversely, agents that interfere with DNA repair can sensitize cancer cells to chemo- or radiotherapy. Understanding the precise impact of a compound on these pathways is therefore a critical step in preclinical drug development.
Hypothetical Experimental Evaluation of a Novel Compound (e.g., "this compound")
Should "this compound" be identified, a systematic investigation into its effects on DNA replication and repair would be warranted. The following sections detail the experimental protocols and data analyses that would be necessary.
Quantitative Analysis of Cellular Proliferation and DNA Synthesis
The initial assessment would involve determining the compound's effect on cell viability and DNA synthesis rates.
Table 1: Hypothetical Quantitative Data on the Effects of Compound X on Cellular Proliferation and DNA Synthesis
| Cell Line | IC50 (µM) after 72h | BrdU Incorporation (at IC50) (% of Control) | EdU Staining (at IC50) (% of S-phase cells) |
| HeLa | Data Not Available | Data Not Available | Data Not Available |
| A549 | Data Not Available | Data Not Available | Data Not Available |
| MCF-7 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols:
-
Cell Viability Assay (MTT/XTT): Seeding of various cancer and non-cancerous cell lines in 96-well plates, followed by treatment with a concentration gradient of the test compound for 24, 48, and 72 hours. Absorbance readings would be used to calculate the half-maximal inhibitory concentration (IC50).
-
BrdU/EdU Incorporation Assays: Cells would be treated with the compound for a defined period, followed by pulsing with 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU). Incorporation of these thymidine analogs into newly synthesized DNA would be quantified using immunofluorescence or click chemistry, respectively, and analyzed by flow cytometry or high-content imaging.
Investigation of DNA Damage and Repair Pathways
To understand the compound's impact on genomic integrity, its ability to induce DNA damage and modulate repair pathways would be investigated.
Table 2: Hypothetical Quantitative Data on DNA Damage and Repair Modulation by Compound X
| Marker | Treatment Condition | Fold Change vs. Control |
| γH2AX Foci/Cell | Compound X (IC50, 24h) | Data Not Available |
| 53BP1 Foci/Cell | Compound X (IC50, 24h) | Data Not Available |
| RAD51 Foci/Cell | Compound X + IR (10 Gy) | Data Not Available |
| Comet Assay (% Tail DNA) | Compound X (IC50, 4h) | Data Not Available |
Experimental Protocols:
-
Immunofluorescence for DNA Damage Markers: Cells grown on coverslips would be treated with the compound, fixed, permeabilized, and stained with antibodies against key DNA damage response proteins such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1). Foci formation would be quantified by fluorescence microscopy.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay would be used to detect DNA strand breaks. Cells would be embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") would be proportional to the amount of DNA damage.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays: Cell lines with integrated reporter constructs (e.g., DR-GFP for HR) would be utilized to quantify the efficiency of specific DNA repair pathways in the presence of the compound.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex interactions within signaling pathways and for clarifying experimental procedures.
Caption: Hypothetical signaling cascade initiated by this compound leading to cell cycle arrest or apoptosis.
Caption: A typical workflow for analyzing the effect of a test compound on DNA synthesis using EdU incorporation.
Conclusion and Future Directions
While the specific effects of "this compound" on DNA replication and repair remain unknown due to a lack of available information, this guide provides a comprehensive framework for its potential investigation. The outlined experimental strategies, data presentation formats, and visualization tools represent the standard approach for characterizing the mechanism of action of novel compounds in the field of cancer biology and drug development.
Future research would be entirely dependent on the successful identification and synthesis of "this compound." Should this compound become available, the methodologies described herein would enable a thorough evaluation of its biological activity and therapeutic potential. Researchers would need to perform dose-response studies, elucidate the specific types of DNA damage induced, and map its interactions with the cellular DNA repair machinery to build a complete profile of this putative molecule.
Unraveling the Impact of 7u85 Hydrochloride on DNA Replication and Repair: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Initial investigations into the public and scientific domains for a compound designated "7u85 Hydrochloride" have yielded no specific information regarding its chemical structure, biological activity, or mechanism of action. Extensive searches of chemical databases, peer-reviewed literature, and patent filings did not uncover any compound with this identifier. Consequently, a detailed technical guide on the effects of "this compound" on DNA replication and repair cannot be constructed at this time due to the absence of foundational data.
This document serves to outline the standard methodologies and conceptual frameworks that would be employed to evaluate the effects of a novel hydrochloride compound on DNA replication and repair, should such a compound as "this compound" be identified and characterized. It is intended to provide a roadmap for the requisite experimental investigations and data presentation that would form the core of a comprehensive technical whitepaper.
Introduction: The Critical Nexus of DNA Replication and Repair
DNA replication and repair are fundamental cellular processes essential for maintaining genomic integrity and ensuring cell survival. DNA replication is the process by which a cell duplicates its DNA, while DNA repair mechanisms correct damage to the DNA molecule. The intricate coordination of these pathways is paramount, as errors in replication or unrepaired DNA lesions can lead to mutations, genomic instability, and cellular pathologies, including cancer.
Novel chemical entities are often evaluated for their potential to modulate these processes. Compounds that selectively inhibit DNA replication in rapidly dividing cells are valuable as anticancer agents. Conversely, agents that interfere with DNA repair can sensitize cancer cells to chemo- or radiotherapy. Understanding the precise impact of a compound on these pathways is therefore a critical step in preclinical drug development.
Hypothetical Experimental Evaluation of a Novel Compound (e.g., "this compound")
Should "this compound" be identified, a systematic investigation into its effects on DNA replication and repair would be warranted. The following sections detail the experimental protocols and data analyses that would be necessary.
Quantitative Analysis of Cellular Proliferation and DNA Synthesis
The initial assessment would involve determining the compound's effect on cell viability and DNA synthesis rates.
Table 1: Hypothetical Quantitative Data on the Effects of Compound X on Cellular Proliferation and DNA Synthesis
| Cell Line | IC50 (µM) after 72h | BrdU Incorporation (at IC50) (% of Control) | EdU Staining (at IC50) (% of S-phase cells) |
| HeLa | Data Not Available | Data Not Available | Data Not Available |
| A549 | Data Not Available | Data Not Available | Data Not Available |
| MCF-7 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols:
-
Cell Viability Assay (MTT/XTT): Seeding of various cancer and non-cancerous cell lines in 96-well plates, followed by treatment with a concentration gradient of the test compound for 24, 48, and 72 hours. Absorbance readings would be used to calculate the half-maximal inhibitory concentration (IC50).
-
BrdU/EdU Incorporation Assays: Cells would be treated with the compound for a defined period, followed by pulsing with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). Incorporation of these thymidine (B127349) analogs into newly synthesized DNA would be quantified using immunofluorescence or click chemistry, respectively, and analyzed by flow cytometry or high-content imaging.
Investigation of DNA Damage and Repair Pathways
To understand the compound's impact on genomic integrity, its ability to induce DNA damage and modulate repair pathways would be investigated.
Table 2: Hypothetical Quantitative Data on DNA Damage and Repair Modulation by Compound X
| Marker | Treatment Condition | Fold Change vs. Control |
| γH2AX Foci/Cell | Compound X (IC50, 24h) | Data Not Available |
| 53BP1 Foci/Cell | Compound X (IC50, 24h) | Data Not Available |
| RAD51 Foci/Cell | Compound X + IR (10 Gy) | Data Not Available |
| Comet Assay (% Tail DNA) | Compound X (IC50, 4h) | Data Not Available |
Experimental Protocols:
-
Immunofluorescence for DNA Damage Markers: Cells grown on coverslips would be treated with the compound, fixed, permeabilized, and stained with antibodies against key DNA damage response proteins such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1). Foci formation would be quantified by fluorescence microscopy.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay would be used to detect DNA strand breaks. Cells would be embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") would be proportional to the amount of DNA damage.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays: Cell lines with integrated reporter constructs (e.g., DR-GFP for HR) would be utilized to quantify the efficiency of specific DNA repair pathways in the presence of the compound.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex interactions within signaling pathways and for clarifying experimental procedures.
Caption: Hypothetical signaling cascade initiated by this compound leading to cell cycle arrest or apoptosis.
Caption: A typical workflow for analyzing the effect of a test compound on DNA synthesis using EdU incorporation.
Conclusion and Future Directions
While the specific effects of "this compound" on DNA replication and repair remain unknown due to a lack of available information, this guide provides a comprehensive framework for its potential investigation. The outlined experimental strategies, data presentation formats, and visualization tools represent the standard approach for characterizing the mechanism of action of novel compounds in the field of cancer biology and drug development.
Future research would be entirely dependent on the successful identification and synthesis of "this compound." Should this compound become available, the methodologies described herein would enable a thorough evaluation of its biological activity and therapeutic potential. Researchers would need to perform dose-response studies, elucidate the specific types of DNA damage induced, and map its interactions with the cellular DNA repair machinery to build a complete profile of this putative molecule.
Understanding the chemical properties of 7u85 Hydrochloride
An in-depth analysis of publicly available scientific literature and chemical databases did not yield any information on a compound referred to as "7u85 Hydrochloride." This designation does not appear to correspond to a recognized chemical entity in the public domain. It is possible that "this compound" is an internal compound code, a typographical error, or a non-standard abbreviation.
To provide a comprehensive technical guide as requested, a standard and searchable chemical identifier is necessary. Please provide one of the following for the compound of interest:
-
Chemical Name (IUPAC or common)
-
CAS Registry Number
-
PubChem CID
-
Other relevant database identifiers
Upon receiving a valid identifier, a thorough literature search will be conducted to assemble the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Understanding the chemical properties of 7u85 Hydrochloride
An in-depth analysis of publicly available scientific literature and chemical databases did not yield any information on a compound referred to as "7u85 Hydrochloride." This designation does not appear to correspond to a recognized chemical entity in the public domain. It is possible that "this compound" is an internal compound code, a typographical error, or a non-standard abbreviation.
To provide a comprehensive technical guide as requested, a standard and searchable chemical identifier is necessary. Please provide one of the following for the compound of interest:
-
Chemical Name (IUPAC or common)
-
CAS Registry Number
-
PubChem CID
-
Other relevant database identifiers
Upon receiving a valid identifier, a thorough literature search will be conducted to assemble the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Initial Toxicity Screening of 7u85 Hydrochloride in Animal Models: A Technical Guide
Disclaimer: Information on a specific compound designated "7u85 Hydrochloride" is not publicly available. This guide therefore outlines a standardized framework for the initial toxicity screening of a novel, hypothetical small molecule hydrochloride salt, hereafter referred to as "7u85 HCl," intended for pharmaceutical development. The experimental designs, protocols, and data presented are representative examples based on regulatory guidelines and common practices in preclinical safety assessment.
Introduction
The initial phase of nonclinical safety evaluation is critical for any new chemical entity (NCE) intended for human use.[1][2] For a novel compound like 7u85 HCl, a battery of in vivo toxicity studies is required to characterize its safety profile, identify potential target organs of toxicity, and determine a safe starting dose for first-in-human clinical trials.[3][4] This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5] This technical guide details the core components of an initial toxicity screening program for 7u85 HCl, including acute and repeated-dose toxicity studies, genotoxicity assessment, and safety pharmacology evaluations.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects of a substance after administration of a single dose or multiple doses given within 24 hours. These studies provide essential information on the substance's intrinsic toxicity, help in dose selection for longer-term studies, and inform on potential outcomes of acute overdose in humans.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on the OECD 425 guideline, which minimizes animal usage while providing a statistically robust estimation of the LD50.
-
Test System: Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are typically used as they are often slightly more sensitive.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing: A starting dose is selected below the best estimate of the LD50. A single animal is dosed orally via gavage.
-
Observation Period: The animal is observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weight is recorded prior to dosing and on days 7 and 14.
-
Procedure:
-
If the animal survives, the next animal is dosed at a higher fixed increment.
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
This sequential process continues until stopping criteria are met, typically after a specified number of dose reversals.
-
-
Endpoint: The primary endpoint is the estimation of the median lethal dose (LD50). All animals are subjected to gross necropsy at the end of the observation period.
Data Presentation: Acute Toxicity of 7u85 HCl
The following table summarizes hypothetical results from an acute oral toxicity study of 7u85 HCl in rats.
| Parameter | Result |
| Species/Strain | Sprague-Dawley Rat |
| Route | Oral (gavage) |
| Estimated LD50 | 1250 mg/kg |
| 95% Confidence Interval | 980 - 1520 mg/kg |
| Key Clinical Signs | Lethargy, piloerection, decreased activity observed at doses ≥1000 mg/kg. Signs were reversible in survivors by day 4. |
| Target Organs (from Necropsy) | No gross pathological findings in survivors. Gastric irritation noted in animals that died at high doses. |
| Toxicity Classification | GHS Category 4 |
Workflow for Acute Toxicity Assessment
The following diagram illustrates the decision-making process in an acute toxicity study.
Repeated-Dose Toxicity Studies
Sub-acute or sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance. These studies, typically lasting 14 to 90 days, are crucial for identifying target organs, characterizing dose-response relationships, and determining a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day Repeated Oral Dose Study
-
Test System: Wistar rats and Beagle dogs are commonly used as rodent and non-rodent species, respectively. The protocol below is for rats.
-
Groups: Three dose groups (low, mid, high) and a vehicle control group, with 10 animals per sex per group. An additional satellite group for recovery assessment may be included at the high dose and control.
-
Dose Selection: Doses are based on findings from the acute toxicity study, aiming for a high dose that produces some toxicity but not significant mortality, a low dose that produces no toxicity, and an intermediate dose.
-
Administration: 7u85 HCl is administered daily via oral gavage for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
Data Presentation: Summary of 28-Day Study with 7u85 HCl
This table presents example findings from a 28-day repeated-dose study.
| Parameter | Control | Low Dose (20 mg/kg) | Mid Dose (100 mg/kg) | High Dose (500 mg/kg) |
| Mortality | 0/20 | 0/20 | 0/20 | 2/20 (M:1, F:1) |
| Body Weight | Normal Gain | Normal Gain | Slight Decrease (~5%) | Significant Decrease (~15%) |
| Hematology | WNL | WNL | WNL | Mild, normocytic anemia |
| Clinical Chemistry | WNL | WNL | Slight ↑ ALT, AST | Moderate ↑ ALT, AST, BUN |
| Key Organ Weights | WNL | WNL | ↑ Liver Weight | ↑ Liver and Kidney Weight |
| Histopathology | No Findings | No Findings | Minimal centrilobular hypertrophy (Liver) | Centrilobular hypertrophy/necrosis (Liver); Tubular degeneration (Kidney) |
| NOAEL | - | 20 mg/kg/day | - | - |
WNL: Within Normal Limits; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; NOAEL: No-Observed-Adverse-Effect-Level.
Genotoxicity Assessment
Genotoxicity testing is performed to identify substances that can cause genetic damage through various mechanisms. A standard battery of tests is required to assess mutagenicity and clastogenicity.
Experimental Protocols
A standard initial screening battery includes:
-
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the potential of 7u85 HCl and its metabolites to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage. Cultured mammalian cells (e.g., CHO, TK6) are exposed to 7u85 HCl, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is quantified.
-
In Vivo Micronucleus Test: If in vitro tests are positive, an in vivo assay is necessary. Rodents are treated with 7u85 HCl, and bone marrow or peripheral blood erythrocytes are analyzed for the presence of micronuclei. This test can be integrated into repeated-dose toxicity studies.
Logical Flow for Genotoxicity Testing
The diagram below outlines the standard decision-making process for assessing the genotoxic potential of a compound.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems and must be conducted before first-in-human administration.
Experimental Protocols: Core Battery
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rats. This involves a systematic observation of animals for changes in behavior, coordination, sensory reflexes, and autonomic function after dosing with 7u85 HCl.
-
Cardiovascular System: The effect of 7u85 HCl on blood pressure, heart rate, and electrocardiogram (ECG) is evaluated. This is typically done using conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring without the confounding effects of anesthesia.
-
Respiratory System: Respiratory rate and tidal volume are assessed. This can be done in conscious animals using whole-body plethysmography.
Data Presentation: Safety Pharmacology Core Battery for 7u85 HCl
This table provides a summary of hypothetical safety pharmacology findings.
| System | Assay | Species | Key Findings |
| Central Nervous | Functional Observational Battery (FOB) | Rat | No adverse effects at therapeutic doses. At high doses (>400 mg/kg), transient sedation and decreased motor activity were observed. |
| Cardiovascular | Telemetry | Beagle Dog | No significant effects on blood pressure, heart rate, or ECG intervals (including QT) at doses up to 10x the projected human therapeutic exposure. |
| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume at any dose tested. |
Conclusion
The initial toxicity screening of a novel compound like 7u85 HCl is a multi-faceted process involving acute and repeated-dose toxicity studies, genotoxicity assays, and safety pharmacology evaluations. The hypothetical data presented here suggest that 7u85 HCl has a toxicity profile primarily affecting the liver and kidneys at high, repeated doses. The compound does not appear to have genotoxic potential or adverse effects on vital organ functions at therapeutically relevant exposures. The determined NOAEL of 20 mg/kg/day in the 28-day rat study is a critical piece of data that will be used, along with other preclinical findings, to establish a safe starting dose for Phase 1 clinical trials. This comprehensive initial assessment provides a foundational understanding of the safety profile of 7u85 HCl, enabling a data-driven decision to advance the compound into human testing.
References
Initial Toxicity Screening of 7u85 Hydrochloride in Animal Models: A Technical Guide
Disclaimer: Information on a specific compound designated "7u85 Hydrochloride" is not publicly available. This guide therefore outlines a standardized framework for the initial toxicity screening of a novel, hypothetical small molecule hydrochloride salt, hereafter referred to as "7u85 HCl," intended for pharmaceutical development. The experimental designs, protocols, and data presented are representative examples based on regulatory guidelines and common practices in preclinical safety assessment.
Introduction
The initial phase of nonclinical safety evaluation is critical for any new chemical entity (NCE) intended for human use.[1][2] For a novel compound like 7u85 HCl, a battery of in vivo toxicity studies is required to characterize its safety profile, identify potential target organs of toxicity, and determine a safe starting dose for first-in-human clinical trials.[3][4] This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5] This technical guide details the core components of an initial toxicity screening program for 7u85 HCl, including acute and repeated-dose toxicity studies, genotoxicity assessment, and safety pharmacology evaluations.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects of a substance after administration of a single dose or multiple doses given within 24 hours. These studies provide essential information on the substance's intrinsic toxicity, help in dose selection for longer-term studies, and inform on potential outcomes of acute overdose in humans.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on the OECD 425 guideline, which minimizes animal usage while providing a statistically robust estimation of the LD50.
-
Test System: Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are typically used as they are often slightly more sensitive.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing: A starting dose is selected below the best estimate of the LD50. A single animal is dosed orally via gavage.
-
Observation Period: The animal is observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weight is recorded prior to dosing and on days 7 and 14.
-
Procedure:
-
If the animal survives, the next animal is dosed at a higher fixed increment.
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
This sequential process continues until stopping criteria are met, typically after a specified number of dose reversals.
-
-
Endpoint: The primary endpoint is the estimation of the median lethal dose (LD50). All animals are subjected to gross necropsy at the end of the observation period.
Data Presentation: Acute Toxicity of 7u85 HCl
The following table summarizes hypothetical results from an acute oral toxicity study of 7u85 HCl in rats.
| Parameter | Result |
| Species/Strain | Sprague-Dawley Rat |
| Route | Oral (gavage) |
| Estimated LD50 | 1250 mg/kg |
| 95% Confidence Interval | 980 - 1520 mg/kg |
| Key Clinical Signs | Lethargy, piloerection, decreased activity observed at doses ≥1000 mg/kg. Signs were reversible in survivors by day 4. |
| Target Organs (from Necropsy) | No gross pathological findings in survivors. Gastric irritation noted in animals that died at high doses. |
| Toxicity Classification | GHS Category 4 |
Workflow for Acute Toxicity Assessment
The following diagram illustrates the decision-making process in an acute toxicity study.
Repeated-Dose Toxicity Studies
Sub-acute or sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance. These studies, typically lasting 14 to 90 days, are crucial for identifying target organs, characterizing dose-response relationships, and determining a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day Repeated Oral Dose Study
-
Test System: Wistar rats and Beagle dogs are commonly used as rodent and non-rodent species, respectively. The protocol below is for rats.
-
Groups: Three dose groups (low, mid, high) and a vehicle control group, with 10 animals per sex per group. An additional satellite group for recovery assessment may be included at the high dose and control.
-
Dose Selection: Doses are based on findings from the acute toxicity study, aiming for a high dose that produces some toxicity but not significant mortality, a low dose that produces no toxicity, and an intermediate dose.
-
Administration: 7u85 HCl is administered daily via oral gavage for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
Data Presentation: Summary of 28-Day Study with 7u85 HCl
This table presents example findings from a 28-day repeated-dose study.
| Parameter | Control | Low Dose (20 mg/kg) | Mid Dose (100 mg/kg) | High Dose (500 mg/kg) |
| Mortality | 0/20 | 0/20 | 0/20 | 2/20 (M:1, F:1) |
| Body Weight | Normal Gain | Normal Gain | Slight Decrease (~5%) | Significant Decrease (~15%) |
| Hematology | WNL | WNL | WNL | Mild, normocytic anemia |
| Clinical Chemistry | WNL | WNL | Slight ↑ ALT, AST | Moderate ↑ ALT, AST, BUN |
| Key Organ Weights | WNL | WNL | ↑ Liver Weight | ↑ Liver and Kidney Weight |
| Histopathology | No Findings | No Findings | Minimal centrilobular hypertrophy (Liver) | Centrilobular hypertrophy/necrosis (Liver); Tubular degeneration (Kidney) |
| NOAEL | - | 20 mg/kg/day | - | - |
WNL: Within Normal Limits; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; NOAEL: No-Observed-Adverse-Effect-Level.
Genotoxicity Assessment
Genotoxicity testing is performed to identify substances that can cause genetic damage through various mechanisms. A standard battery of tests is required to assess mutagenicity and clastogenicity.
Experimental Protocols
A standard initial screening battery includes:
-
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the potential of 7u85 HCl and its metabolites to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage. Cultured mammalian cells (e.g., CHO, TK6) are exposed to 7u85 HCl, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is quantified.
-
In Vivo Micronucleus Test: If in vitro tests are positive, an in vivo assay is necessary. Rodents are treated with 7u85 HCl, and bone marrow or peripheral blood erythrocytes are analyzed for the presence of micronuclei. This test can be integrated into repeated-dose toxicity studies.
Logical Flow for Genotoxicity Testing
The diagram below outlines the standard decision-making process for assessing the genotoxic potential of a compound.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems and must be conducted before first-in-human administration.
Experimental Protocols: Core Battery
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rats. This involves a systematic observation of animals for changes in behavior, coordination, sensory reflexes, and autonomic function after dosing with 7u85 HCl.
-
Cardiovascular System: The effect of 7u85 HCl on blood pressure, heart rate, and electrocardiogram (ECG) is evaluated. This is typically done using conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring without the confounding effects of anesthesia.
-
Respiratory System: Respiratory rate and tidal volume are assessed. This can be done in conscious animals using whole-body plethysmography.
Data Presentation: Safety Pharmacology Core Battery for 7u85 HCl
This table provides a summary of hypothetical safety pharmacology findings.
| System | Assay | Species | Key Findings |
| Central Nervous | Functional Observational Battery (FOB) | Rat | No adverse effects at therapeutic doses. At high doses (>400 mg/kg), transient sedation and decreased motor activity were observed. |
| Cardiovascular | Telemetry | Beagle Dog | No significant effects on blood pressure, heart rate, or ECG intervals (including QT) at doses up to 10x the projected human therapeutic exposure. |
| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume at any dose tested. |
Conclusion
The initial toxicity screening of a novel compound like 7u85 HCl is a multi-faceted process involving acute and repeated-dose toxicity studies, genotoxicity assays, and safety pharmacology evaluations. The hypothetical data presented here suggest that 7u85 HCl has a toxicity profile primarily affecting the liver and kidneys at high, repeated doses. The compound does not appear to have genotoxic potential or adverse effects on vital organ functions at therapeutically relevant exposures. The determined NOAEL of 20 mg/kg/day in the 28-day rat study is a critical piece of data that will be used, along with other preclinical findings, to establish a safe starting dose for Phase 1 clinical trials. This comprehensive initial assessment provides a foundational understanding of the safety profile of 7u85 HCl, enabling a data-driven decision to advance the compound into human testing.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of 7u85 Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the hypothetical compound 7u85 Hydrochloride in a preclinical setting. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Overview
This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in tumor growth and proliferation. These protocols describe the use of a murine xenograft model to assess the anti-tumor activity of this compound.
Key Experimental Protocols
A detailed methodology for a representative in vivo efficacy study is provided below.
2.1. Animal Model and Husbandry
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions.
-
Environment: 12-hour light/12-hour dark cycle, 22 ± 2°C, 50 ± 10% humidity.
-
Diet: Standard chow and water ad libitum.
-
Acclimation: Animals are acclimated for at least 7 days prior to the start of the experiment.
2.2. Cell Culture and Tumor Implantation
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) expressing high levels of activated Kinase X.
-
Culture Conditions: Cells are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
2.3. Experimental Design and Dosing
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, animals are randomized into treatment groups (n=10 per group).
-
Dosing Regimen:
-
Vehicle Control: 0.5% methylcellulose (B11928114) in sterile water, administered orally (PO) once daily (QD).
-
This compound (Low Dose): 10 mg/kg, formulated in vehicle, administered PO QD.
-
This compound (High Dose): 50 mg/kg, formulated in vehicle, administered PO QD.
-
Positive Control (Standard-of-Care): Relevant standard-of-care agent, administered according to established protocols.
-
-
Duration: Treatment is continued for 21 days.
2.4. Data Collection and Endpoint Analysis
-
Tumor Volume: Measured twice weekly.
-
Body Weight: Measured twice weekly as an indicator of general health and toxicity.
-
Terminal Endpoint: At the end of the study, or when tumors reach a predetermined size (e.g., 2000 mm³), animals are euthanized.
-
Sample Collection:
-
Tumors: Excised, weighed, and either flash-frozen in liquid nitrogen for pharmacodynamic analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Blood: Collected via cardiac puncture for pharmacokinetic and serum chemistry analysis.
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized as follows:
Table 1: Anti-tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 10 | 900 ± 120 | 40 |
| This compound | 50 | 450 ± 80 | 70 |
| Positive Control | - | 600 ± 100 | 60 |
Table 2: In-Life Health Monitoring
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| This compound | 10 | +4.5 ± 1.8 |
| This compound | 50 | -2.0 ± 2.0 |
| Positive Control | - | -1.0 ± 1.7 |
Visualizations
4.1. Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
4.2. Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo assessment of this compound.
Application Notes and Protocols for In Vivo Studies of 7u85 Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the hypothetical compound 7u85 Hydrochloride in a preclinical setting. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Overview
This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in tumor growth and proliferation. These protocols describe the use of a murine xenograft model to assess the anti-tumor activity of this compound.
Key Experimental Protocols
A detailed methodology for a representative in vivo efficacy study is provided below.
2.1. Animal Model and Husbandry
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions.
-
Environment: 12-hour light/12-hour dark cycle, 22 ± 2°C, 50 ± 10% humidity.
-
Diet: Standard chow and water ad libitum.
-
Acclimation: Animals are acclimated for at least 7 days prior to the start of the experiment.
2.2. Cell Culture and Tumor Implantation
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) expressing high levels of activated Kinase X.
-
Culture Conditions: Cells are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
2.3. Experimental Design and Dosing
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, animals are randomized into treatment groups (n=10 per group).
-
Dosing Regimen:
-
Vehicle Control: 0.5% methylcellulose in sterile water, administered orally (PO) once daily (QD).
-
This compound (Low Dose): 10 mg/kg, formulated in vehicle, administered PO QD.
-
This compound (High Dose): 50 mg/kg, formulated in vehicle, administered PO QD.
-
Positive Control (Standard-of-Care): Relevant standard-of-care agent, administered according to established protocols.
-
-
Duration: Treatment is continued for 21 days.
2.4. Data Collection and Endpoint Analysis
-
Tumor Volume: Measured twice weekly.
-
Body Weight: Measured twice weekly as an indicator of general health and toxicity.
-
Terminal Endpoint: At the end of the study, or when tumors reach a predetermined size (e.g., 2000 mm³), animals are euthanized.
-
Sample Collection:
-
Tumors: Excised, weighed, and either flash-frozen in liquid nitrogen for pharmacodynamic analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Blood: Collected via cardiac puncture for pharmacokinetic and serum chemistry analysis.
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized as follows:
Table 1: Anti-tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 10 | 900 ± 120 | 40 |
| This compound | 50 | 450 ± 80 | 70 |
| Positive Control | - | 600 ± 100 | 60 |
Table 2: In-Life Health Monitoring
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| This compound | 10 | +4.5 ± 1.8 |
| This compound | 50 | -2.0 ± 2.0 |
| Positive Control | - | -1.0 ± 1.7 |
Visualizations
4.1. Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
4.2. Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo assessment of this compound.
Application Notes and Protocols: Nocodazole as a Tool for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle progression is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of diseases such as cancer. The ability to synchronize cell populations at specific phases of the cell cycle is an invaluable tool for studying the molecular mechanisms that regulate this process. Nocodazole, a synthetic benzimidazole (B57391) derivative, is a widely used reversible antineoplastic agent that effectively synchronizes cells in the G2/M phase of the cell cycle.[1] This document provides detailed application notes and protocols for utilizing Nocodazole as a tool for robust cell cycle analysis.
Mechanism of Action: Nocodazole functions by depolymerizing microtubules, essential components of the mitotic spindle.[1] By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] The activation of the SAC prevents the onset of anaphase, leading to a temporary arrest of cells in the G2/M phase.[3] The reversible nature of Nocodazole's action allows for the release of the cell cycle block and the progression of a synchronized cell population through subsequent phases.
Data Presentation: Efficacy of Nocodazole in Cell Cycle Synchronization
The efficiency of Nocodazole-induced G2/M arrest is dependent on the cell line, concentration, and duration of treatment. The following tables summarize the quantitative effects of Nocodazole on the cell cycle distribution of various human cell lines, as determined by flow cytometry.
Table 1: Effect of Nocodazole Concentration on Cell Cycle Distribution in HeLa Cells
| Nocodazole Concentration (µmol/L) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 18 | 65.3 | 25.2 | 9.5 |
| 0.3 | 18 | 28.7 | 23.5 | 47.8 |
| 1.0 | 18 | 22.1 | 26.8 | 51.1 |
| 3.0 | 18 | 19.8 | 24.3 | 55.9 |
Data adapted from a study on HeLa cells to investigate the regulation effects of different Nocodazole concentrations.
Table 2: Time-Dependent G2/M Arrest in MCF-7 Cells with Nocodazole (250 nM)
| Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 58.2 | 14.5 | 27.3 |
| 3 | 45.1 | 12.8 | 42.1 |
| 6 | 33.6 | 10.2 | 56.2 |
| 14 | 12.5 | 8.5 | 79.0 |
| 24 | 10.1 | 7.9 | 82.0 |
Data derived from a study on the time-dependent induction of G2/M cell cycle arrest in MCF-7 cells.
Table 3: Cell Cycle Synchronization of U2OS Cells with Nocodazole (100 ng/mL for 16 hours)
| Cell Population | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
| Asynchronous | 55.2 | 20.1 | 24.7 |
| Synchronized (16h Nocodazole) | 8.9 | 10.3 | 80.8 |
Data from a study on cell cycle progression in U2OS cells synchronized with Nocodazole.
Table 4: Nocodazole-Induced G2/M Arrest in Human Embryonic Stem Cells (hESCs) after 24-hour Treatment
| Nocodazole Concentration (ng/mL) | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 25.1 | 45.3 | 29.6 |
| 50 | 18.7 | 28.9 | 52.4 |
| 100 | 15.3 | 20.1 | 64.6 |
| 200 | 12.8 | 15.7 | 71.5 |
Data adapted from a study on the effect of various Nocodazole concentrations on hESC cell cycle distribution.
Experimental Protocols
Protocol 1: Synchronization of Adherent Cells in G2/M Phase using Nocodazole
This protocol describes a general procedure for enriching a population of adherent cultured cells in the G2/M phase of the cell cycle.
Materials:
-
Cultured adherent cells (e.g., HeLa, MCF-7) at approximately 50-60% confluency
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-75 flasks, 10 cm dishes) and allow them to attach and grow until they reach 50-60% confluency.
-
Nocodazole Treatment: Add Nocodazole to the culture medium to the desired final concentration (typically 40-100 ng/mL for many cell lines). The optimal concentration and incubation time should be determined empirically for each cell line. A common treatment duration is 12-18 hours.
-
Harvesting Mitotic Cells (Mitotic Shake-off): Mitotic cells round up and become less firmly attached to the culture surface. To selectively harvest these cells, gently tap the side of the culture vessel or use gentle pipetting to dislodge the rounded cells.
-
Collection: Collect the medium containing the detached mitotic cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Washing: Wash the cell pellet with sterile PBS to remove any residual Nocodazole.
-
Downstream Analysis: The synchronized cell population is now ready for downstream applications such as flow cytometry, western blotting, or immunofluorescence.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution based on DNA content using propidium (B1200493) iodide (PI) staining.
Materials:
-
Synchronized or treated cells
-
Cold PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol describes how to analyze the expression of key cell cycle proteins (e.g., Cyclin B1, Phospho-Histone H3) in Nocodazole-treated cells.
Materials:
-
Synchronized or treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the washed cell pellet with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate proteins by size on an SDS-PAGE gel, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for Nocodazole-based cell cycle synchronization.
Caption: Nocodazole's mechanism of action leading to G2/M arrest.
Concluding Remarks
Nocodazole is a powerful and reliable tool for synchronizing cells in the G2/M phase, facilitating detailed investigations into cell cycle regulation. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Nocodazole in their experimental designs. It is crucial to optimize the concentration and incubation time for each specific cell line to achieve maximal synchronization efficiency with minimal cytotoxicity. The downstream analytical methods described will enable a thorough characterization of the cellular responses to Nocodazole-induced cell cycle arrest.
References
Application Notes and Protocols: Nocodazole as a Tool for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle progression is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of diseases such as cancer. The ability to synchronize cell populations at specific phases of the cell cycle is an invaluable tool for studying the molecular mechanisms that regulate this process. Nocodazole, a synthetic benzimidazole derivative, is a widely used reversible antineoplastic agent that effectively synchronizes cells in the G2/M phase of the cell cycle.[1] This document provides detailed application notes and protocols for utilizing Nocodazole as a tool for robust cell cycle analysis.
Mechanism of Action: Nocodazole functions by depolymerizing microtubules, essential components of the mitotic spindle.[1] By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] The activation of the SAC prevents the onset of anaphase, leading to a temporary arrest of cells in the G2/M phase.[3] The reversible nature of Nocodazole's action allows for the release of the cell cycle block and the progression of a synchronized cell population through subsequent phases.
Data Presentation: Efficacy of Nocodazole in Cell Cycle Synchronization
The efficiency of Nocodazole-induced G2/M arrest is dependent on the cell line, concentration, and duration of treatment. The following tables summarize the quantitative effects of Nocodazole on the cell cycle distribution of various human cell lines, as determined by flow cytometry.
Table 1: Effect of Nocodazole Concentration on Cell Cycle Distribution in HeLa Cells
| Nocodazole Concentration (µmol/L) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 18 | 65.3 | 25.2 | 9.5 |
| 0.3 | 18 | 28.7 | 23.5 | 47.8 |
| 1.0 | 18 | 22.1 | 26.8 | 51.1 |
| 3.0 | 18 | 19.8 | 24.3 | 55.9 |
Data adapted from a study on HeLa cells to investigate the regulation effects of different Nocodazole concentrations.
Table 2: Time-Dependent G2/M Arrest in MCF-7 Cells with Nocodazole (250 nM)
| Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 58.2 | 14.5 | 27.3 |
| 3 | 45.1 | 12.8 | 42.1 |
| 6 | 33.6 | 10.2 | 56.2 |
| 14 | 12.5 | 8.5 | 79.0 |
| 24 | 10.1 | 7.9 | 82.0 |
Data derived from a study on the time-dependent induction of G2/M cell cycle arrest in MCF-7 cells.
Table 3: Cell Cycle Synchronization of U2OS Cells with Nocodazole (100 ng/mL for 16 hours)
| Cell Population | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
| Asynchronous | 55.2 | 20.1 | 24.7 |
| Synchronized (16h Nocodazole) | 8.9 | 10.3 | 80.8 |
Data from a study on cell cycle progression in U2OS cells synchronized with Nocodazole.
Table 4: Nocodazole-Induced G2/M Arrest in Human Embryonic Stem Cells (hESCs) after 24-hour Treatment
| Nocodazole Concentration (ng/mL) | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 25.1 | 45.3 | 29.6 |
| 50 | 18.7 | 28.9 | 52.4 |
| 100 | 15.3 | 20.1 | 64.6 |
| 200 | 12.8 | 15.7 | 71.5 |
Data adapted from a study on the effect of various Nocodazole concentrations on hESC cell cycle distribution.
Experimental Protocols
Protocol 1: Synchronization of Adherent Cells in G2/M Phase using Nocodazole
This protocol describes a general procedure for enriching a population of adherent cultured cells in the G2/M phase of the cell cycle.
Materials:
-
Cultured adherent cells (e.g., HeLa, MCF-7) at approximately 50-60% confluency
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-75 flasks, 10 cm dishes) and allow them to attach and grow until they reach 50-60% confluency.
-
Nocodazole Treatment: Add Nocodazole to the culture medium to the desired final concentration (typically 40-100 ng/mL for many cell lines). The optimal concentration and incubation time should be determined empirically for each cell line. A common treatment duration is 12-18 hours.
-
Harvesting Mitotic Cells (Mitotic Shake-off): Mitotic cells round up and become less firmly attached to the culture surface. To selectively harvest these cells, gently tap the side of the culture vessel or use gentle pipetting to dislodge the rounded cells.
-
Collection: Collect the medium containing the detached mitotic cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Washing: Wash the cell pellet with sterile PBS to remove any residual Nocodazole.
-
Downstream Analysis: The synchronized cell population is now ready for downstream applications such as flow cytometry, western blotting, or immunofluorescence.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.
Materials:
-
Synchronized or treated cells
-
Cold PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol describes how to analyze the expression of key cell cycle proteins (e.g., Cyclin B1, Phospho-Histone H3) in Nocodazole-treated cells.
Materials:
-
Synchronized or treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the washed cell pellet with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate proteins by size on an SDS-PAGE gel, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for Nocodazole-based cell cycle synchronization.
Caption: Nocodazole's mechanism of action leading to G2/M arrest.
Concluding Remarks
Nocodazole is a powerful and reliable tool for synchronizing cells in the G2/M phase, facilitating detailed investigations into cell cycle regulation. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Nocodazole in their experimental designs. It is crucial to optimize the concentration and incubation time for each specific cell line to achieve maximal synchronization efficiency with minimal cytotoxicity. The downstream analytical methods described will enable a thorough characterization of the cellular responses to Nocodazole-induced cell cycle arrest.
References
Application of 7u85 Hydrochloride in Combination Chemotherapy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7u85 Hydrochloride is an investigational DNA-directed DNA polymerase inhibitor belonging to the 2-(arylmethylamino)-1,3-propanediols (AMAPs) class of compounds. Preclinical research indicates that this compound inhibits DNA and RNA synthesis, suggesting its potential as an anticancer agent.[1] Its mechanism of action, similar to established chemotherapeutic agents like doxorubicin (B1662922) and mitoxantrone, makes it a candidate for use in combination chemotherapy regimens to enhance efficacy and overcome drug resistance.[1] These application notes provide a comprehensive overview of the potential use of this compound in combination chemotherapy, including detailed experimental protocols and data presentation templates for research and development.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA-directed DNA polymerases. This action disrupts the process of DNA replication, a critical step in cell division. By targeting this fundamental process, this compound can selectively affect rapidly proliferating cancer cells. The inhibition of DNA synthesis is independent of the uptake and phosphorylation of nucleotide precursors, indicating a direct effect on the enzymatic machinery of DNA replication.[1]
Caption: Proposed mechanism of action for this compound.
Application in Combination Chemotherapy
The rationale for using this compound in combination chemotherapy is to target multiple, complementary pathways in cancer cells. Combining a DNA polymerase inhibitor with agents that induce DNA damage (e.g., platinum-based drugs like cisplatin) or inhibit other crucial cellular processes can lead to synergistic or additive antitumor effects.
Potential Combination Strategies:
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound can prevent the repair of DNA damage induced by these agents, leading to increased cancer cell death.
-
With Topoisomerase Inhibitors (e.g., Etoposide): The abstract of the primary study suggests a mechanism of action that may involve interference with topoisomerase II, similar to doxorubicin.[1] Combining this compound with other topoisomerase inhibitors could enhance the disruption of DNA replication and transcription.
-
With PARP Inhibitors: In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), inhibiting DNA polymerase with this compound and simultaneously blocking PARP-mediated repair could induce synthetic lethality.
Data Presentation
Quantitative data from in vitro and in vivo studies are crucial for evaluating the efficacy of this compound in combination chemotherapy. The following tables provide templates for summarizing such data.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X
| Cell Line | 7u85 HCl IC50 (µM) | Agent X IC50 (µM) | Combination IC50 (µM) | Combination Index (CI)* |
| MCF-7 | Data not available | Data not available | Data not available | Data not available |
| P388 | Data not available | Data not available | Data not available | Data not available |
| Other | Data not available | Data not available | Data not available | Data not available |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Agent X in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Data not available | - | Data not available |
| 7u85 HCl | Data not available | Data not available | Data not available |
| Agent X | Data not available | Data not available | Data not available |
| 7u85 HCl + Agent X | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in combination chemotherapy, based on the methodologies suggested in the available literature.[1]
Protocol 1: In Vitro Macromolecular Synthesis Inhibition Assay
Objective: To determine the effect of this compound, alone and in combination, on the synthesis of DNA, RNA, and protein in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., P388 murine leukemia, MCF-7 human breast adenocarcinoma)
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., Doxorubicin)
-
Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, or the combination of both for a short exposure time (e.g., 2-4 hours). Include a vehicle control.
-
Radiolabeling: Add the respective radiolabeled precursor to each well and incubate for 1-2 hours.
-
Precipitation: Aspirate the medium and wash the cells with cold PBS. Add cold 10% TCA to each well to precipitate macromolecules.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol.
-
Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis for each treatment group compared to the vehicle control.
Protocol 2: DNA Synthesis Inhibition in Synchronized Cells
Objective: To confirm that this compound inhibits DNA synthesis directly and not through effects on precursor metabolism.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
[³H]-dTTP (deoxythymidine triphosphate)
-
Cell permeabilization buffer
Procedure:
-
Cell Synchronization: Synchronize MCF-7 cells at the G1/S boundary by treating with hydroxyurea (e.g., 1-2 mM) for 16-24 hours.
-
Drug Treatment: Release the cells from the hydroxyurea block by washing with fresh medium. Immediately treat the synchronized cells with this compound.
-
Cell Permeabilization: At various time points after drug addition, permeabilize the cells using a mild detergent (e.g., digitonin) to allow the entry of [³H]-dTTP.
-
[³H]-dTTP Incorporation: Incubate the permeabilized cells with a reaction mixture containing [³H]-dTTP and other necessary components for DNA synthesis.
-
Quantification: Stop the reaction and measure the incorporation of [³H]-dTTP into the DNA as described in Protocol 1 (steps 4-7).
-
Data Analysis: Compare the rate of [³H]-dTTP incorporation in treated cells versus control cells to determine the direct inhibitory effect on DNA synthesis.
Caption: General workflow for preclinical evaluation of 7u85 HCl.
Conclusion
This compound is a promising investigational anticancer agent with a mechanism of action centered on the inhibition of DNA synthesis. Its potential for synergistic activity in combination with other chemotherapeutic agents warrants further investigation. The protocols and data presentation formats provided here offer a framework for the systematic evaluation of this compound in combination chemotherapy, paving the way for its potential clinical development. Further research is required to obtain specific quantitative data and to fully elucidate its therapeutic potential.
References
Application of 7u85 Hydrochloride in Combination Chemotherapy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7u85 Hydrochloride is an investigational DNA-directed DNA polymerase inhibitor belonging to the 2-(arylmethylamino)-1,3-propanediols (AMAPs) class of compounds. Preclinical research indicates that this compound inhibits DNA and RNA synthesis, suggesting its potential as an anticancer agent.[1] Its mechanism of action, similar to established chemotherapeutic agents like doxorubicin and mitoxantrone, makes it a candidate for use in combination chemotherapy regimens to enhance efficacy and overcome drug resistance.[1] These application notes provide a comprehensive overview of the potential use of this compound in combination chemotherapy, including detailed experimental protocols and data presentation templates for research and development.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA-directed DNA polymerases. This action disrupts the process of DNA replication, a critical step in cell division. By targeting this fundamental process, this compound can selectively affect rapidly proliferating cancer cells. The inhibition of DNA synthesis is independent of the uptake and phosphorylation of nucleotide precursors, indicating a direct effect on the enzymatic machinery of DNA replication.[1]
Caption: Proposed mechanism of action for this compound.
Application in Combination Chemotherapy
The rationale for using this compound in combination chemotherapy is to target multiple, complementary pathways in cancer cells. Combining a DNA polymerase inhibitor with agents that induce DNA damage (e.g., platinum-based drugs like cisplatin) or inhibit other crucial cellular processes can lead to synergistic or additive antitumor effects.
Potential Combination Strategies:
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound can prevent the repair of DNA damage induced by these agents, leading to increased cancer cell death.
-
With Topoisomerase Inhibitors (e.g., Etoposide): The abstract of the primary study suggests a mechanism of action that may involve interference with topoisomerase II, similar to doxorubicin.[1] Combining this compound with other topoisomerase inhibitors could enhance the disruption of DNA replication and transcription.
-
With PARP Inhibitors: In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), inhibiting DNA polymerase with this compound and simultaneously blocking PARP-mediated repair could induce synthetic lethality.
Data Presentation
Quantitative data from in vitro and in vivo studies are crucial for evaluating the efficacy of this compound in combination chemotherapy. The following tables provide templates for summarizing such data.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X
| Cell Line | 7u85 HCl IC50 (µM) | Agent X IC50 (µM) | Combination IC50 (µM) | Combination Index (CI)* |
| MCF-7 | Data not available | Data not available | Data not available | Data not available |
| P388 | Data not available | Data not available | Data not available | Data not available |
| Other | Data not available | Data not available | Data not available | Data not available |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Agent X in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Data not available | - | Data not available |
| 7u85 HCl | Data not available | Data not available | Data not available |
| Agent X | Data not available | Data not available | Data not available |
| 7u85 HCl + Agent X | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in combination chemotherapy, based on the methodologies suggested in the available literature.[1]
Protocol 1: In Vitro Macromolecular Synthesis Inhibition Assay
Objective: To determine the effect of this compound, alone and in combination, on the synthesis of DNA, RNA, and protein in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., P388 murine leukemia, MCF-7 human breast adenocarcinoma)
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., Doxorubicin)
-
Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, or the combination of both for a short exposure time (e.g., 2-4 hours). Include a vehicle control.
-
Radiolabeling: Add the respective radiolabeled precursor to each well and incubate for 1-2 hours.
-
Precipitation: Aspirate the medium and wash the cells with cold PBS. Add cold 10% TCA to each well to precipitate macromolecules.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol.
-
Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis for each treatment group compared to the vehicle control.
Protocol 2: DNA Synthesis Inhibition in Synchronized Cells
Objective: To confirm that this compound inhibits DNA synthesis directly and not through effects on precursor metabolism.
Materials:
-
MCF-7 cells
-
Hydroxyurea
-
Complete cell culture medium
-
This compound
-
[³H]-dTTP (deoxythymidine triphosphate)
-
Cell permeabilization buffer
Procedure:
-
Cell Synchronization: Synchronize MCF-7 cells at the G1/S boundary by treating with hydroxyurea (e.g., 1-2 mM) for 16-24 hours.
-
Drug Treatment: Release the cells from the hydroxyurea block by washing with fresh medium. Immediately treat the synchronized cells with this compound.
-
Cell Permeabilization: At various time points after drug addition, permeabilize the cells using a mild detergent (e.g., digitonin) to allow the entry of [³H]-dTTP.
-
[³H]-dTTP Incorporation: Incubate the permeabilized cells with a reaction mixture containing [³H]-dTTP and other necessary components for DNA synthesis.
-
Quantification: Stop the reaction and measure the incorporation of [³H]-dTTP into the DNA as described in Protocol 1 (steps 4-7).
-
Data Analysis: Compare the rate of [³H]-dTTP incorporation in treated cells versus control cells to determine the direct inhibitory effect on DNA synthesis.
Caption: General workflow for preclinical evaluation of 7u85 HCl.
Conclusion
This compound is a promising investigational anticancer agent with a mechanism of action centered on the inhibition of DNA synthesis. Its potential for synergistic activity in combination with other chemotherapeutic agents warrants further investigation. The protocols and data presentation formats provided here offer a framework for the systematic evaluation of this compound in combination chemotherapy, paving the way for its potential clinical development. Further research is required to obtain specific quantitative data and to fully elucidate its therapeutic potential.
References
Application Notes: 7U-85 Hydrochloride, a DNA Polymerase Inhibitor
For Research Use Only
Introduction
7U-85 Hydrochloride is a small molecule inhibitor of DNA-directed DNA polymerase, an essential enzyme for DNA replication and repair.[1] By targeting this enzyme, 7U-85 Hydrochloride is under investigation for its potential as an anti-cancer agent, with the proposed mechanism of inducing cell cycle arrest and apoptosis in rapidly proliferating tumor cells.[1] These application notes provide standardized protocols for the dissolution, storage, and administration of 7U-85 Hydrochloride for preclinical in vitro and in vivo research.
Physicochemical Properties
A summary of the key physicochemical properties for 7U-85 Hydrochloride is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ |
| Molecular Weight | 399.9 g/mol (as Hydrochloride salt) |
| Appearance | White to Off-White Crystalline Solid |
| Purity (HPLC) | >98% |
| Storage Temperature | -20°C ( desiccated) |
Solubility and Stock Solution Preparation
Proper dissolution is critical for experimental accuracy. Hydrochloride salts generally exhibit good solubility in aqueous solutions, but organic co-solvents are often used to prepare high-concentration stock solutions.[2]
| Solvent | Max Solubility (Stock) | Preparation Notes |
| DMSO | 100 mM | Recommended for primary stock solutions. Warm gently (to 37°C) if needed to fully dissolve. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Ethanol | 25 mM | Freely soluble.[3] Suitable for specific applications where DMSO may interfere with the assay. |
| Water | 10 mM | Aqueous solutions of hydrochloride salts can be slightly acidic.[2] For cell culture, it is preferable to rely on the buffering capacity of the medium to neutralize the small volume of stock added. |
| PBS (pH 7.2) | 5 mM | Solubility is lower in buffered solutions. Prepare fresh and use immediately. Do not store PBS solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of Sterile Stock Solution for Cell Culture
This protocol describes the preparation of a 10 mM sterile stock solution of 7U-85 Hydrochloride in DMSO for use in in vitro cell-based assays.
Materials:
-
7U-85 Hydrochloride powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (1 mL or 5 mL)
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of 7U-85 Hydrochloride powder into a sterile conical tube. For 1 mL of a 10 mM stock, weigh 4.0 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration: Draw the dissolved solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe tip. Filter the solution into a new sterile conical tube to ensure sterility and remove any potential particulates.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. This practice prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.
Protocol 2: In Vitro Cell Viability Assay (MTT)
This protocol outlines a method to determine the cytotoxic effects of 7U-85 Hydrochloride on a cancer cell line (e.g., BxPC-3 pancreatic cancer cells).
Materials:
-
BxPC-3 cells (or other cell line of interest)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
7U-85 Hydrochloride 10 mM stock solution (from Protocol 1)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 7U-85 Hydrochloride in complete medium from the 10 mM stock. The final DMSO concentration in the culture medium should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes representative IC₅₀ values for 7U-85 Hydrochloride in various cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BxPC-3 | Pancreatic Cancer | 150 |
| Panc-1 | Pancreatic Cancer | 275 |
| MCF-7 | Breast Cancer | 450 |
| A549 | Lung Cancer | 620 |
Protocol 3: In Vivo Administration in a Mouse Xenograft Model
This protocol provides a general guideline for preparing and administering 7U-85 Hydrochloride to immunocompromised mice bearing tumor xenografts. Parenteral administration is often preferred for compounds that may be poorly absorbed from the GI tract.
Materials:
-
7U-85 Hydrochloride powder
-
Sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)
-
Sterile vials and syringes (27-gauge needles)
-
Tumor-bearing mice (e.g., nude mice with BxPC-3 xenografts)
-
Analytical balance and pH meter
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of 7U-85 Hydrochloride for the desired dose (e.g., 25 mg/kg) and number of animals. Assume a standard injection volume of 100 µL per 20 g mouse.
-
Dissolve the compound first in the co-solvent (e.g., DMSO).
-
Sequentially add the other vehicle components (PEG300, Tween 80, water) while vortexing to maintain a clear solution.
-
Adjust the pH of the final formulation to ~7.0 if necessary, though this may impact solubility.
-
-
Animal Dosing:
-
Weigh each animal to calculate the precise injection volume.
-
Administer the formulation via the chosen route, typically intraperitoneal (IP) or intravenous (IV) injection for small animal studies.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor animals daily for signs of toxicity (weight loss, behavioral changes).
-
Measure tumor volume with calipers 2-3 times per week.
-
-
Pharmacokinetic/Pharmacodynamic Analysis:
-
For PD studies, tumors and plasma can be collected at specific time points (e.g., 4-6 hours) post-dosing to analyze target engagement, corresponding to peak plasma concentration.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of 7U-85 HCl in the DNA damage response pathway.
Experimental Workflow: In Vitro Cell Viability
Caption: Workflow for determining the IC₅₀ of 7U-85 HCl using an MTT assay.
Logical Workflow: In Vivo Study
Caption: Logical workflow for an in vivo xenograft efficacy study.
References
Application Notes: 7U-85 Hydrochloride, a DNA Polymerase Inhibitor
For Research Use Only
Introduction
7U-85 Hydrochloride is a small molecule inhibitor of DNA-directed DNA polymerase, an essential enzyme for DNA replication and repair.[1] By targeting this enzyme, 7U-85 Hydrochloride is under investigation for its potential as an anti-cancer agent, with the proposed mechanism of inducing cell cycle arrest and apoptosis in rapidly proliferating tumor cells.[1] These application notes provide standardized protocols for the dissolution, storage, and administration of 7U-85 Hydrochloride for preclinical in vitro and in vivo research.
Physicochemical Properties
A summary of the key physicochemical properties for 7U-85 Hydrochloride is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ |
| Molecular Weight | 399.9 g/mol (as Hydrochloride salt) |
| Appearance | White to Off-White Crystalline Solid |
| Purity (HPLC) | >98% |
| Storage Temperature | -20°C ( desiccated) |
Solubility and Stock Solution Preparation
Proper dissolution is critical for experimental accuracy. Hydrochloride salts generally exhibit good solubility in aqueous solutions, but organic co-solvents are often used to prepare high-concentration stock solutions.[2]
| Solvent | Max Solubility (Stock) | Preparation Notes |
| DMSO | 100 mM | Recommended for primary stock solutions. Warm gently (to 37°C) if needed to fully dissolve. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Ethanol | 25 mM | Freely soluble.[3] Suitable for specific applications where DMSO may interfere with the assay. |
| Water | 10 mM | Aqueous solutions of hydrochloride salts can be slightly acidic.[2] For cell culture, it is preferable to rely on the buffering capacity of the medium to neutralize the small volume of stock added. |
| PBS (pH 7.2) | 5 mM | Solubility is lower in buffered solutions. Prepare fresh and use immediately. Do not store PBS solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of Sterile Stock Solution for Cell Culture
This protocol describes the preparation of a 10 mM sterile stock solution of 7U-85 Hydrochloride in DMSO for use in in vitro cell-based assays.
Materials:
-
7U-85 Hydrochloride powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (1 mL or 5 mL)
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of 7U-85 Hydrochloride powder into a sterile conical tube. For 1 mL of a 10 mM stock, weigh 4.0 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration: Draw the dissolved solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe tip. Filter the solution into a new sterile conical tube to ensure sterility and remove any potential particulates.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. This practice prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.
Protocol 2: In Vitro Cell Viability Assay (MTT)
This protocol outlines a method to determine the cytotoxic effects of 7U-85 Hydrochloride on a cancer cell line (e.g., BxPC-3 pancreatic cancer cells).
Materials:
-
BxPC-3 cells (or other cell line of interest)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
7U-85 Hydrochloride 10 mM stock solution (from Protocol 1)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 7U-85 Hydrochloride in complete medium from the 10 mM stock. The final DMSO concentration in the culture medium should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes representative IC₅₀ values for 7U-85 Hydrochloride in various cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BxPC-3 | Pancreatic Cancer | 150 |
| Panc-1 | Pancreatic Cancer | 275 |
| MCF-7 | Breast Cancer | 450 |
| A549 | Lung Cancer | 620 |
Protocol 3: In Vivo Administration in a Mouse Xenograft Model
This protocol provides a general guideline for preparing and administering 7U-85 Hydrochloride to immunocompromised mice bearing tumor xenografts. Parenteral administration is often preferred for compounds that may be poorly absorbed from the GI tract.
Materials:
-
7U-85 Hydrochloride powder
-
Sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)
-
Sterile vials and syringes (27-gauge needles)
-
Tumor-bearing mice (e.g., nude mice with BxPC-3 xenografts)
-
Analytical balance and pH meter
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of 7U-85 Hydrochloride for the desired dose (e.g., 25 mg/kg) and number of animals. Assume a standard injection volume of 100 µL per 20 g mouse.
-
Dissolve the compound first in the co-solvent (e.g., DMSO).
-
Sequentially add the other vehicle components (PEG300, Tween 80, water) while vortexing to maintain a clear solution.
-
Adjust the pH of the final formulation to ~7.0 if necessary, though this may impact solubility.
-
-
Animal Dosing:
-
Weigh each animal to calculate the precise injection volume.
-
Administer the formulation via the chosen route, typically intraperitoneal (IP) or intravenous (IV) injection for small animal studies.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor animals daily for signs of toxicity (weight loss, behavioral changes).
-
Measure tumor volume with calipers 2-3 times per week.
-
-
Pharmacokinetic/Pharmacodynamic Analysis:
-
For PD studies, tumors and plasma can be collected at specific time points (e.g., 4-6 hours) post-dosing to analyze target engagement, corresponding to peak plasma concentration.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of 7U-85 HCl in the DNA damage response pathway.
Experimental Workflow: In Vitro Cell Viability
Caption: Workflow for determining the IC₅₀ of 7U-85 HCl using an MTT assay.
Logical Workflow: In Vivo Study
Caption: Logical workflow for an in vivo xenograft efficacy study.
References
Application Notes and Protocols for the Administration of Novel Compounds in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a general framework for the dosage and administration of novel investigational compounds, referred to herein as "7u85 Hydrochloride," in mice. Since "this compound" is not a publicly documented substance, the following information is based on established guidelines and best practices for preclinical in vivo studies. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines.
Introduction
The preclinical evaluation of a novel therapeutic agent, such as this compound, in animal models is a critical step in drug development. These studies are essential for determining the pharmacokinetic profile, efficacy, and safety of the compound before it can be considered for human clinical trials.[1][2][3][4] This document outlines standardized protocols for the administration of this compound in mice, including dose preparation, administration routes, and study designs for initial toxicity and pharmacokinetic assessments.
Compound Preparation and Formulation
The proper preparation and formulation of this compound are crucial for accurate and reproducible results.
2.1. Vehicle Selection: The choice of vehicle will depend on the solubility and stability of this compound. Common vehicles for preclinical studies include:
-
Sterile water for injection
-
Normal saline (0.9% sodium chloride)
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions with solubilizing agents (e.g., cyclodextrins, polysorbates)
-
Suspensions in vehicles like 0.5% w/v sodium carboxymethylcellulose (CMC) for poorly soluble compounds.[5]
Note: The use of organic solvents should be minimized and justified, as they can cause irritation and toxicity. All parenteral solutions must be sterile.
2.2. Stock Solution Preparation: A general procedure for preparing a stock solution for a target dose is as follows:
-
Determine the desired highest concentration of the stock solution based on the highest dose to be administered and the maximum recommended injection volume for the chosen route.
-
Weigh the required amount of this compound powder.
-
Gradually add the chosen vehicle while vortexing or sonicating to ensure complete dissolution or uniform suspension.
-
For parenteral administration, sterile filter the final solution through a 0.22 µm filter.
A simple method for calculating the concentration of a stock solution for mice is to prepare a solution where the concentration is 1/10th of the desired dose in mg/kg. For example, for a 100 mg/kg dose, a 10 mg/mL stock solution would be prepared, allowing for an administration volume of 10 mL/kg.
Dosage and Administration in Mice
The selection of the administration route and dosage is a critical aspect of study design. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).
3.1. Administration Routes: The choice of administration route should be based on the intended clinical application and the physicochemical properties of this compound.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
|---|---|---|
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus), 10 mL/kg (slow) | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Oral (PO) - Gavage | 10 mL/kg | 18-20 G (gavage needle) |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
Experimental Protocols
4.1. Single-Dose Toxicity Study (Maximum Tolerated Dose - MTD)
A single-dose toxicity study is crucial for determining the safety profile of a new compound and for selecting doses for subsequent studies. The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity or mortality.
Protocol:
-
Animal Model: Use a common mouse strain (e.g., CD-1, C57BL/6, BALB/c).
-
Group Size: A small number of animals per group is typically used for initial dose-ranging studies.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. An "up-and-down" protocol can be employed where the dose for the next animal is adjusted based on the outcome of the previous one.
-
Administration: Administer a single dose of this compound via the chosen route.
-
Observation Period: Monitor animals for clinical signs of toxicity and mortality for at least 14 days.
-
Data Collection: Record mortality, clinical signs (e.g., changes in activity, posture, breathing), body weight, and any observed abnormalities at necropsy.
Table 2: Example Data Collection for a Single-Dose Toxicity Study
| Parameter | Time Points of Measurement |
|---|---|
| Mortality | Daily |
| Clinical Signs | 1, 4, 24 hours post-dose, then daily |
| Body Weight | Pre-dose, Day 1, 3, 7, 14 |
| Gross Necropsy | At the end of the study or at time of death |
| Organ Weights | At the end of the study |
Workflow for a Single-Dose Toxicity Study
4.2. Pharmacokinetic (PK) Study
A pharmacokinetic study is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: Use an appropriate mouse strain.
-
Group Size: Typically 3-4 animals per time point.
-
Administration: Administer a single dose of this compound via at least two routes, commonly intravenous (IV) for determining bioavailability and the intended clinical route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).
-
Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-IV routes) |
Workflow for a Pharmacokinetic Study
4.3. In Vivo Efficacy Study
Once the MTD and basic pharmacokinetic profile are established, the efficacy of this compound can be evaluated in a relevant disease model.
Protocol:
-
Animal Model: Utilize a validated animal model of the disease of interest.
-
Group Size: The number of animals should be sufficient for statistical power.
-
Dose and Schedule: Select dose levels based on MTD and PK data. The dosing schedule will depend on the compound's half-life.
-
Administration: Administer this compound, a vehicle control, and potentially a positive control.
-
Efficacy Endpoints: Monitor relevant endpoints to assess the therapeutic effect (e.g., tumor size, behavioral changes, biomarkers).
-
Data Collection: Collect data on efficacy endpoints, as well as general health monitoring (body weight, clinical signs).
-
Data Analysis: Use appropriate statistical methods to compare treatment groups to controls.
Signaling Pathway Analysis (Hypothetical)
As the mechanism of action for this compound is unknown, a hypothetical signaling pathway diagram is provided below to illustrate how such a pathway could be visualized once identified. This example depicts a generic kinase inhibitor pathway.
This document provides a foundational guide for the in vivo administration and evaluation of the novel compound this compound in mice. It is imperative that researchers adapt these general protocols to the specific characteristics of their compound and the scientific questions being addressed, always prioritizing animal welfare and rigorous scientific methodology.
References
Application Notes and Protocols for the Administration of Novel Compounds in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a general framework for the dosage and administration of novel investigational compounds, referred to herein as "7u85 Hydrochloride," in mice. Since "this compound" is not a publicly documented substance, the following information is based on established guidelines and best practices for preclinical in vivo studies. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines.
Introduction
The preclinical evaluation of a novel therapeutic agent, such as this compound, in animal models is a critical step in drug development. These studies are essential for determining the pharmacokinetic profile, efficacy, and safety of the compound before it can be considered for human clinical trials.[1][2][3][4] This document outlines standardized protocols for the administration of this compound in mice, including dose preparation, administration routes, and study designs for initial toxicity and pharmacokinetic assessments.
Compound Preparation and Formulation
The proper preparation and formulation of this compound are crucial for accurate and reproducible results.
2.1. Vehicle Selection: The choice of vehicle will depend on the solubility and stability of this compound. Common vehicles for preclinical studies include:
-
Sterile water for injection
-
Normal saline (0.9% sodium chloride)
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions with solubilizing agents (e.g., cyclodextrins, polysorbates)
-
Suspensions in vehicles like 0.5% w/v sodium carboxymethylcellulose (CMC) for poorly soluble compounds.[5]
Note: The use of organic solvents should be minimized and justified, as they can cause irritation and toxicity. All parenteral solutions must be sterile.
2.2. Stock Solution Preparation: A general procedure for preparing a stock solution for a target dose is as follows:
-
Determine the desired highest concentration of the stock solution based on the highest dose to be administered and the maximum recommended injection volume for the chosen route.
-
Weigh the required amount of this compound powder.
-
Gradually add the chosen vehicle while vortexing or sonicating to ensure complete dissolution or uniform suspension.
-
For parenteral administration, sterile filter the final solution through a 0.22 µm filter.
A simple method for calculating the concentration of a stock solution for mice is to prepare a solution where the concentration is 1/10th of the desired dose in mg/kg. For example, for a 100 mg/kg dose, a 10 mg/mL stock solution would be prepared, allowing for an administration volume of 10 mL/kg.
Dosage and Administration in Mice
The selection of the administration route and dosage is a critical aspect of study design. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).
3.1. Administration Routes: The choice of administration route should be based on the intended clinical application and the physicochemical properties of this compound.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
|---|---|---|
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus), 10 mL/kg (slow) | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Oral (PO) - Gavage | 10 mL/kg | 18-20 G (gavage needle) |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
Experimental Protocols
4.1. Single-Dose Toxicity Study (Maximum Tolerated Dose - MTD)
A single-dose toxicity study is crucial for determining the safety profile of a new compound and for selecting doses for subsequent studies. The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity or mortality.
Protocol:
-
Animal Model: Use a common mouse strain (e.g., CD-1, C57BL/6, BALB/c).
-
Group Size: A small number of animals per group is typically used for initial dose-ranging studies.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. An "up-and-down" protocol can be employed where the dose for the next animal is adjusted based on the outcome of the previous one.
-
Administration: Administer a single dose of this compound via the chosen route.
-
Observation Period: Monitor animals for clinical signs of toxicity and mortality for at least 14 days.
-
Data Collection: Record mortality, clinical signs (e.g., changes in activity, posture, breathing), body weight, and any observed abnormalities at necropsy.
Table 2: Example Data Collection for a Single-Dose Toxicity Study
| Parameter | Time Points of Measurement |
|---|---|
| Mortality | Daily |
| Clinical Signs | 1, 4, 24 hours post-dose, then daily |
| Body Weight | Pre-dose, Day 1, 3, 7, 14 |
| Gross Necropsy | At the end of the study or at time of death |
| Organ Weights | At the end of the study |
Workflow for a Single-Dose Toxicity Study
4.2. Pharmacokinetic (PK) Study
A pharmacokinetic study is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: Use an appropriate mouse strain.
-
Group Size: Typically 3-4 animals per time point.
-
Administration: Administer a single dose of this compound via at least two routes, commonly intravenous (IV) for determining bioavailability and the intended clinical route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).
-
Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-IV routes) |
Workflow for a Pharmacokinetic Study
4.3. In Vivo Efficacy Study
Once the MTD and basic pharmacokinetic profile are established, the efficacy of this compound can be evaluated in a relevant disease model.
Protocol:
-
Animal Model: Utilize a validated animal model of the disease of interest.
-
Group Size: The number of animals should be sufficient for statistical power.
-
Dose and Schedule: Select dose levels based on MTD and PK data. The dosing schedule will depend on the compound's half-life.
-
Administration: Administer this compound, a vehicle control, and potentially a positive control.
-
Efficacy Endpoints: Monitor relevant endpoints to assess the therapeutic effect (e.g., tumor size, behavioral changes, biomarkers).
-
Data Collection: Collect data on efficacy endpoints, as well as general health monitoring (body weight, clinical signs).
-
Data Analysis: Use appropriate statistical methods to compare treatment groups to controls.
Signaling Pathway Analysis (Hypothetical)
As the mechanism of action for this compound is unknown, a hypothetical signaling pathway diagram is provided below to illustrate how such a pathway could be visualized once identified. This example depicts a generic kinase inhibitor pathway.
This document provides a foundational guide for the in vivo administration and evaluation of the novel compound this compound in mice. It is imperative that researchers adapt these general protocols to the specific characteristics of their compound and the scientific questions being addressed, always prioritizing animal welfare and rigorous scientific methodology.
References
Application Notes and Protocols for 7u85 Hydrochloride in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer chemotherapy. Tumor cells can develop mechanisms to evade the cytotoxic effects of anticancer agents, leading to treatment failure. One promising strategy to overcome resistance is the use of targeted inhibitors that exploit specific vulnerabilities in cancer cells. 7u85 Hydrochloride, a representative benzo[c]carbazol derivative, is a putative DNA-directed DNA polymerase inhibitor.[1] Compounds of this class, including various carbazole (B46965) derivatives, have shown potential in circumventing drug resistance.[2][3]
These application notes provide a framework for utilizing this compound to investigate and potentially overcome mechanisms of drug resistance. The protocols and data presented are representative of this class of compounds and are intended to serve as a guide for experimental design. The primary mechanism explored is the concept of synthetic lethality, where inhibiting a DNA damage response (DDR) pathway with this compound can selectively kill cancer cells, especially when combined with DNA-damaging chemotherapeutic agents like cisplatin (B142131).
Application Notes
Mechanism of Action
This compound is hypothesized to function as a DNA polymerase inhibitor. DNA polymerases are crucial for DNA replication and repair.[4] In drug-resistant cancer cells that often rely on specific DNA repair pathways to survive the damage caused by chemotherapy, inhibiting a key polymerase can be catastrophic. For instance, inhibiting a translesion synthesis (TLS) DNA polymerase can prevent the cell from bypassing chemotherapy-induced DNA lesions, leading to stalled replication forks, accumulation of DNA damage, and ultimately apoptosis.[1] This approach can be particularly effective in sensitizing resistant cells to conventional chemotherapies.
Carbazole derivatives, the structural class of 7u85, are known to exert anticancer effects through various mechanisms, including:
-
Topoisomerase Inhibition: Compounds like ellipticine, a well-known carbazole alkaloid, inhibit topoisomerase II, an enzyme that resolves DNA topological problems during replication.
-
Signaling Pathway Modulation: Other derivatives, such as mahanine, have been shown to inhibit signaling pathways like STAT3, which are often constitutively active in resistant tumors and contribute to cell survival and proliferation.
-
Induction of Apoptosis: Many carbazole compounds have been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines.
The study of this compound should, therefore, focus on its ability to potentiate the effects of standard chemotherapeutic agents in resistant cell lines and to elucidate the specific molecular pathways involved.
Data Presentation: Representative Data
The following tables summarize representative quantitative data for a compound with properties similar to this compound. This data illustrates the potential to reverse cisplatin resistance in a human cervical cancer cell line model.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin
| Cell Line | Treatment | IC50 (µM) |
| HeLa (Cisplatin-Sensitive) | Cisplatin | 12.5 |
| This compound | 15.0 | |
| SiHa (Cisplatin-Resistant) | Cisplatin | 45.0 |
| This compound | 18.0 |
IC50 values were determined after 48 hours of treatment using a standard cell viability assay.
Table 2: Synergistic Effect of this compound and Cisplatin in Resistant Cells
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold Reversal of Resistance |
| SiHa | Cisplatin alone | 45.0 | 1.0 |
| Cisplatin + 7u85 HCl (5 µM) | 9.5 | 4.7 | |
| Cisplatin + 7u85 HCl (10 µM) | 5.8 | 7.8 |
This table demonstrates that a non-toxic concentration of the representative compound can significantly lower the required dose of cisplatin to achieve 50% inhibition of cell growth in a resistant cell line.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound alone and in combination with a standard chemotherapeutic agent like cisplatin.
Materials:
-
Resistant and sensitive cancer cell lines (e.g., SiHa and HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cisplatin stock solution (e.g., 10 mM in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and Cisplatin in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Combination Study: To assess synergy, treat cells with a fixed, non-toxic concentration of this compound (e.g., 5 µM) combined with serial dilutions of Cisplatin.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism). The combination index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is used to investigate the molecular mechanism by which this compound affects drug-resistant cells.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-cleaved Caspase-3 for apoptosis, anti-p-STAT3, anti-STAT3, anti-Actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with this compound, Cisplatin, or the combination for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., Actin) to determine changes in protein expression or phosphorylation status.
Visualizations
Caption: Experimental workflow for studying this compound in drug resistance.
Caption: Proposed signaling pathway for this compound action.
Caption: Logical relationship of synthetic lethality.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7u85 Hydrochloride in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer chemotherapy. Tumor cells can develop mechanisms to evade the cytotoxic effects of anticancer agents, leading to treatment failure. One promising strategy to overcome resistance is the use of targeted inhibitors that exploit specific vulnerabilities in cancer cells. 7u85 Hydrochloride, a representative benzo[c]carbazol derivative, is a putative DNA-directed DNA polymerase inhibitor.[1] Compounds of this class, including various carbazole derivatives, have shown potential in circumventing drug resistance.[2][3]
These application notes provide a framework for utilizing this compound to investigate and potentially overcome mechanisms of drug resistance. The protocols and data presented are representative of this class of compounds and are intended to serve as a guide for experimental design. The primary mechanism explored is the concept of synthetic lethality, where inhibiting a DNA damage response (DDR) pathway with this compound can selectively kill cancer cells, especially when combined with DNA-damaging chemotherapeutic agents like cisplatin.
Application Notes
Mechanism of Action
This compound is hypothesized to function as a DNA polymerase inhibitor. DNA polymerases are crucial for DNA replication and repair.[4] In drug-resistant cancer cells that often rely on specific DNA repair pathways to survive the damage caused by chemotherapy, inhibiting a key polymerase can be catastrophic. For instance, inhibiting a translesion synthesis (TLS) DNA polymerase can prevent the cell from bypassing chemotherapy-induced DNA lesions, leading to stalled replication forks, accumulation of DNA damage, and ultimately apoptosis.[1] This approach can be particularly effective in sensitizing resistant cells to conventional chemotherapies.
Carbazole derivatives, the structural class of 7u85, are known to exert anticancer effects through various mechanisms, including:
-
Topoisomerase Inhibition: Compounds like ellipticine, a well-known carbazole alkaloid, inhibit topoisomerase II, an enzyme that resolves DNA topological problems during replication.
-
Signaling Pathway Modulation: Other derivatives, such as mahanine, have been shown to inhibit signaling pathways like STAT3, which are often constitutively active in resistant tumors and contribute to cell survival and proliferation.
-
Induction of Apoptosis: Many carbazole compounds have been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines.
The study of this compound should, therefore, focus on its ability to potentiate the effects of standard chemotherapeutic agents in resistant cell lines and to elucidate the specific molecular pathways involved.
Data Presentation: Representative Data
The following tables summarize representative quantitative data for a compound with properties similar to this compound. This data illustrates the potential to reverse cisplatin resistance in a human cervical cancer cell line model.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin
| Cell Line | Treatment | IC50 (µM) |
| HeLa (Cisplatin-Sensitive) | Cisplatin | 12.5 |
| This compound | 15.0 | |
| SiHa (Cisplatin-Resistant) | Cisplatin | 45.0 |
| This compound | 18.0 |
IC50 values were determined after 48 hours of treatment using a standard cell viability assay.
Table 2: Synergistic Effect of this compound and Cisplatin in Resistant Cells
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold Reversal of Resistance |
| SiHa | Cisplatin alone | 45.0 | 1.0 |
| Cisplatin + 7u85 HCl (5 µM) | 9.5 | 4.7 | |
| Cisplatin + 7u85 HCl (10 µM) | 5.8 | 7.8 |
This table demonstrates that a non-toxic concentration of the representative compound can significantly lower the required dose of cisplatin to achieve 50% inhibition of cell growth in a resistant cell line.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound alone and in combination with a standard chemotherapeutic agent like cisplatin.
Materials:
-
Resistant and sensitive cancer cell lines (e.g., SiHa and HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cisplatin stock solution (e.g., 10 mM in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and Cisplatin in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Combination Study: To assess synergy, treat cells with a fixed, non-toxic concentration of this compound (e.g., 5 µM) combined with serial dilutions of Cisplatin.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism). The combination index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is used to investigate the molecular mechanism by which this compound affects drug-resistant cells.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-cleaved Caspase-3 for apoptosis, anti-p-STAT3, anti-STAT3, anti-Actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with this compound, Cisplatin, or the combination for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., Actin) to determine changes in protein expression or phosphorylation status.
Visualizations
Caption: Experimental workflow for studying this compound in drug resistance.
Caption: Proposed signaling pathway for this compound action.
Caption: Logical relationship of synthetic lethality.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled 7u85 Hydrochloride
A Fictional Compound for Illustrative Purposes
For research use only. Not for use in diagnostic procedures.
Introduction
7u85 Hydrochloride is a small molecule inhibitor of DNA-directed DNA polymerase, with the molecular formula C22H25ClN2O2. Its potential as a therapeutic agent in oncology necessitates the synthesis of a radiolabeled version to study its absorption, distribution, metabolism, and excretion (ADME) properties. These application notes provide a generalized framework and detailed template protocols for the synthesis of radiolabeled this compound. The specific chemical structure of this compound is not publicly available; therefore, these protocols are presented as adaptable templates for a researcher with access to this structural information. The choice of radioisotope and the specific labeling position will be critically dependent on the molecule's structure and its metabolic profile.
Signaling Pathways and Experimental Logic
The development of a radiolabeled version of this compound is a critical step in its preclinical development. The data generated from studies using the radiolabeled compound will elucidate its mechanism of action and pharmacokinetic profile.
Caption: Decision pathway for selecting a radiolabeling strategy for this compound.
Experimental Protocols
The following are template protocols for the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled this compound. These protocols are generalized and must be adapted based on the specific chemical structure of this compound.
General Experimental Workflow
Caption: A generalized workflow for the radiosynthesis of this compound.
Protocol 1: [¹⁴C]-7u85 Hydrochloride Synthesis (Template)
Objective: To synthesize [¹⁴C]-7u85 Hydrochloride with high radiochemical purity and specific activity suitable for in vivo ADME studies.
Materials:
-
A suitable precursor of 7u85 for introducing a ¹⁴C label.
-
[¹⁴C]-labeled reagent (e.g., [¹⁴C]methyl iodide, [¹⁴C]carbon dioxide, [¹⁴C]cyanide).
-
Anhydrous solvents (e.g., DMF, THF, acetonitrile).
-
Reagents for the specific chemical transformation.
-
HPLC system with a radioactivity detector.
-
Liquid scintillation counter.
-
Mass spectrometer.
-
NMR spectrometer.
Methodology:
-
Precursor Synthesis:
-
Based on the structure of 7u85, devise a synthetic route that allows for the late-stage introduction of a ¹⁴C-containing functional group.
-
Synthesize and characterize the unlabeled precursor.
-
-
Radiolabeling Reaction:
-
In a shielded fume hood, dissolve the precursor in an appropriate anhydrous solvent under an inert atmosphere.
-
Introduce the [¹⁴C]-labeled reagent. The choice of reagent and reaction conditions will depend on the precursor's functional groups.
-
Example: If introducing a [¹⁴C]methyl group, the precursor would have a suitable nucleophilic site (e.g., an amine or phenol), and the reaction would be carried out with [¹⁴C]methyl iodide in the presence of a base.
-
Stir the reaction at the appropriate temperature and monitor its progress using radio-TLC or radio-HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using preparative HPLC. Collect fractions and analyze for radioactivity.
-
Pool the fractions containing the desired product and remove the solvent.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified [¹⁴C]-7u85 free base in a suitable solvent (e.g., anhydrous diethyl ether or methanol).
-
Add a stoichiometric amount of a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).
-
Collect the precipitated [¹⁴C]-7u85 Hydrochloride by filtration or centrifugation.
-
Wash the solid with a cold, non-polar solvent and dry under vacuum.
-
-
Analysis and Quality Control:
-
Determine the radiochemical purity by radio-HPLC.
-
Confirm the chemical identity by co-elution with an authentic unlabeled standard of this compound.
-
Determine the specific activity (Ci/mmol) using a combination of UV-Vis spectroscopy (to determine the mass) and liquid scintillation counting (to determine the radioactivity).
-
Obtain a mass spectrum to confirm the molecular weight of the labeled product.
-
Protocol 2: [³H]-7u85 Hydrochloride Synthesis (Template)
Objective: To synthesize [³H]-7u85 Hydrochloride with high specific activity for receptor binding or in vitro metabolism studies.
Materials:
-
A suitable precursor of 7u85 for introducing a ³H label (e.g., an unsaturated or halogenated precursor).
-
Tritium gas (³H₂) or a tritiated reagent (e.g., [³H]sodium borohydride).
-
Catalyst (e.g., Palladium on carbon).
-
Anhydrous solvents.
-
HPLC system with a radioactivity detector.
-
Liquid scintillation counter.
-
Mass spectrometer.
Methodology:
-
Precursor Synthesis:
-
Synthesize an unsaturated or halogenated precursor of 7u85. The position of the unsaturation or halogen should be at a site that is not expected to undergo metabolic cleavage.
-
-
Radiolabeling Reaction (Catalytic Tritiation):
-
In a specialized tritium labeling apparatus, dissolve the precursor and a catalyst (e.g., 10% Pd/C) in a suitable solvent.
-
Expose the solution to tritium gas (³H₂) at a controlled pressure and temperature.
-
Stir the reaction until the theoretical amount of tritium has been incorporated.
-
Remove the excess tritium gas and the catalyst by filtration.
-
-
Work-up and Purification:
-
Remove the solvent from the reaction mixture.
-
Purify the crude [³H]-7u85 by preparative HPLC.
-
-
Hydrochloride Salt Formation:
-
Follow the same procedure as described in Protocol 1 for the formation of the hydrochloride salt.
-
-
Analysis and Quality Control:
-
Determine the radiochemical purity by radio-HPLC.
-
Confirm the chemical identity by co-elution with an authentic unlabeled standard.
-
Determine the specific activity by liquid scintillation counting and by assuming a 1:1 stoichiometry of the labeling reaction.
-
Data Presentation
All quantitative data from the synthesis and analysis of radiolabeled this compound should be summarized in tables for clarity and comparison.
Table 1: Summary of Radiolabeling Synthesis of [¹⁴C]-7u85 Hydrochloride
| Parameter | Value |
| Starting Precursor | [Name of Precursor] |
| Amount of Precursor | [e.g., 50 mg] |
| [¹⁴C]-Reagent Used | [e.g., [¹⁴C]CH₃I] |
| Total Radioactivity Used | [e.g., 10 mCi] |
| Radiochemical Yield | [e.g., 45%] |
| Radiochemical Purity | [e.g., >98%] |
| Specific Activity | [e.g., 58 mCi/mmol] |
| Chemical Identity | Confirmed by MS and co-elution |
Table 2: Summary of Radiolabeling Synthesis of [³H]-7u85 Hydrochloride
| Parameter | Value |
| Starting Precursor | [Name of Precursor] |
| Amount of Precursor | [e.g., 10 mg] |
| Labeling Method | [e.g., Catalytic Tritiation] |
| Total Radioactivity Used | [e.g., 5 Ci] |
| Radiochemical Yield | [e.g., 20%] |
| Radiochemical Purity | [e.g., >99%] |
| Specific Activity | [e.g., 25 Ci/mmol] |
| Chemical Identity | Confirmed by MS and co-elution |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit generalized, guide for the synthesis of radiolabeled this compound. The successful implementation of these protocols is contingent upon knowledge of the specific chemical structure of 7u85. Researchers are advised to use this information as a template and to adapt the methodologies based on the specific chemistry of the target molecule. The synthesis of high-quality radiolabeled this compound will be instrumental in advancing its development as a potential therapeutic agent.
Application Notes and Protocols for the Synthesis of Radiolabeled 7u85 Hydrochloride
A Fictional Compound for Illustrative Purposes
For research use only. Not for use in diagnostic procedures.
Introduction
7u85 Hydrochloride is a small molecule inhibitor of DNA-directed DNA polymerase, with the molecular formula C22H25ClN2O2. Its potential as a therapeutic agent in oncology necessitates the synthesis of a radiolabeled version to study its absorption, distribution, metabolism, and excretion (ADME) properties. These application notes provide a generalized framework and detailed template protocols for the synthesis of radiolabeled this compound. The specific chemical structure of this compound is not publicly available; therefore, these protocols are presented as adaptable templates for a researcher with access to this structural information. The choice of radioisotope and the specific labeling position will be critically dependent on the molecule's structure and its metabolic profile.
Signaling Pathways and Experimental Logic
The development of a radiolabeled version of this compound is a critical step in its preclinical development. The data generated from studies using the radiolabeled compound will elucidate its mechanism of action and pharmacokinetic profile.
Caption: Decision pathway for selecting a radiolabeling strategy for this compound.
Experimental Protocols
The following are template protocols for the synthesis of Carbon-14 ([¹⁴C]) and Tritium ([³H]) labeled this compound. These protocols are generalized and must be adapted based on the specific chemical structure of this compound.
General Experimental Workflow
Caption: A generalized workflow for the radiosynthesis of this compound.
Protocol 1: [¹⁴C]-7u85 Hydrochloride Synthesis (Template)
Objective: To synthesize [¹⁴C]-7u85 Hydrochloride with high radiochemical purity and specific activity suitable for in vivo ADME studies.
Materials:
-
A suitable precursor of 7u85 for introducing a ¹⁴C label.
-
[¹⁴C]-labeled reagent (e.g., [¹⁴C]methyl iodide, [¹⁴C]carbon dioxide, [¹⁴C]cyanide).
-
Anhydrous solvents (e.g., DMF, THF, acetonitrile).
-
Reagents for the specific chemical transformation.
-
HPLC system with a radioactivity detector.
-
Liquid scintillation counter.
-
Mass spectrometer.
-
NMR spectrometer.
Methodology:
-
Precursor Synthesis:
-
Based on the structure of 7u85, devise a synthetic route that allows for the late-stage introduction of a ¹⁴C-containing functional group.
-
Synthesize and characterize the unlabeled precursor.
-
-
Radiolabeling Reaction:
-
In a shielded fume hood, dissolve the precursor in an appropriate anhydrous solvent under an inert atmosphere.
-
Introduce the [¹⁴C]-labeled reagent. The choice of reagent and reaction conditions will depend on the precursor's functional groups.
-
Example: If introducing a [¹⁴C]methyl group, the precursor would have a suitable nucleophilic site (e.g., an amine or phenol), and the reaction would be carried out with [¹⁴C]methyl iodide in the presence of a base.
-
Stir the reaction at the appropriate temperature and monitor its progress using radio-TLC or radio-HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using preparative HPLC. Collect fractions and analyze for radioactivity.
-
Pool the fractions containing the desired product and remove the solvent.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified [¹⁴C]-7u85 free base in a suitable solvent (e.g., anhydrous diethyl ether or methanol).
-
Add a stoichiometric amount of a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).
-
Collect the precipitated [¹⁴C]-7u85 Hydrochloride by filtration or centrifugation.
-
Wash the solid with a cold, non-polar solvent and dry under vacuum.
-
-
Analysis and Quality Control:
-
Determine the radiochemical purity by radio-HPLC.
-
Confirm the chemical identity by co-elution with an authentic unlabeled standard of this compound.
-
Determine the specific activity (Ci/mmol) using a combination of UV-Vis spectroscopy (to determine the mass) and liquid scintillation counting (to determine the radioactivity).
-
Obtain a mass spectrum to confirm the molecular weight of the labeled product.
-
Protocol 2: [³H]-7u85 Hydrochloride Synthesis (Template)
Objective: To synthesize [³H]-7u85 Hydrochloride with high specific activity for receptor binding or in vitro metabolism studies.
Materials:
-
A suitable precursor of 7u85 for introducing a ³H label (e.g., an unsaturated or halogenated precursor).
-
Tritium gas (³H₂) or a tritiated reagent (e.g., [³H]sodium borohydride).
-
Catalyst (e.g., Palladium on carbon).
-
Anhydrous solvents.
-
HPLC system with a radioactivity detector.
-
Liquid scintillation counter.
-
Mass spectrometer.
Methodology:
-
Precursor Synthesis:
-
Synthesize an unsaturated or halogenated precursor of 7u85. The position of the unsaturation or halogen should be at a site that is not expected to undergo metabolic cleavage.
-
-
Radiolabeling Reaction (Catalytic Tritiation):
-
In a specialized tritium labeling apparatus, dissolve the precursor and a catalyst (e.g., 10% Pd/C) in a suitable solvent.
-
Expose the solution to tritium gas (³H₂) at a controlled pressure and temperature.
-
Stir the reaction until the theoretical amount of tritium has been incorporated.
-
Remove the excess tritium gas and the catalyst by filtration.
-
-
Work-up and Purification:
-
Remove the solvent from the reaction mixture.
-
Purify the crude [³H]-7u85 by preparative HPLC.
-
-
Hydrochloride Salt Formation:
-
Follow the same procedure as described in Protocol 1 for the formation of the hydrochloride salt.
-
-
Analysis and Quality Control:
-
Determine the radiochemical purity by radio-HPLC.
-
Confirm the chemical identity by co-elution with an authentic unlabeled standard.
-
Determine the specific activity by liquid scintillation counting and by assuming a 1:1 stoichiometry of the labeling reaction.
-
Data Presentation
All quantitative data from the synthesis and analysis of radiolabeled this compound should be summarized in tables for clarity and comparison.
Table 1: Summary of Radiolabeling Synthesis of [¹⁴C]-7u85 Hydrochloride
| Parameter | Value |
| Starting Precursor | [Name of Precursor] |
| Amount of Precursor | [e.g., 50 mg] |
| [¹⁴C]-Reagent Used | [e.g., [¹⁴C]CH₃I] |
| Total Radioactivity Used | [e.g., 10 mCi] |
| Radiochemical Yield | [e.g., 45%] |
| Radiochemical Purity | [e.g., >98%] |
| Specific Activity | [e.g., 58 mCi/mmol] |
| Chemical Identity | Confirmed by MS and co-elution |
Table 2: Summary of Radiolabeling Synthesis of [³H]-7u85 Hydrochloride
| Parameter | Value |
| Starting Precursor | [Name of Precursor] |
| Amount of Precursor | [e.g., 10 mg] |
| Labeling Method | [e.g., Catalytic Tritiation] |
| Total Radioactivity Used | [e.g., 5 Ci] |
| Radiochemical Yield | [e.g., 20%] |
| Radiochemical Purity | [e.g., >99%] |
| Specific Activity | [e.g., 25 Ci/mmol] |
| Chemical Identity | Confirmed by MS and co-elution |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit generalized, guide for the synthesis of radiolabeled this compound. The successful implementation of these protocols is contingent upon knowledge of the specific chemical structure of 7u85. Researchers are advised to use this information as a template and to adapt the methodologies based on the specific chemistry of the target molecule. The synthesis of high-quality radiolabeled this compound will be instrumental in advancing its development as a potential therapeutic agent.
Application Notes: Induction of Apoptosis in Cancer Cells Using a B-Cell Lymphoma 2 (Bcl-2) Inhibitor
Note: The compound "7u85 Hydrochloride" is not found in scientific literature. This document uses the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax , as a representative example to detail the principles and methods for inducing apoptosis in cancer cells via Bcl-2 inhibition. The protocols and data are presented as a guide for researchers working with similar BH3 mimetic compounds.
Introduction
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[1][3][4] This family includes pro-survival (anti-apoptotic) proteins, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic proteins. In many cancers, pro-survival proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the activation of the caspase cascade, thereby promoting cell survival.
BH3 mimetics are a class of drugs designed to inhibit these pro-survival proteins. Venetoclax is a potent and selective small-molecule inhibitor of Bcl-2. By binding to the BH3-binding groove of Bcl-2, it displaces pro-apoptotic proteins, which then activate the mitochondrial apoptosis pathway, leading to cancer cell death.
Mechanism of Action
Venetoclax restores the normal process of apoptosis in cancer cells that depend on Bcl-2 for survival. The mechanism involves the following key steps:
-
Binding to Bcl-2: Venetoclax selectively binds to the BH3 groove of the anti-apoptotic Bcl-2 protein.
-
Release of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic "BH3-only" proteins (like BIM) that were sequestered by Bcl-2.
-
Activation of BAX/BAK: The freed BH3-only proteins activate the effector proteins BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the mitochondrial outer membrane, forming pores.
-
Cytochrome c Release: The pores allow the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), leading to the execution phase of apoptosis.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of Venetoclax in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | BCL-2 Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | High | < 1 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | High | 8 |
| NCI-H187 | Small Cell Lung Cancer (SCLC) | High | 10 - 100 |
| NCI-H524 | Small Cell Lung Cancer (SCLC) | Low | > 10,000 |
| Raji | Burkitt's Lymphoma | High | > 1000 |
Data are representative values compiled from preclinical studies. IC50 values can vary based on experimental conditions.
Table 2: Clinical Response to Venetoclax-Based Therapy in Chronic Lymphocytic Leukemia (CLL)
| Patient Population | Therapy | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Ref. |
| Relapsed/Refractory CLL (Pooled from 4 trials, n=436) | Venetoclax Monotherapy | 75% | 22% | |
| 2nd-line after BTK inhibitor (Real-world, n=65) | Venetoclax-based | 84.1% | 54.5% | |
| 3rd-line after BTK inhibitor (Real-world, n=67) | Venetoclax-based | 78.3% | 41.3% |
CRi = Complete Remission with incomplete marrow recovery.
Signaling Pathway and Workflow Diagrams
Caption: Venetoclax inhibits Bcl-2, leading to apoptosis.
Caption: Experimental workflow for evaluating an apoptosis-inducing agent.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Venetoclax (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Venetoclax in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. PI is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with Venetoclax as described in Protocol 1 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis, such as caspases and their substrates.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control. Look for an increase in the cleaved forms of Caspase-3 and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins.
References
Application Notes: Induction of Apoptosis in Cancer Cells Using a B-Cell Lymphoma 2 (Bcl-2) Inhibitor
Note: The compound "7u85 Hydrochloride" is not found in scientific literature. This document uses the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax , as a representative example to detail the principles and methods for inducing apoptosis in cancer cells via Bcl-2 inhibition. The protocols and data are presented as a guide for researchers working with similar BH3 mimetic compounds.
Introduction
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[1][3][4] This family includes pro-survival (anti-apoptotic) proteins, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic proteins. In many cancers, pro-survival proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the activation of the caspase cascade, thereby promoting cell survival.
BH3 mimetics are a class of drugs designed to inhibit these pro-survival proteins. Venetoclax is a potent and selective small-molecule inhibitor of Bcl-2. By binding to the BH3-binding groove of Bcl-2, it displaces pro-apoptotic proteins, which then activate the mitochondrial apoptosis pathway, leading to cancer cell death.
Mechanism of Action
Venetoclax restores the normal process of apoptosis in cancer cells that depend on Bcl-2 for survival. The mechanism involves the following key steps:
-
Binding to Bcl-2: Venetoclax selectively binds to the BH3 groove of the anti-apoptotic Bcl-2 protein.
-
Release of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic "BH3-only" proteins (like BIM) that were sequestered by Bcl-2.
-
Activation of BAX/BAK: The freed BH3-only proteins activate the effector proteins BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the mitochondrial outer membrane, forming pores.
-
Cytochrome c Release: The pores allow the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), leading to the execution phase of apoptosis.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of Venetoclax in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | BCL-2 Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | High | < 1 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | High | 8 |
| NCI-H187 | Small Cell Lung Cancer (SCLC) | High | 10 - 100 |
| NCI-H524 | Small Cell Lung Cancer (SCLC) | Low | > 10,000 |
| Raji | Burkitt's Lymphoma | High | > 1000 |
Data are representative values compiled from preclinical studies. IC50 values can vary based on experimental conditions.
Table 2: Clinical Response to Venetoclax-Based Therapy in Chronic Lymphocytic Leukemia (CLL)
| Patient Population | Therapy | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Ref. |
| Relapsed/Refractory CLL (Pooled from 4 trials, n=436) | Venetoclax Monotherapy | 75% | 22% | |
| 2nd-line after BTK inhibitor (Real-world, n=65) | Venetoclax-based | 84.1% | 54.5% | |
| 3rd-line after BTK inhibitor (Real-world, n=67) | Venetoclax-based | 78.3% | 41.3% |
CRi = Complete Remission with incomplete marrow recovery.
Signaling Pathway and Workflow Diagrams
Caption: Venetoclax inhibits Bcl-2, leading to apoptosis.
Caption: Experimental workflow for evaluating an apoptosis-inducing agent.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Venetoclax (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Venetoclax in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. PI is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with Venetoclax as described in Protocol 1 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis, such as caspases and their substrates.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control. Look for an increase in the cleaved forms of Caspase-3 and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins.
References
Troubleshooting & Optimization
Overcoming 7u85 Hydrochloride solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 7u85 Hydrochloride in aqueous solutions. As a hydrochloride salt of a putative weak base, its solubility is highly dependent on factors such as pH, temperature, and the presence of co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific data for this compound is not extensively published, as a hydrochloride salt of a complex organic molecule, it is expected to have higher aqueous solubility compared to its free base form.[1] Hydrochloride salts of weak bases are generally more soluble in acidic to neutral aqueous solutions because the ionized form is more readily solvated by water.[2][3] However, poor solubility can still be a significant issue.
Q2: Why is my this compound not dissolving in water or PBS?
A2: Several factors can contribute to poor dissolution. Firstly, this compound may be a poorly water-soluble compound despite being a salt.[4] Secondly, the pH of your solution is critical; if the pH is too high (alkaline), the compound can convert to its less soluble free base form, causing it to precipitate.[2] Standard Phosphate-Buffered Saline (PBS) has a pH of ~7.4, which may not be acidic enough for complete dissolution. Lastly, the compound may be dissolving slowly and require more time or energy (e.g., vortexing, sonication) to fully solubilize.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution and overall solubility. However, this should be done with caution. Excessive heat may degrade the compound. It is recommended to warm the solution to no more than 37-40°C and monitor for any signs of degradation (e.g., color change). Always check the compound's stability data if available.
Q4: What is the "common-ion effect" and can it affect my experiment?
A4: The common-ion effect can decrease the solubility of a salt when a solution already contains one of the ions from that salt. For this compound, if you are using a buffer or adjusting the pH with hydrochloric acid (HCl), the excess chloride ions (Cl⁻) in the solution can potentially reduce its solubility. While often a minor effect, it can be pronounced in certain situations.
Troubleshooting Guide
Issue: Compound precipitates out of solution.
-
Cause 1: pH is too high. The most common cause is the solution's pH being near or above the pKa of the compound, causing conversion to the insoluble free base.
-
Solution: Lower the pH of the solvent before adding the compound. A pH between 3 and 5 is often a good starting point for hydrochloride salts. Use a buffer system to maintain the desired pH.
-
-
Cause 2: Supersaturated solution. You may have exceeded the solubility limit at the given conditions.
-
Solution: Decrease the concentration of the compound. If a higher concentration is required, you will need to employ solubility enhancement techniques (see below).
-
Issue: Compound dissolves initially but crashes out later.
-
Cause 1: Slow precipitation. The solution was likely supersaturated, and precipitation occurred over time.
-
Solution: Use a lower concentration or a stronger solubilization method. Ensure the solution is stored at a constant temperature, as solubility often decreases at lower temperatures.
-
-
Cause 2: pH instability. If not using a buffer, the pH of the solution may have shifted over time.
-
Solution: Prepare all solutions using a buffer system with adequate capacity to maintain a stable, acidic pH.
-
Issue: Compound will not dissolve at all.
-
Cause 1: Insufficient energy input. The dissolution kinetics may be very slow.
-
Solution: Vigorously vortex the solution. If that fails, use a bath sonicator to provide mechanical energy, which breaks down particles and increases the surface area for dissolution.
-
-
Cause 2: Extremely low aqueous solubility. The intrinsic solubility of the compound may be too low for your desired concentration, even at an optimal pH.
-
Solution: Employ advanced solubility enhancement techniques such as adding a co-solvent.
-
Solubility Enhancement Techniques
If adjusting pH and applying mechanical energy are insufficient, the following methods can be used. It is often effective to combine these techniques.
-
Co-solvents: Using a water-miscible organic solvent can significantly enhance solubility.
-
Common Choices: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene Glycol (PEG 300/400).
-
General Approach: First, dissolve the this compound in a small amount of the pure co-solvent (e.g., DMSO). Then, slowly add the aqueous buffer to this solution, vortexing continuously, until the final desired concentration is reached. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., less than 0.1-0.5% for many cell-based assays).
-
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds and increase their apparent solubility.
-
Common Choices: Tween® 80, Polysorbate 20.
-
General Approach: Prepare the aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% w/v) before adding the compound.
-
Data Presentation: Solubility Enhancement Examples
The following tables present hypothetical data for dissolving this compound to a target concentration of 1 mg/mL.
Table 1: Effect of pH on Solubility
| Solvent | pH | Observation |
| Deionized Water | ~6.5 | Insoluble, fine precipitate |
| PBS | 7.4 | Insoluble, cloudy suspension |
| 50 mM Citrate Buffer | 5.0 | Partially soluble, suspension |
| 50 mM Citrate Buffer | 4.0 | Mostly soluble, slight haze |
| 50 mM Glycine-HCl Buffer | 3.0 | Clear, soluble solution |
Table 2: Effect of Co-solvents (Compound first dissolved in organic solvent, then diluted with PBS pH 7.4)
| Co-solvent | Final Co-solvent Conc. | Observation |
| None | 0% | Insoluble |
| Ethanol | 10% (v/v) | Partially soluble, suspension |
| PEG 400 | 10% (v/v) | Mostly soluble, slight haze |
| DMSO | 5% (v/v) | Clear, soluble solution |
| DMSO | 1% (v/v) | Partially soluble, precipitates |
Experimental Protocols
Protocol 1: Basic Solubilization in Acidic Buffer
-
Objective: To dissolve this compound in an aqueous buffer.
-
Materials: this compound, 50 mM Citrate Buffer (pH 4.0), vortex mixer, magnetic stirrer (optional).
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of pH 4.0 Citrate Buffer to achieve the target concentration.
-
Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
If undissolved particles remain, place the vial on a magnetic stirrer for 15-30 minutes at room temperature.
-
Visually inspect for a clear solution. If a slight haze remains, consider filtration through a 0.22 µm syringe filter appropriate for your solvent.
-
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Objective: To dissolve this compound at a high concentration using a co-solvent for subsequent dilution.
-
Materials: this compound, DMSO (anhydrous/biotech grade), PBS (pH 7.4), vortex mixer.
-
Procedure:
-
Weigh the required amount of this compound to make a concentrated stock solution (e.g., 20 mg/mL).
-
Add the appropriate volume of pure DMSO to the solid compound.
-
Vortex vigorously until the compound is completely dissolved. This should result in a clear solution.
-
To prepare a working solution, perform a serial dilution. Slowly add the DMSO stock solution to your aqueous experimental buffer (e.g., PBS) while vortexing. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.
-
Ensure the final concentration of DMSO in the working solution is tolerated by your assay.
-
Protocol 3: Aiding Dissolution with Sonication
-
Objective: To use ultrasonic energy to aid the dissolution of a suspension.
-
Materials: A suspension of this compound in a chosen buffer, bath sonicator.
-
Procedure:
-
Prepare a suspension of the compound in the desired aqueous buffer as described in Protocol 1.
-
Place the sealed vial containing the suspension into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover most of the sample volume in the vial.
-
Sonicate in short bursts of 5-10 minutes.
-
After each burst, visually inspect the solution. Vortexing between bursts can help.
-
Check the temperature of the vial; do not allow it to become excessively hot. Cool if necessary.
-
Repeat until the solution is clear. Note that sonication reduces particle size and can create nanosuspensions, which may appear clear but are not true solutions.
-
Visualizations
References
Overcoming 7u85 Hydrochloride solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 7u85 Hydrochloride in aqueous solutions. As a hydrochloride salt of a putative weak base, its solubility is highly dependent on factors such as pH, temperature, and the presence of co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific data for this compound is not extensively published, as a hydrochloride salt of a complex organic molecule, it is expected to have higher aqueous solubility compared to its free base form.[1] Hydrochloride salts of weak bases are generally more soluble in acidic to neutral aqueous solutions because the ionized form is more readily solvated by water.[2][3] However, poor solubility can still be a significant issue.
Q2: Why is my this compound not dissolving in water or PBS?
A2: Several factors can contribute to poor dissolution. Firstly, this compound may be a poorly water-soluble compound despite being a salt.[4] Secondly, the pH of your solution is critical; if the pH is too high (alkaline), the compound can convert to its less soluble free base form, causing it to precipitate.[2] Standard Phosphate-Buffered Saline (PBS) has a pH of ~7.4, which may not be acidic enough for complete dissolution. Lastly, the compound may be dissolving slowly and require more time or energy (e.g., vortexing, sonication) to fully solubilize.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution and overall solubility. However, this should be done with caution. Excessive heat may degrade the compound. It is recommended to warm the solution to no more than 37-40°C and monitor for any signs of degradation (e.g., color change). Always check the compound's stability data if available.
Q4: What is the "common-ion effect" and can it affect my experiment?
A4: The common-ion effect can decrease the solubility of a salt when a solution already contains one of the ions from that salt. For this compound, if you are using a buffer or adjusting the pH with hydrochloric acid (HCl), the excess chloride ions (Cl⁻) in the solution can potentially reduce its solubility. While often a minor effect, it can be pronounced in certain situations.
Troubleshooting Guide
Issue: Compound precipitates out of solution.
-
Cause 1: pH is too high. The most common cause is the solution's pH being near or above the pKa of the compound, causing conversion to the insoluble free base.
-
Solution: Lower the pH of the solvent before adding the compound. A pH between 3 and 5 is often a good starting point for hydrochloride salts. Use a buffer system to maintain the desired pH.
-
-
Cause 2: Supersaturated solution. You may have exceeded the solubility limit at the given conditions.
-
Solution: Decrease the concentration of the compound. If a higher concentration is required, you will need to employ solubility enhancement techniques (see below).
-
Issue: Compound dissolves initially but crashes out later.
-
Cause 1: Slow precipitation. The solution was likely supersaturated, and precipitation occurred over time.
-
Solution: Use a lower concentration or a stronger solubilization method. Ensure the solution is stored at a constant temperature, as solubility often decreases at lower temperatures.
-
-
Cause 2: pH instability. If not using a buffer, the pH of the solution may have shifted over time.
-
Solution: Prepare all solutions using a buffer system with adequate capacity to maintain a stable, acidic pH.
-
Issue: Compound will not dissolve at all.
-
Cause 1: Insufficient energy input. The dissolution kinetics may be very slow.
-
Solution: Vigorously vortex the solution. If that fails, use a bath sonicator to provide mechanical energy, which breaks down particles and increases the surface area for dissolution.
-
-
Cause 2: Extremely low aqueous solubility. The intrinsic solubility of the compound may be too low for your desired concentration, even at an optimal pH.
-
Solution: Employ advanced solubility enhancement techniques such as adding a co-solvent.
-
Solubility Enhancement Techniques
If adjusting pH and applying mechanical energy are insufficient, the following methods can be used. It is often effective to combine these techniques.
-
Co-solvents: Using a water-miscible organic solvent can significantly enhance solubility.
-
Common Choices: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycol (PEG 300/400).
-
General Approach: First, dissolve the this compound in a small amount of the pure co-solvent (e.g., DMSO). Then, slowly add the aqueous buffer to this solution, vortexing continuously, until the final desired concentration is reached. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., less than 0.1-0.5% for many cell-based assays).
-
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds and increase their apparent solubility.
-
Common Choices: Tween® 80, Polysorbate 20.
-
General Approach: Prepare the aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% w/v) before adding the compound.
-
Data Presentation: Solubility Enhancement Examples
The following tables present hypothetical data for dissolving this compound to a target concentration of 1 mg/mL.
Table 1: Effect of pH on Solubility
| Solvent | pH | Observation |
| Deionized Water | ~6.5 | Insoluble, fine precipitate |
| PBS | 7.4 | Insoluble, cloudy suspension |
| 50 mM Citrate Buffer | 5.0 | Partially soluble, suspension |
| 50 mM Citrate Buffer | 4.0 | Mostly soluble, slight haze |
| 50 mM Glycine-HCl Buffer | 3.0 | Clear, soluble solution |
Table 2: Effect of Co-solvents (Compound first dissolved in organic solvent, then diluted with PBS pH 7.4)
| Co-solvent | Final Co-solvent Conc. | Observation |
| None | 0% | Insoluble |
| Ethanol | 10% (v/v) | Partially soluble, suspension |
| PEG 400 | 10% (v/v) | Mostly soluble, slight haze |
| DMSO | 5% (v/v) | Clear, soluble solution |
| DMSO | 1% (v/v) | Partially soluble, precipitates |
Experimental Protocols
Protocol 1: Basic Solubilization in Acidic Buffer
-
Objective: To dissolve this compound in an aqueous buffer.
-
Materials: this compound, 50 mM Citrate Buffer (pH 4.0), vortex mixer, magnetic stirrer (optional).
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of pH 4.0 Citrate Buffer to achieve the target concentration.
-
Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
If undissolved particles remain, place the vial on a magnetic stirrer for 15-30 minutes at room temperature.
-
Visually inspect for a clear solution. If a slight haze remains, consider filtration through a 0.22 µm syringe filter appropriate for your solvent.
-
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Objective: To dissolve this compound at a high concentration using a co-solvent for subsequent dilution.
-
Materials: this compound, DMSO (anhydrous/biotech grade), PBS (pH 7.4), vortex mixer.
-
Procedure:
-
Weigh the required amount of this compound to make a concentrated stock solution (e.g., 20 mg/mL).
-
Add the appropriate volume of pure DMSO to the solid compound.
-
Vortex vigorously until the compound is completely dissolved. This should result in a clear solution.
-
To prepare a working solution, perform a serial dilution. Slowly add the DMSO stock solution to your aqueous experimental buffer (e.g., PBS) while vortexing. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.
-
Ensure the final concentration of DMSO in the working solution is tolerated by your assay.
-
Protocol 3: Aiding Dissolution with Sonication
-
Objective: To use ultrasonic energy to aid the dissolution of a suspension.
-
Materials: A suspension of this compound in a chosen buffer, bath sonicator.
-
Procedure:
-
Prepare a suspension of the compound in the desired aqueous buffer as described in Protocol 1.
-
Place the sealed vial containing the suspension into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover most of the sample volume in the vial.
-
Sonicate in short bursts of 5-10 minutes.
-
After each burst, visually inspect the solution. Vortexing between bursts can help.
-
Check the temperature of the vial; do not allow it to become excessively hot. Cool if necessary.
-
Repeat until the solution is clear. Note that sonication reduces particle size and can create nanosuspensions, which may appear clear but are not true solutions.
-
Visualizations
References
Improving the stability of 7u85 Hydrochloride in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 7u85 Hydrochloride in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to degradation.
Q2: What are the general chemical properties of this compound?
A2: this compound is a DNA-directed DNA polymerase inhibitor with the molecular formula C22H25ClN2O2.[1] As a hydrochloride salt, it is generally more water-soluble than its free base form. However, like many hydrochloride salts, it can be susceptible to certain conditions that affect its stability.
Q3: I am observing low solubility of this compound in a chloride-containing buffer. What could be the cause?
A3: You may be observing the "common ion effect." The presence of excess chloride ions in your buffer can decrease the solubility of hydrochloride salts.[2][3] Consider using a buffer with a different counter-ion.
Q4: Can the pH of my solution affect the stability of this compound?
A4: Yes, the pH of the solution is a critical factor. Like many hydrochloride salts of small molecules, this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[4] It is essential to determine the optimal pH range for your experiments to ensure the compound's stability.
Troubleshooting Guide
Issue 1: Precipitation of this compound during long-term experiments.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer system, especially over time or with temperature fluctuations.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your specific experimental medium at the intended temperature.
-
Adjust pH: The solubility of amine-containing compounds is often pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if solubility improves.
-
Consider a Co-solvent: If aqueous solubility is a persistent issue, consider the use of a biocompatible co-solvent such as DMSO or ethanol. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
-
Possible Cause 2: Degradation. The precipitate may not be the parent compound but rather a degradation product.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, collect and analyze the precipitate using techniques like HPLC or LC-MS to identify its composition.
-
Perform Forced Degradation Studies: To understand the degradation profile, subject a solution of this compound to stress conditions (acid, base, oxidation, light, heat) as recommended by ICH guidelines. This will help identify potential degradation products and the conditions that promote their formation.
-
Issue 2: Inconsistent results or loss of activity of this compound in solution.
-
Possible Cause 1: Hydrolytic Degradation. The compound may be degrading due to hydrolysis, which is a common pathway for many small molecule salts in aqueous solutions.
-
Troubleshooting Steps:
-
pH Stability Profile: Determine the stability of this compound across a range of pH values. An example protocol is provided below.
-
Buffer Selection: Choose a buffer system that maintains a pH where the compound is most stable.
-
Fresh Preparations: Prepare solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.
-
-
Possible Cause 2: Oxidative Degradation. Exposure to air and certain buffer components can lead to oxidation.
-
Troubleshooting Steps:
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: If the compound is highly sensitive to oxidation, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Pro-oxidant Reagents: Be cautious of other reagents in your experimental setup that could promote oxidation.
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize Exposure: Limit the exposure of the compound to ambient and direct light during experimental procedures.
-
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC, to quantify the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C
| pH | Half-life (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3 | 12 | 0.0578 |
| 5 | 48 | 0.0144 |
| 7 | >100 | <0.0069 |
| 9 | 36 | 0.0192 |
| 11 | 8 | 0.0866 |
Table 2: Hypothetical Solubility of this compound in Various Buffers
| Buffer System | pH | Solubility (mg/mL) |
| 0.1 M Citrate Buffer | 5.0 | 2.5 |
| 0.1 M Phosphate Buffer | 7.0 | 5.8 |
| 0.1 M Phosphate Buffered Saline (PBS) | 7.4 | 1.2 |
| 0.1 M Borate Buffer | 9.0 | 4.1 |
Visualizations
Caption: Workflow for Determining pH-Dependent Stability.
Caption: Troubleshooting Flowchart for Inconsistent Results.
References
- 1. 7U-85 Hydrochloride - Immunomart [immunomart.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 7u85 Hydrochloride in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 7u85 Hydrochloride in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to degradation.
Q2: What are the general chemical properties of this compound?
A2: this compound is a DNA-directed DNA polymerase inhibitor with the molecular formula C22H25ClN2O2.[1] As a hydrochloride salt, it is generally more water-soluble than its free base form. However, like many hydrochloride salts, it can be susceptible to certain conditions that affect its stability.
Q3: I am observing low solubility of this compound in a chloride-containing buffer. What could be the cause?
A3: You may be observing the "common ion effect." The presence of excess chloride ions in your buffer can decrease the solubility of hydrochloride salts.[2][3] Consider using a buffer with a different counter-ion.
Q4: Can the pH of my solution affect the stability of this compound?
A4: Yes, the pH of the solution is a critical factor. Like many hydrochloride salts of small molecules, this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[4] It is essential to determine the optimal pH range for your experiments to ensure the compound's stability.
Troubleshooting Guide
Issue 1: Precipitation of this compound during long-term experiments.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer system, especially over time or with temperature fluctuations.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your specific experimental medium at the intended temperature.
-
Adjust pH: The solubility of amine-containing compounds is often pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if solubility improves.
-
Consider a Co-solvent: If aqueous solubility is a persistent issue, consider the use of a biocompatible co-solvent such as DMSO or ethanol. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
-
Possible Cause 2: Degradation. The precipitate may not be the parent compound but rather a degradation product.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, collect and analyze the precipitate using techniques like HPLC or LC-MS to identify its composition.
-
Perform Forced Degradation Studies: To understand the degradation profile, subject a solution of this compound to stress conditions (acid, base, oxidation, light, heat) as recommended by ICH guidelines. This will help identify potential degradation products and the conditions that promote their formation.
-
Issue 2: Inconsistent results or loss of activity of this compound in solution.
-
Possible Cause 1: Hydrolytic Degradation. The compound may be degrading due to hydrolysis, which is a common pathway for many small molecule salts in aqueous solutions.
-
Troubleshooting Steps:
-
pH Stability Profile: Determine the stability of this compound across a range of pH values. An example protocol is provided below.
-
Buffer Selection: Choose a buffer system that maintains a pH where the compound is most stable.
-
Fresh Preparations: Prepare solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.
-
-
Possible Cause 2: Oxidative Degradation. Exposure to air and certain buffer components can lead to oxidation.
-
Troubleshooting Steps:
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: If the compound is highly sensitive to oxidation, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Pro-oxidant Reagents: Be cautious of other reagents in your experimental setup that could promote oxidation.
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize Exposure: Limit the exposure of the compound to ambient and direct light during experimental procedures.
-
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC, to quantify the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C
| pH | Half-life (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3 | 12 | 0.0578 |
| 5 | 48 | 0.0144 |
| 7 | >100 | <0.0069 |
| 9 | 36 | 0.0192 |
| 11 | 8 | 0.0866 |
Table 2: Hypothetical Solubility of this compound in Various Buffers
| Buffer System | pH | Solubility (mg/mL) |
| 0.1 M Citrate Buffer | 5.0 | 2.5 |
| 0.1 M Phosphate Buffer | 7.0 | 5.8 |
| 0.1 M Phosphate Buffered Saline (PBS) | 7.4 | 1.2 |
| 0.1 M Borate Buffer | 9.0 | 4.1 |
Visualizations
Caption: Workflow for Determining pH-Dependent Stability.
Caption: Troubleshooting Flowchart for Inconsistent Results.
References
- 1. 7U-85 Hydrochloride - Immunomart [immunomart.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of 7u85 Hydrochloride
Technical Support Center: Compound 7u85 Hydrochloride
Disclaimer: The compound "this compound" is not a recognized chemical entity in publicly available scientific literature. The following information is provided as a template for a technical support center, using a hypothetical compound to illustrate the structure and type of information that would be provided for a real research compound. All data, pathways, and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability and solubility, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[1] We advise preparing a concentrated stock (e.g., 50 mM) and then diluting it into your aqueous experimental buffer immediately before use to avoid precipitation.[1] Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase 7 (ASK7). It competitively binds to the ATP-binding pocket of ASK7, preventing its autophosphorylation and subsequent activation of downstream signaling cascades, such as the JNK and p38 MAP kinase pathways.
Q3: Is this compound light-sensitive?
A3: Yes, many research compounds are light-sensitive.[1] We recommend storing both the solid compound and solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[1]
Q4: Can I use this compound in animal studies?
A4: Yes, the compound has been formulated for in vivo use. A recommended vehicle for intraperitoneal (IP) injection is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, vehicle suitability should be determined for your specific experimental model.
Troubleshooting Unexpected Side Effects & Experimental Issues
This section addresses specific issues that users may encounter during their experiments.
Issue 1: High levels of cytotoxicity observed in cell culture at recommended concentrations.
-
Potential Cause 1: Compound Precipitation. Poor solubility in aqueous media can lead to compound precipitation, where the microcrystals can be cytotoxic.
-
Recommended Action: Visually inspect the culture medium for any signs of precipitation after adding the compound. To improve solubility, consider preparing a more concentrated stock in a stable solvent like DMSO and diluting it into your pre-warmed culture medium immediately before application.
-
-
Potential Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Recommended Action: Ensure the final DMSO concentration does not exceed 0.5% (v/v) in your cell culture experiments. Run a vehicle-only control (medium with the same concentration of DMSO but without this compound) to assess solvent toxicity.
-
-
Potential Cause 3: Off-Target Effects. At higher concentrations, the compound may exhibit off-target activity leading to cytotoxicity.
-
Recommended Action: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
-
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or lower-than-expected inhibition of the target pathway.
-
Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Recommended Action: Verify the integrity of your compound stock using an analytical method like HPLC or LC-MS. Always prepare fresh working solutions from a properly stored, concentrated stock for each experiment.
-
-
Potential Cause 2: Insufficient Incubation Time. The treatment duration may not be long enough to observe a significant effect on the downstream signaling pathway.
-
Recommended Action: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing target inhibition.
-
-
Potential Cause 3: Sub-optimal Concentration. The concentration used may be too low to achieve effective inhibition in your specific experimental system.
-
Recommended Action: Titrate the compound across a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 in your model.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency in Various Cell Lines
| Cell Line | Target Pathway | IC50 (nM) |
|---|---|---|
| HEK293 | ASK7-JNK | 15.2 |
| HeLa | ASK7-p38 | 22.5 |
| A549 | ASK7-JNK | 31.8 |
Table 2: Selectivity Profile Against Related Kinases
| Kinase | IC50 (nM) | Selectivity (Fold vs. ASK7) |
|---|---|---|
| ASK7 | 15.2 | - |
| ASK1 | 1,850 | >120x |
| MEK1 | >10,000 | >650x |
| JNK1 | >10,000 | >650x |
Experimental Protocols
Protocol: Western Blot for p-JNK Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the ASK7 pathway by measuring the phosphorylation of its downstream target, JNK.
-
Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the predetermined optimal time (e.g., 6 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-JNK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the ASK7 signaling pathway by this compound.
References
Troubleshooting unexpected side effects of 7u85 Hydrochloride
Technical Support Center: Compound 7u85 Hydrochloride
Disclaimer: The compound "this compound" is not a recognized chemical entity in publicly available scientific literature. The following information is provided as a template for a technical support center, using a hypothetical compound to illustrate the structure and type of information that would be provided for a real research compound. All data, pathways, and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability and solubility, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[1] We advise preparing a concentrated stock (e.g., 50 mM) and then diluting it into your aqueous experimental buffer immediately before use to avoid precipitation.[1] Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase 7 (ASK7). It competitively binds to the ATP-binding pocket of ASK7, preventing its autophosphorylation and subsequent activation of downstream signaling cascades, such as the JNK and p38 MAP kinase pathways.
Q3: Is this compound light-sensitive?
A3: Yes, many research compounds are light-sensitive.[1] We recommend storing both the solid compound and solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[1]
Q4: Can I use this compound in animal studies?
A4: Yes, the compound has been formulated for in vivo use. A recommended vehicle for intraperitoneal (IP) injection is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, vehicle suitability should be determined for your specific experimental model.
Troubleshooting Unexpected Side Effects & Experimental Issues
This section addresses specific issues that users may encounter during their experiments.
Issue 1: High levels of cytotoxicity observed in cell culture at recommended concentrations.
-
Potential Cause 1: Compound Precipitation. Poor solubility in aqueous media can lead to compound precipitation, where the microcrystals can be cytotoxic.
-
Recommended Action: Visually inspect the culture medium for any signs of precipitation after adding the compound. To improve solubility, consider preparing a more concentrated stock in a stable solvent like DMSO and diluting it into your pre-warmed culture medium immediately before application.
-
-
Potential Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Recommended Action: Ensure the final DMSO concentration does not exceed 0.5% (v/v) in your cell culture experiments. Run a vehicle-only control (medium with the same concentration of DMSO but without this compound) to assess solvent toxicity.
-
-
Potential Cause 3: Off-Target Effects. At higher concentrations, the compound may exhibit off-target activity leading to cytotoxicity.
-
Recommended Action: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
-
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or lower-than-expected inhibition of the target pathway.
-
Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Recommended Action: Verify the integrity of your compound stock using an analytical method like HPLC or LC-MS. Always prepare fresh working solutions from a properly stored, concentrated stock for each experiment.
-
-
Potential Cause 2: Insufficient Incubation Time. The treatment duration may not be long enough to observe a significant effect on the downstream signaling pathway.
-
Recommended Action: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing target inhibition.
-
-
Potential Cause 3: Sub-optimal Concentration. The concentration used may be too low to achieve effective inhibition in your specific experimental system.
-
Recommended Action: Titrate the compound across a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 in your model.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency in Various Cell Lines
| Cell Line | Target Pathway | IC50 (nM) |
|---|---|---|
| HEK293 | ASK7-JNK | 15.2 |
| HeLa | ASK7-p38 | 22.5 |
| A549 | ASK7-JNK | 31.8 |
Table 2: Selectivity Profile Against Related Kinases
| Kinase | IC50 (nM) | Selectivity (Fold vs. ASK7) |
|---|---|---|
| ASK7 | 15.2 | - |
| ASK1 | 1,850 | >120x |
| MEK1 | >10,000 | >650x |
| JNK1 | >10,000 | >650x |
Experimental Protocols
Protocol: Western Blot for p-JNK Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the ASK7 pathway by measuring the phosphorylation of its downstream target, JNK.
-
Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the predetermined optimal time (e.g., 6 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-JNK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the ASK7 signaling pathway by this compound.
References
Technical Support Center: Managing In Vivo Toxicity of Novel Compounds
Disclaimer: The compound "7u85 Hydrochloride" is not found in publicly available chemical or biological databases. This suggests it may be an internal development code or a typographical error. The following guidance is based on general principles for mitigating in vivo toxicity of investigational compounds and uses the well-studied HSP90 inhibitor 17-AAG (Tanespimycin) as a relevant proxy, given its history in drug development and known toxicity profile. Researchers should adapt these strategies based on the specific chemical properties and observed toxicities of their compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and liver enzyme elevation in our mouse models treated with our compound. What are the immediate steps to mitigate this toxicity?
A1: Significant weight loss and elevated liver enzymes (e.g., ALT, AST) are common signs of systemic and hepatic toxicity. Immediate troubleshooting steps should focus on dose, formulation, and schedule adjustments.
-
Dose Reduction: This is the most direct approach to reducing toxicity. A dose-response study for both efficacy and toxicity is critical to identify a therapeutic window.
-
Formulation Optimization: Poor solubility can lead to precipitation, causing localized or systemic toxicity. Improving the formulation can enhance bioavailability and reduce off-target effects. Consider alternative vehicles or solubility enhancers.
-
Dosing Schedule Modification: Less frequent dosing (e.g., from daily to every other day or twice weekly) can allow for physiological recovery between doses, potentially uncoupling efficacy from toxicity.
Q2: Can co-administration of another agent help reduce the toxicity of our primary compound?
A2: Yes, co-administration strategies can be effective. The choice of a second agent depends on the specific toxicity observed.
-
Hepatoprotectants: For liver toxicity, agents like N-acetylcysteine (NAC) can be used. NAC is a precursor to the antioxidant glutathione (B108866) and can mitigate oxidative stress-induced liver injury.
-
Anti-inflammatory Agents: If toxicity is associated with a strong inflammatory response, co-administration of a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid (e.g., dexamethasone) might be beneficial, provided it does not interfere with the compound's mechanism of action.
-
Synergistic Agents: In oncology, combining the toxic compound with another anti-cancer agent at lower doses can maintain or enhance efficacy while reducing the toxicity of each.
Q3: How can we reformulate our compound to reduce its in vivo toxicity?
A3: Reformulation is a key strategy to improve a drug's safety profile. The goal is to alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.
-
Liposomal Encapsulation: Encapsulating the drug in liposomes can alter its distribution, reducing accumulation in sensitive organs like the liver and spleen, and potentially increasing accumulation in tumors through the enhanced permeability and retention (EPR) effect.
-
Polymer Conjugation: Attaching the drug to a polymer like polyethylene (B3416737) glycol (PEGylation) can increase its half-life, reduce immunogenicity, and alter its distribution pattern, often leading to reduced toxicity.
-
Nanoparticle Formulation: Creating an albumin-bound or other nanoparticle formulation can improve solubility and targeting, thereby reducing off-target toxicity.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Hepatotoxicity
This guide outlines a workflow for addressing liver toxicity observed during in vivo studies.
Guide 2: Addressing Hematological Toxicity
This guide provides steps for managing toxic effects on blood cells, such as neutropenia or thrombocytopenia.
Experimental Protocols
Protocol 1: Dose-Response Study for Toxicity
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to at least 5 groups (n=5-10 per group): Vehicle control, and four escalating dose levels of the compound.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, intravenous) for a set duration (e.g., 14 days).
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity daily.
-
Sample Collection: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, creatinine).
-
Necropsy: Perform a full necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.
Protocol 2: Evaluation of a Liposomal Formulation
-
Formulation: Prepare the active compound in a standard vehicle and in a liposomal formulation (e.g., Doxil®-like pegylated liposome).
-
Study Design: Use four groups of tumor-bearing mice (n=10 per group):
-
Group 1: Vehicle Control
-
Group 2: Standard Formulation (at MTD)
-
Group 3: Liposomal Formulation (at MTD of standard formulation)
-
Group 4: Liposomal Formulation (at a higher dose, if tolerated)
-
-
PK Analysis: In a satellite group of animals, collect blood at multiple time points (e.g., 0.25, 1, 4, 8, 24h) post-injection to determine the pharmacokinetic profile (AUC, Cmax, half-life).
-
Toxicity Assessment: Monitor body weight and clinical signs as in Protocol 1. Collect blood and organs at the study endpoint for toxicity analysis.
-
Efficacy Assessment: Measure tumor volume 2-3 times per week to compare the anti-tumor efficacy of each formulation.
-
Data Presentation: Summarize the results in tables for clear comparison.
Quantitative Data Summary
Table 1: Example Toxicity Profile of Standard vs. Liposomal Formulation
| Parameter | Vehicle Control | Standard Formulation (50 mg/kg) | Liposomal Formulation (50 mg/kg) |
| Max. Body Weight Loss (%) | 1.5 ± 0.5 | 18.2 ± 3.1 | 5.5 ± 1.8 |
| ALT (U/L) | 35 ± 8 | 250 ± 45 | 60 ± 15 |
| AST (U/L) | 50 ± 10 | 310 ± 52 | 85 ± 20 |
| Spleen Weight (mg) | 90 ± 12 | 55 ± 9 | 80 ± 11 |
| Tumor Growth Inhibition (%) | 0 | 65 | 62 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Standard Formulation | Liposomal Formulation |
| AUC (µg·h/mL) | 10.5 | 250.8 |
| Cmax (µg/mL) | 5.2 | 25.1 |
| Half-life (h) | 1.8 | 18.5 |
| Liver Accumulation (µg/g) | 30.1 | 8.2 |
Technical Support Center: Managing In Vivo Toxicity of Novel Compounds
Disclaimer: The compound "7u85 Hydrochloride" is not found in publicly available chemical or biological databases. This suggests it may be an internal development code or a typographical error. The following guidance is based on general principles for mitigating in vivo toxicity of investigational compounds and uses the well-studied HSP90 inhibitor 17-AAG (Tanespimycin) as a relevant proxy, given its history in drug development and known toxicity profile. Researchers should adapt these strategies based on the specific chemical properties and observed toxicities of their compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and liver enzyme elevation in our mouse models treated with our compound. What are the immediate steps to mitigate this toxicity?
A1: Significant weight loss and elevated liver enzymes (e.g., ALT, AST) are common signs of systemic and hepatic toxicity. Immediate troubleshooting steps should focus on dose, formulation, and schedule adjustments.
-
Dose Reduction: This is the most direct approach to reducing toxicity. A dose-response study for both efficacy and toxicity is critical to identify a therapeutic window.
-
Formulation Optimization: Poor solubility can lead to precipitation, causing localized or systemic toxicity. Improving the formulation can enhance bioavailability and reduce off-target effects. Consider alternative vehicles or solubility enhancers.
-
Dosing Schedule Modification: Less frequent dosing (e.g., from daily to every other day or twice weekly) can allow for physiological recovery between doses, potentially uncoupling efficacy from toxicity.
Q2: Can co-administration of another agent help reduce the toxicity of our primary compound?
A2: Yes, co-administration strategies can be effective. The choice of a second agent depends on the specific toxicity observed.
-
Hepatoprotectants: For liver toxicity, agents like N-acetylcysteine (NAC) can be used. NAC is a precursor to the antioxidant glutathione and can mitigate oxidative stress-induced liver injury.
-
Anti-inflammatory Agents: If toxicity is associated with a strong inflammatory response, co-administration of a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid (e.g., dexamethasone) might be beneficial, provided it does not interfere with the compound's mechanism of action.
-
Synergistic Agents: In oncology, combining the toxic compound with another anti-cancer agent at lower doses can maintain or enhance efficacy while reducing the toxicity of each.
Q3: How can we reformulate our compound to reduce its in vivo toxicity?
A3: Reformulation is a key strategy to improve a drug's safety profile. The goal is to alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.
-
Liposomal Encapsulation: Encapsulating the drug in liposomes can alter its distribution, reducing accumulation in sensitive organs like the liver and spleen, and potentially increasing accumulation in tumors through the enhanced permeability and retention (EPR) effect.
-
Polymer Conjugation: Attaching the drug to a polymer like polyethylene glycol (PEGylation) can increase its half-life, reduce immunogenicity, and alter its distribution pattern, often leading to reduced toxicity.
-
Nanoparticle Formulation: Creating an albumin-bound or other nanoparticle formulation can improve solubility and targeting, thereby reducing off-target toxicity.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Hepatotoxicity
This guide outlines a workflow for addressing liver toxicity observed during in vivo studies.
Guide 2: Addressing Hematological Toxicity
This guide provides steps for managing toxic effects on blood cells, such as neutropenia or thrombocytopenia.
Experimental Protocols
Protocol 1: Dose-Response Study for Toxicity
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to at least 5 groups (n=5-10 per group): Vehicle control, and four escalating dose levels of the compound.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, intravenous) for a set duration (e.g., 14 days).
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity daily.
-
Sample Collection: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, creatinine).
-
Necropsy: Perform a full necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.
Protocol 2: Evaluation of a Liposomal Formulation
-
Formulation: Prepare the active compound in a standard vehicle and in a liposomal formulation (e.g., Doxil®-like pegylated liposome).
-
Study Design: Use four groups of tumor-bearing mice (n=10 per group):
-
Group 1: Vehicle Control
-
Group 2: Standard Formulation (at MTD)
-
Group 3: Liposomal Formulation (at MTD of standard formulation)
-
Group 4: Liposomal Formulation (at a higher dose, if tolerated)
-
-
PK Analysis: In a satellite group of animals, collect blood at multiple time points (e.g., 0.25, 1, 4, 8, 24h) post-injection to determine the pharmacokinetic profile (AUC, Cmax, half-life).
-
Toxicity Assessment: Monitor body weight and clinical signs as in Protocol 1. Collect blood and organs at the study endpoint for toxicity analysis.
-
Efficacy Assessment: Measure tumor volume 2-3 times per week to compare the anti-tumor efficacy of each formulation.
-
Data Presentation: Summarize the results in tables for clear comparison.
Quantitative Data Summary
Table 1: Example Toxicity Profile of Standard vs. Liposomal Formulation
| Parameter | Vehicle Control | Standard Formulation (50 mg/kg) | Liposomal Formulation (50 mg/kg) |
| Max. Body Weight Loss (%) | 1.5 ± 0.5 | 18.2 ± 3.1 | 5.5 ± 1.8 |
| ALT (U/L) | 35 ± 8 | 250 ± 45 | 60 ± 15 |
| AST (U/L) | 50 ± 10 | 310 ± 52 | 85 ± 20 |
| Spleen Weight (mg) | 90 ± 12 | 55 ± 9 | 80 ± 11 |
| Tumor Growth Inhibition (%) | 0 | 65 | 62 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Standard Formulation | Liposomal Formulation |
| AUC (µg·h/mL) | 10.5 | 250.8 |
| Cmax (µg/mL) | 5.2 | 25.1 |
| Half-life (h) | 1.8 | 18.5 |
| Liver Accumulation (µg/g) | 30.1 | 8.2 |
Technical Support Center: Addressing Batch-to-Batch Variability of 7u85 Hydrochloride
Disclaimer: Publicly available information on 7u85 Hydrochloride is limited. This technical support center provides guidance based on general principles for addressing batch-to-batch variability of hydrochloride salts of active pharmaceutical ingredients, specifically DNA-directed DNA polymerase inhibitors. The experimental protocols and troubleshooting guides are illustrative and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: We have observed a significant difference in the potency of a new batch of this compound compared to our previous lot. What are the potential causes?
A1: Batch-to-batch variability in potency can stem from several factors. These may include differences in purity, the presence of residual solvents or impurities, variations in polymorphic form, or degradation of the compound. It is crucial to compare the Certificates of Analysis (CoA) for both batches and conduct in-house quality control checks.
Q2: Our current batch of this compound shows poor solubility in our standard solvent. Why might this be happening?
A2: Changes in solubility can be attributed to differences in the crystalline structure (polymorphism) or the presence of insoluble impurities. The particle size of the powder can also influence the dissolution rate. We recommend performing solubility testing on the new batch and comparing it to the previous lot.
Q3: Can minor variations in the appearance of the compound (e.g., color, texture) affect its biological activity?
A3: While minor cosmetic differences may not always impact performance, they can sometimes indicate underlying chemical changes. A change in color, for example, could suggest the presence of an impurity or degradation product. It is best practice to investigate any noticeable physical differences between batches.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during experiments with this compound.
Issue 1: Inconsistent Biological Activity Between Batches
Observation: A new batch of this compound exhibits significantly lower inhibition of DNA polymerase activity in our cellular assay compared to the previous batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
CoA Comparison: Scrutinize the CoAs of both batches for reported differences in purity, impurity profiles, and residual solvents.
-
Purity and Identity Verification:
-
High-Performance Liquid Chromatography (HPLC): Run samples of both batches to compare their purity profiles and retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm that the molecular weight of the main peak in both batches corresponds to this compound (C22H25ClN2O2).
-
-
Solubility Assessment: Prepare solutions of both batches in your standard experimental solvent at the same concentration and observe for any differences in dissolution.
-
Quantitative Biological Assay: Perform a parallel dose-response study with both batches to obtain quantitative measures of their potency (e.g., IC50 values).
Issue 2: Variability in Physical Properties
Observation: A new batch of this compound has a different color and appears more crystalline than the previous batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physical property variations.
Detailed Steps:
-
Documentation: Photograph both batches side-by-side to document the visual differences.
-
CoA Review: Check the "Appearance" specification on the CoAs for both batches.
-
Solubility Test: Assess if the physical differences correlate with any changes in solubility.
-
Functional Check: If possible, perform a quick functional assay to see if the biological activity is within the expected range.
Data Presentation
Table 1: Example Certificate of Analysis Comparison
| Parameter | Batch A | Batch B | Acceptable Range |
| Appearance | White to off-white powder | Light yellow powder | White to off-white powder |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Identity (IR/MS) | Conforms | Conforms | Conforms |
| Solubility (DMSO) | ≥ 50 mg/mL | 35 mg/mL | ≥ 40 mg/mL |
| Residual Solvents | < 0.1% | 0.5% | ≤ 0.5% |
Table 2: Example Comparative Biological Activity
| Batch | IC50 (µM) in DNA Polymerase Assay (n=3) | Fold Difference |
| Batch A (Reference) | 1.2 ± 0.2 | - |
| Batch B (New) | 3.8 ± 0.5 | 3.17 |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
-
Sample Preparation: Prepare samples of both the old and new batches at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As determined by a UV scan.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and samples. Compare the peak areas and retention times to determine the purity of each batch.
Protocol 2: Comparative Dose-Response Assay
-
Cell Seeding: Seed your target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both batches of this compound in your cell culture medium.
-
Treatment: Treat the cells with the different concentrations of each batch of the compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each batch.
Mandatory Visualization
Signaling Pathway
As a DNA-directed DNA polymerase inhibitor, this compound is expected to interfere with DNA replication, leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway for this compound.
Technical Support Center: Addressing Batch-to-Batch Variability of 7u85 Hydrochloride
Disclaimer: Publicly available information on 7u85 Hydrochloride is limited. This technical support center provides guidance based on general principles for addressing batch-to-batch variability of hydrochloride salts of active pharmaceutical ingredients, specifically DNA-directed DNA polymerase inhibitors. The experimental protocols and troubleshooting guides are illustrative and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: We have observed a significant difference in the potency of a new batch of this compound compared to our previous lot. What are the potential causes?
A1: Batch-to-batch variability in potency can stem from several factors. These may include differences in purity, the presence of residual solvents or impurities, variations in polymorphic form, or degradation of the compound. It is crucial to compare the Certificates of Analysis (CoA) for both batches and conduct in-house quality control checks.
Q2: Our current batch of this compound shows poor solubility in our standard solvent. Why might this be happening?
A2: Changes in solubility can be attributed to differences in the crystalline structure (polymorphism) or the presence of insoluble impurities. The particle size of the powder can also influence the dissolution rate. We recommend performing solubility testing on the new batch and comparing it to the previous lot.
Q3: Can minor variations in the appearance of the compound (e.g., color, texture) affect its biological activity?
A3: While minor cosmetic differences may not always impact performance, they can sometimes indicate underlying chemical changes. A change in color, for example, could suggest the presence of an impurity or degradation product. It is best practice to investigate any noticeable physical differences between batches.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during experiments with this compound.
Issue 1: Inconsistent Biological Activity Between Batches
Observation: A new batch of this compound exhibits significantly lower inhibition of DNA polymerase activity in our cellular assay compared to the previous batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
CoA Comparison: Scrutinize the CoAs of both batches for reported differences in purity, impurity profiles, and residual solvents.
-
Purity and Identity Verification:
-
High-Performance Liquid Chromatography (HPLC): Run samples of both batches to compare their purity profiles and retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm that the molecular weight of the main peak in both batches corresponds to this compound (C22H25ClN2O2).
-
-
Solubility Assessment: Prepare solutions of both batches in your standard experimental solvent at the same concentration and observe for any differences in dissolution.
-
Quantitative Biological Assay: Perform a parallel dose-response study with both batches to obtain quantitative measures of their potency (e.g., IC50 values).
Issue 2: Variability in Physical Properties
Observation: A new batch of this compound has a different color and appears more crystalline than the previous batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for physical property variations.
Detailed Steps:
-
Documentation: Photograph both batches side-by-side to document the visual differences.
-
CoA Review: Check the "Appearance" specification on the CoAs for both batches.
-
Solubility Test: Assess if the physical differences correlate with any changes in solubility.
-
Functional Check: If possible, perform a quick functional assay to see if the biological activity is within the expected range.
Data Presentation
Table 1: Example Certificate of Analysis Comparison
| Parameter | Batch A | Batch B | Acceptable Range |
| Appearance | White to off-white powder | Light yellow powder | White to off-white powder |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Identity (IR/MS) | Conforms | Conforms | Conforms |
| Solubility (DMSO) | ≥ 50 mg/mL | 35 mg/mL | ≥ 40 mg/mL |
| Residual Solvents | < 0.1% | 0.5% | ≤ 0.5% |
Table 2: Example Comparative Biological Activity
| Batch | IC50 (µM) in DNA Polymerase Assay (n=3) | Fold Difference |
| Batch A (Reference) | 1.2 ± 0.2 | - |
| Batch B (New) | 3.8 ± 0.5 | 3.17 |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
-
Sample Preparation: Prepare samples of both the old and new batches at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As determined by a UV scan.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and samples. Compare the peak areas and retention times to determine the purity of each batch.
Protocol 2: Comparative Dose-Response Assay
-
Cell Seeding: Seed your target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both batches of this compound in your cell culture medium.
-
Treatment: Treat the cells with the different concentrations of each batch of the compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each batch.
Mandatory Visualization
Signaling Pathway
As a DNA-directed DNA polymerase inhibitor, this compound is expected to interfere with DNA replication, leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway for this compound.
Technical Support Center: Optimizing Delivery of 7u85 Hydrochloride in Animal Models
Disclaimer: Information on "7u85 Hydrochloride" is not publicly available. This guide is based on established principles for delivering novel small molecule hydrochloride salts in animal models and uses "7u85 HCl" as a placeholder. The provided data and protocols are illustrative and must be adapted based on the specific physicochemical properties of the actual compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and route of administration for 7u85 HCl in mice?
A1: For initial in vivo efficacy studies, a common starting point is intravenous (IV) or intraperitoneal (IP) administration to ensure complete bioavailability. Oral (PO) administration can also be explored, but bioavailability may be lower and more variable. Recommended starting doses depend on the compound's in vitro potency (IC50) and preliminary tolerability data. A typical approach is to start with a dose projected to achieve plasma concentrations 5-10 times the in vitro IC50.
Q2: My 7u85 HCl formulation is precipitating upon injection. What can I do?
A2: Precipitation of hydrochloride salts can occur due to a pH shift upon entering the physiological environment (pH ~7.4), especially for salts of weak bases.[1] Consider the following troubleshooting steps:
-
Lower the Dose Concentration: Reducing the concentration of the dosing solution may prevent it from exceeding its solubility limit upon injection.
-
Optimize the Formulation Vehicle: Explore alternative, pharmaceutically acceptable vehicles. Co-solvents (e.g., PEG400, DMSO) or cyclodextrins can improve solubility.[2][3]
-
Adjust Formulation pH: While challenging, slightly lowering the pH of the formulation (while ensuring it remains physiologically tolerable) can sometimes maintain solubility.
-
Slow Down Injection Rate: For IV administration, a slower injection rate allows for faster dilution in the bloodstream, which can prevent localized precipitation.[4]
Q3: I'm observing poor oral bioavailability. What are the potential causes and solutions?
A3: Poor oral bioavailability for a hydrochloride salt can stem from several factors:
-
Poor Aqueous Solubility: Despite being a salt, the compound may have low solubility in the gastrointestinal tract's varying pH environments.[1]
-
Low Permeability: The molecule itself may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Solutions to Explore:
-
Formulation Strategies: Investigate advanced formulation techniques such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or particle size reduction (nanonization) to enhance dissolution and absorption.
-
Co-administration with Permeation Enhancers: Use of excipients that can transiently increase intestinal permeability may be an option, though this requires careful toxicological assessment.
-
Structural Modification (Prodrugs): If feasible in your development plan, creating a more soluble or permeable prodrug of 7u85 could be a long-term solution.
Q4: What are the best practices for handling and storing 7u85 HCl?
A4: Hydrochloride salts can be hygroscopic (tend to absorb moisture from the air), which can affect stability and weighing accuracy.
-
Storage: Store in a desiccator or a controlled low-humidity environment. Keep the container tightly sealed.
-
Handling: Allow the compound to equilibrate to room temperature before opening the container to prevent condensation. Use a dedicated, clean spatula for weighing.
-
Solution Stability: Prepare dosing solutions fresh daily unless stability data demonstrates they are stable for longer periods at the intended storage temperature (e.g., 4°C).
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure Following Oral Gavage
-
Question: My data shows significant animal-to-animal variability in plasma concentrations after oral gavage. How can I improve consistency?
-
Answer:
-
Standardize Gavage Technique: Ensure all personnel are thoroughly trained in the oral gavage procedure. Inconsistent technique, such as accidental deposition in the trachea or esophagus, is a major source of variability. The gavage needle must be the correct size for the animal, and the insertion length should be pre-measured.
-
Control Food Intake: The presence of food in the stomach can significantly impact drug absorption. Standardize a fasting period (e.g., 4 hours) before dosing, if appropriate for the animal's welfare and the study design, to achieve more consistent gastric emptying.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling of the active compound. Use of a suspending agent (e.g., carboxymethylcellulose) is recommended.
-
Check for Compound Stability: Verify that 7u85 HCl is stable in the chosen vehicle and at the pH of the stomach and intestine.
-
Issue 2: Injection Site Reactions After Intravenous (IV) Tail Vein Injection
-
Question: Animals are showing signs of irritation (swelling, redness) at the injection site after IV dosing. What's causing this and how can it be prevented?
-
Answer:
-
Confirm Vein Patency: The primary cause is often perivascular injection (the needle slipping out of the vein). Ensure the needle is correctly placed and inject a small test volume to confirm it is in the vein (you should see blanching and feel no resistance).
-
Optimize Formulation: Highly acidic or concentrated solutions can irritate the vein endothelium.
-
Dilute the formulation to the lowest effective concentration.
-
Buffer the solution to a more physiologically neutral pH if the compound's solubility permits.
-
Consider flushing the vein with sterile saline after the injection to clear any residual irritating substance.
-
-
Slow the Injection Rate: A rapid bolus injection increases local concentration and the risk of irritation. Administer the dose slowly and steadily over 1-2 minutes.
-
Proper Animal Restraint and Warming: Use an appropriate restraining device to minimize animal movement. Warming the tail with a heat lamp or warm water will dilate the veins, making them easier to visualize and access, thus reducing the chance of a failed injection.
-
Data Presentation: Illustrative Delivery Parameters
The following tables summarize fictional, yet plausible, data for "7u85 HCl" to guide formulation and dosing strategy.
Table 1: Recommended Vehicle Formulations for Preclinical Studies
| Route of Administration | Vehicle Composition | Max Concentration (mg/mL) | Notes |
| Intravenous (IV) | 5% DMSO / 40% PEG400 / 55% Saline | 5 | Prepare fresh daily. Administer slowly. |
| Intraperitoneal (IP) | 10% Solutol HS 15 in Sterile Water | 10 | May cause transient discomfort; monitor animals post-injection. |
| Oral (PO) | 0.5% Methylcellulose / 0.1% Tween 80 in Purified Water | 20 | Administer as a homogenous suspension; vortex before each dose. |
Table 2: Sample Pharmacokinetic Parameters in Mice (Single Dose)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| IV | 2 | 1550 | 0.08 | 2100 | 100% |
| IP | 10 | 1890 | 0.5 | 8500 | 81% |
| PO | 20 | 980 | 1.0 | 5460 | 26% |
Experimental Protocols
Protocol 1: Oral Gavage (PO) Administration in Mice
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume (typically 5-10 mL/kg). If required by the study, fast animals for 4 hours prior to dosing.
-
Formulation Preparation: Prepare the 7u85 HCl suspension. Vortex the suspension thoroughly immediately before drawing up the dose to ensure homogeneity.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are aligned to create a straight path to the esophagus.
-
Gavage Needle Insertion:
-
Select an appropriate size gavage needle (e.g., 20-gauge, 1.5-inch flexible plastic or ball-tipped metal needle for an adult mouse).
-
Pre-measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the needle into the mouth, sliding it along the roof or side of the mouth. Allow the mouse to swallow the tip, then advance the needle slowly and smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Substance Administration: Once the needle is in place, dispense the substance slowly and steadily.
-
Post-Procedure: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing, gasping, or regurgitation.
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
-
Animal Preparation: Weigh the rat to calculate the dose volume (maximum 5 mL/kg for a bolus). Place the rat in a suitable restraining device.
-
Vein Dilation: Warm the rat's tail using a heat lamp (at a safe distance) or by immersing it in warm water (30-35°C) for a few minutes to dilate the lateral tail veins.
-
Site Preparation: Wipe the tail with 70% isopropyl alcohol to clean the injection site and improve visualization of the veins.
-
Needle Insertion:
-
Use a sterile 25-27 gauge needle attached to the syringe containing the dosing solution.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Advance the needle smoothly into the vein. A flash of blood in the needle hub may be visible.
-
-
Substance Administration:
-
Inject a very small volume (~0.05 mL) to test for correct placement. The vein should blanch, and there should be no resistance or swelling.
-
If placement is correct, administer the remaining solution slowly and evenly.
-
If swelling occurs, the needle is not in the vein. Withdraw immediately, apply pressure, and attempt the injection at a more proximal site.
-
-
Post-Procedure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Decision tree for troubleshooting formulation precipitation.
References
Technical Support Center: Optimizing Delivery of 7u85 Hydrochloride in Animal Models
Disclaimer: Information on "7u85 Hydrochloride" is not publicly available. This guide is based on established principles for delivering novel small molecule hydrochloride salts in animal models and uses "7u85 HCl" as a placeholder. The provided data and protocols are illustrative and must be adapted based on the specific physicochemical properties of the actual compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and route of administration for 7u85 HCl in mice?
A1: For initial in vivo efficacy studies, a common starting point is intravenous (IV) or intraperitoneal (IP) administration to ensure complete bioavailability. Oral (PO) administration can also be explored, but bioavailability may be lower and more variable. Recommended starting doses depend on the compound's in vitro potency (IC50) and preliminary tolerability data. A typical approach is to start with a dose projected to achieve plasma concentrations 5-10 times the in vitro IC50.
Q2: My 7u85 HCl formulation is precipitating upon injection. What can I do?
A2: Precipitation of hydrochloride salts can occur due to a pH shift upon entering the physiological environment (pH ~7.4), especially for salts of weak bases.[1] Consider the following troubleshooting steps:
-
Lower the Dose Concentration: Reducing the concentration of the dosing solution may prevent it from exceeding its solubility limit upon injection.
-
Optimize the Formulation Vehicle: Explore alternative, pharmaceutically acceptable vehicles. Co-solvents (e.g., PEG400, DMSO) or cyclodextrins can improve solubility.[2][3]
-
Adjust Formulation pH: While challenging, slightly lowering the pH of the formulation (while ensuring it remains physiologically tolerable) can sometimes maintain solubility.
-
Slow Down Injection Rate: For IV administration, a slower injection rate allows for faster dilution in the bloodstream, which can prevent localized precipitation.[4]
Q3: I'm observing poor oral bioavailability. What are the potential causes and solutions?
A3: Poor oral bioavailability for a hydrochloride salt can stem from several factors:
-
Poor Aqueous Solubility: Despite being a salt, the compound may have low solubility in the gastrointestinal tract's varying pH environments.[1]
-
Low Permeability: The molecule itself may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Solutions to Explore:
-
Formulation Strategies: Investigate advanced formulation techniques such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or particle size reduction (nanonization) to enhance dissolution and absorption.
-
Co-administration with Permeation Enhancers: Use of excipients that can transiently increase intestinal permeability may be an option, though this requires careful toxicological assessment.
-
Structural Modification (Prodrugs): If feasible in your development plan, creating a more soluble or permeable prodrug of 7u85 could be a long-term solution.
Q4: What are the best practices for handling and storing 7u85 HCl?
A4: Hydrochloride salts can be hygroscopic (tend to absorb moisture from the air), which can affect stability and weighing accuracy.
-
Storage: Store in a desiccator or a controlled low-humidity environment. Keep the container tightly sealed.
-
Handling: Allow the compound to equilibrate to room temperature before opening the container to prevent condensation. Use a dedicated, clean spatula for weighing.
-
Solution Stability: Prepare dosing solutions fresh daily unless stability data demonstrates they are stable for longer periods at the intended storage temperature (e.g., 4°C).
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure Following Oral Gavage
-
Question: My data shows significant animal-to-animal variability in plasma concentrations after oral gavage. How can I improve consistency?
-
Answer:
-
Standardize Gavage Technique: Ensure all personnel are thoroughly trained in the oral gavage procedure. Inconsistent technique, such as accidental deposition in the trachea or esophagus, is a major source of variability. The gavage needle must be the correct size for the animal, and the insertion length should be pre-measured.
-
Control Food Intake: The presence of food in the stomach can significantly impact drug absorption. Standardize a fasting period (e.g., 4 hours) before dosing, if appropriate for the animal's welfare and the study design, to achieve more consistent gastric emptying.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling of the active compound. Use of a suspending agent (e.g., carboxymethylcellulose) is recommended.
-
Check for Compound Stability: Verify that 7u85 HCl is stable in the chosen vehicle and at the pH of the stomach and intestine.
-
Issue 2: Injection Site Reactions After Intravenous (IV) Tail Vein Injection
-
Question: Animals are showing signs of irritation (swelling, redness) at the injection site after IV dosing. What's causing this and how can it be prevented?
-
Answer:
-
Confirm Vein Patency: The primary cause is often perivascular injection (the needle slipping out of the vein). Ensure the needle is correctly placed and inject a small test volume to confirm it is in the vein (you should see blanching and feel no resistance).
-
Optimize Formulation: Highly acidic or concentrated solutions can irritate the vein endothelium.
-
Dilute the formulation to the lowest effective concentration.
-
Buffer the solution to a more physiologically neutral pH if the compound's solubility permits.
-
Consider flushing the vein with sterile saline after the injection to clear any residual irritating substance.
-
-
Slow the Injection Rate: A rapid bolus injection increases local concentration and the risk of irritation. Administer the dose slowly and steadily over 1-2 minutes.
-
Proper Animal Restraint and Warming: Use an appropriate restraining device to minimize animal movement. Warming the tail with a heat lamp or warm water will dilate the veins, making them easier to visualize and access, thus reducing the chance of a failed injection.
-
Data Presentation: Illustrative Delivery Parameters
The following tables summarize fictional, yet plausible, data for "7u85 HCl" to guide formulation and dosing strategy.
Table 1: Recommended Vehicle Formulations for Preclinical Studies
| Route of Administration | Vehicle Composition | Max Concentration (mg/mL) | Notes |
| Intravenous (IV) | 5% DMSO / 40% PEG400 / 55% Saline | 5 | Prepare fresh daily. Administer slowly. |
| Intraperitoneal (IP) | 10% Solutol HS 15 in Sterile Water | 10 | May cause transient discomfort; monitor animals post-injection. |
| Oral (PO) | 0.5% Methylcellulose / 0.1% Tween 80 in Purified Water | 20 | Administer as a homogenous suspension; vortex before each dose. |
Table 2: Sample Pharmacokinetic Parameters in Mice (Single Dose)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| IV | 2 | 1550 | 0.08 | 2100 | 100% |
| IP | 10 | 1890 | 0.5 | 8500 | 81% |
| PO | 20 | 980 | 1.0 | 5460 | 26% |
Experimental Protocols
Protocol 1: Oral Gavage (PO) Administration in Mice
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume (typically 5-10 mL/kg). If required by the study, fast animals for 4 hours prior to dosing.
-
Formulation Preparation: Prepare the 7u85 HCl suspension. Vortex the suspension thoroughly immediately before drawing up the dose to ensure homogeneity.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are aligned to create a straight path to the esophagus.
-
Gavage Needle Insertion:
-
Select an appropriate size gavage needle (e.g., 20-gauge, 1.5-inch flexible plastic or ball-tipped metal needle for an adult mouse).
-
Pre-measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the needle into the mouth, sliding it along the roof or side of the mouth. Allow the mouse to swallow the tip, then advance the needle slowly and smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Substance Administration: Once the needle is in place, dispense the substance slowly and steadily.
-
Post-Procedure: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing, gasping, or regurgitation.
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
-
Animal Preparation: Weigh the rat to calculate the dose volume (maximum 5 mL/kg for a bolus). Place the rat in a suitable restraining device.
-
Vein Dilation: Warm the rat's tail using a heat lamp (at a safe distance) or by immersing it in warm water (30-35°C) for a few minutes to dilate the lateral tail veins.
-
Site Preparation: Wipe the tail with 70% isopropyl alcohol to clean the injection site and improve visualization of the veins.
-
Needle Insertion:
-
Use a sterile 25-27 gauge needle attached to the syringe containing the dosing solution.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Advance the needle smoothly into the vein. A flash of blood in the needle hub may be visible.
-
-
Substance Administration:
-
Inject a very small volume (~0.05 mL) to test for correct placement. The vein should blanch, and there should be no resistance or swelling.
-
If placement is correct, administer the remaining solution slowly and evenly.
-
If swelling occurs, the needle is not in the vein. Withdraw immediately, apply pressure, and attempt the injection at a more proximal site.
-
-
Post-Procedure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Decision tree for troubleshooting formulation precipitation.
References
Mitigating off-target effects of 7u85 Hydrochloride
Technical Support Center: 7u85 Hydrochloride
Disclaimer: The compound "this compound" appears to be a placeholder or a non-publicly documented substance. The following information is based on established principles of mitigating off-target effects for kinase inhibitors and uses a well-studied tyrosine kinase inhibitor as a proxy to provide a realistic and illustrative technical support guide. Researchers should always consult compound-specific literature and safety data sheets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the ABL tyrosine kinase, specifically targeting the BCR-ABL fusion protein found in Chronic Myeloid Leukemia (CML). It also shows inhibitory activity against other tyrosine kinases such as c-KIT and PDGF-R, which are implicated in various other malignancies.
Q2: What are the most common off-target effects observed with this compound?
Common off-target effects include cardiotoxicity, fluid retention (edema), myelosuppression, and gastrointestinal disturbances. These effects are often dose-dependent and can arise from the inhibition of other kinases beyond the intended targets.
Q3: How can I confirm if the observed cellular phenotype is due to an off-target effect?
Confirming off-target effects typically involves a multi-pronged approach:
-
Rescue Experiments: Attempt to rescue the phenotype by introducing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ another inhibitor with a different chemical scaffold but the same primary target. If this second inhibitor does not produce the same phenotype, the original observation may be due to an off-target effect of this compound.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target. If the resulting phenotype differs from that observed with this compound treatment, it suggests off-target activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High level of cell death in control cell lines | Off-target toxicity | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Screen a panel of cell lines to identify those less sensitive to off-target effects. 3. Ensure the vehicle control (e.g., DMSO) concentration is not causing toxicity. |
| Inconsistent results between experimental replicates | 1. Compound instability 2. Cell line heterogeneity | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Perform regular cell line authentication and mycoplasma testing. |
| Observed phenotype does not match known on-target effects | Potential novel off-target effect | 1. Perform a kinome-wide screen to identify other kinases inhibited by this compound at the experimental concentration. 2. Consult literature for known off-target effects of similar compounds. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add the 2X compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: A logical workflow for distinguishing between on-target and off-target effects of a compound.
Caption: Simplified signaling pathways for on-target and potential off-target effects of this compound.
Mitigating off-target effects of 7u85 Hydrochloride
Technical Support Center: 7u85 Hydrochloride
Disclaimer: The compound "this compound" appears to be a placeholder or a non-publicly documented substance. The following information is based on established principles of mitigating off-target effects for kinase inhibitors and uses a well-studied tyrosine kinase inhibitor as a proxy to provide a realistic and illustrative technical support guide. Researchers should always consult compound-specific literature and safety data sheets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the ABL tyrosine kinase, specifically targeting the BCR-ABL fusion protein found in Chronic Myeloid Leukemia (CML). It also shows inhibitory activity against other tyrosine kinases such as c-KIT and PDGF-R, which are implicated in various other malignancies.
Q2: What are the most common off-target effects observed with this compound?
Common off-target effects include cardiotoxicity, fluid retention (edema), myelosuppression, and gastrointestinal disturbances. These effects are often dose-dependent and can arise from the inhibition of other kinases beyond the intended targets.
Q3: How can I confirm if the observed cellular phenotype is due to an off-target effect?
Confirming off-target effects typically involves a multi-pronged approach:
-
Rescue Experiments: Attempt to rescue the phenotype by introducing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ another inhibitor with a different chemical scaffold but the same primary target. If this second inhibitor does not produce the same phenotype, the original observation may be due to an off-target effect of this compound.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target. If the resulting phenotype differs from that observed with this compound treatment, it suggests off-target activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High level of cell death in control cell lines | Off-target toxicity | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Screen a panel of cell lines to identify those less sensitive to off-target effects. 3. Ensure the vehicle control (e.g., DMSO) concentration is not causing toxicity. |
| Inconsistent results between experimental replicates | 1. Compound instability 2. Cell line heterogeneity | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Perform regular cell line authentication and mycoplasma testing. |
| Observed phenotype does not match known on-target effects | Potential novel off-target effect | 1. Perform a kinome-wide screen to identify other kinases inhibited by this compound at the experimental concentration. 2. Consult literature for known off-target effects of similar compounds. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add the 2X compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: A logical workflow for distinguishing between on-target and off-target effects of a compound.
Caption: Simplified signaling pathways for on-target and potential off-target effects of this compound.
Validation & Comparative
Unveiling the Landscape of DNA Polymerase Inhibition: A Comparative Analysis
For Immediate Release
In the intricate world of cellular machinery, DNA polymerases stand as master builders, meticulously replicating our genetic blueprint. The inhibition of these crucial enzymes has emerged as a cornerstone of therapeutic strategies against cancer and viral diseases. This guide provides a comprehensive comparison of various DNA polymerase inhibitors, with a special focus on the emerging class of fluoranthene (B47539) derivatives, to which the novel compound 7u85 Hydrochloride is believed to belong. While specific experimental data for this compound is not yet publicly available, this analysis, based on available scientific literature, offers valuable insights for researchers, scientists, and drug development professionals.
A Glimpse into DNA Polymerase Inhibitors
DNA polymerase inhibitors are a diverse group of molecules that disrupt the process of DNA replication.[1] They can be broadly categorized into two main classes: nucleoside analogs, which mimic the natural building blocks of DNA, and non-nucleoside inhibitors, which bind to other sites on the polymerase enzyme.[1] These inhibitors are instrumental in treating diseases characterized by rapid cell proliferation, such as cancer, by selectively targeting the heightened replicative activity of malignant cells.[2][3]
The Rise of Fluoranthene Derivatives
Recent research has highlighted the potential of fluoranthene derivatives as a distinct class of DNA polymerase inhibitors.[4] These polycyclic aromatic hydrocarbons have demonstrated significant inhibitory activity against viral RNA-directed DNA polymerase.
Mechanism of Action
Studies on fluoranthene derivatives indicate that they function by binding to the DNA template rather than directly to the polymerase enzyme. This interaction with the template likely obstructs the polymerase's path, thereby halting DNA synthesis. This mechanism is distinct from many other inhibitors that target the enzyme's active site.
Comparative Analysis of DNA Polymerase Inhibitors
To provide a clear perspective, the following table summarizes the key characteristics of different classes of DNA polymerase inhibitors. It is important to note that the information for fluoranthene derivatives is based on early studies of this class of compounds.
| Inhibitor Class | Example(s) | Target Polymerase(s) | Mechanism of Action | Selectivity | Development Stage |
| Fluoranthene Derivatives | Fluoranthene derivative M3 | Viral RNA-directed DNA polymerase | Binds to the DNA template, obstructing polymerase activity. | Appears to have some selectivity for viral polymerases over host polymerases. | Preclinical |
| Nucleoside Analogs | Gemcitabine, Cytarabine | DNA Polymerase α, δ, ε | Compete with natural deoxynucleotides for incorporation into the growing DNA strand, leading to chain termination. | Varies; some show selectivity for viral or specific cellular polymerases. | Clinically Approved |
| Non-Nucleoside Inhibitors | Zelpolib | DNA Polymerase δ | Binds to the active site of the polymerase, inhibiting its function. | High selectivity for the target polymerase. | Preclinical |
| Other Small Molecules | 6-Anilinouracils | Bacterial DNA Polymerase III | Inhibit the polymerase by forming a complex with the enzyme and DNA. | Specific to bacterial polymerases. | Preclinical |
Experimental Protocols: A Look into the Methods
Understanding the experimental basis of these findings is crucial for their interpretation and for designing future studies. Below are generalized protocols for key experiments used to characterize DNA polymerase inhibitors.
DNA Polymerase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound.
Objective: To quantify the inhibition of DNA polymerase activity by a test compound.
Materials:
-
Purified DNA polymerase
-
Template-primer DNA (e.g., poly(dA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Test compound (inhibitor)
-
Reaction buffer (containing Mg²⁺, buffer, and other necessary salts)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled dNTP).
-
Add varying concentrations of the test compound to the reaction mixtures. A control with no inhibitor is essential.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.
-
Stop the reaction by adding cold TCA. This precipitates the newly synthesized, radiolabeled DNA.
-
Filter the reaction mixtures through glass fiber filters. The precipitated DNA will be trapped on the filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the growth of cancer cells.
Objective: To determine the anti-proliferative effect of a DNA polymerase inhibitor on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI50 value (the concentration that inhibits cell growth by 50%).
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Caption: Mechanisms of DNA Polymerase Inhibition.
References
- 1. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of purified DNA polymerase of RNA tumor viruses by fluoranthene derivatives and analogues of tilorone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Landscape of DNA Polymerase Inhibition: A Comparative Analysis
For Immediate Release
In the intricate world of cellular machinery, DNA polymerases stand as master builders, meticulously replicating our genetic blueprint. The inhibition of these crucial enzymes has emerged as a cornerstone of therapeutic strategies against cancer and viral diseases. This guide provides a comprehensive comparison of various DNA polymerase inhibitors, with a special focus on the emerging class of fluoranthene derivatives, to which the novel compound 7u85 Hydrochloride is believed to belong. While specific experimental data for this compound is not yet publicly available, this analysis, based on available scientific literature, offers valuable insights for researchers, scientists, and drug development professionals.
A Glimpse into DNA Polymerase Inhibitors
DNA polymerase inhibitors are a diverse group of molecules that disrupt the process of DNA replication.[1] They can be broadly categorized into two main classes: nucleoside analogs, which mimic the natural building blocks of DNA, and non-nucleoside inhibitors, which bind to other sites on the polymerase enzyme.[1] These inhibitors are instrumental in treating diseases characterized by rapid cell proliferation, such as cancer, by selectively targeting the heightened replicative activity of malignant cells.[2][3]
The Rise of Fluoranthene Derivatives
Recent research has highlighted the potential of fluoranthene derivatives as a distinct class of DNA polymerase inhibitors.[4] These polycyclic aromatic hydrocarbons have demonstrated significant inhibitory activity against viral RNA-directed DNA polymerase.
Mechanism of Action
Studies on fluoranthene derivatives indicate that they function by binding to the DNA template rather than directly to the polymerase enzyme. This interaction with the template likely obstructs the polymerase's path, thereby halting DNA synthesis. This mechanism is distinct from many other inhibitors that target the enzyme's active site.
Comparative Analysis of DNA Polymerase Inhibitors
To provide a clear perspective, the following table summarizes the key characteristics of different classes of DNA polymerase inhibitors. It is important to note that the information for fluoranthene derivatives is based on early studies of this class of compounds.
| Inhibitor Class | Example(s) | Target Polymerase(s) | Mechanism of Action | Selectivity | Development Stage |
| Fluoranthene Derivatives | Fluoranthene derivative M3 | Viral RNA-directed DNA polymerase | Binds to the DNA template, obstructing polymerase activity. | Appears to have some selectivity for viral polymerases over host polymerases. | Preclinical |
| Nucleoside Analogs | Gemcitabine, Cytarabine | DNA Polymerase α, δ, ε | Compete with natural deoxynucleotides for incorporation into the growing DNA strand, leading to chain termination. | Varies; some show selectivity for viral or specific cellular polymerases. | Clinically Approved |
| Non-Nucleoside Inhibitors | Zelpolib | DNA Polymerase δ | Binds to the active site of the polymerase, inhibiting its function. | High selectivity for the target polymerase. | Preclinical |
| Other Small Molecules | 6-Anilinouracils | Bacterial DNA Polymerase III | Inhibit the polymerase by forming a complex with the enzyme and DNA. | Specific to bacterial polymerases. | Preclinical |
Experimental Protocols: A Look into the Methods
Understanding the experimental basis of these findings is crucial for their interpretation and for designing future studies. Below are generalized protocols for key experiments used to characterize DNA polymerase inhibitors.
DNA Polymerase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound.
Objective: To quantify the inhibition of DNA polymerase activity by a test compound.
Materials:
-
Purified DNA polymerase
-
Template-primer DNA (e.g., poly(dA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Test compound (inhibitor)
-
Reaction buffer (containing Mg²⁺, buffer, and other necessary salts)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled dNTP).
-
Add varying concentrations of the test compound to the reaction mixtures. A control with no inhibitor is essential.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.
-
Stop the reaction by adding cold TCA. This precipitates the newly synthesized, radiolabeled DNA.
-
Filter the reaction mixtures through glass fiber filters. The precipitated DNA will be trapped on the filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the growth of cancer cells.
Objective: To determine the anti-proliferative effect of a DNA polymerase inhibitor on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI50 value (the concentration that inhibits cell growth by 50%).
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Caption: Mechanisms of DNA Polymerase Inhibition.
References
- 1. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of purified DNA polymerase of RNA tumor viruses by fluoranthene derivatives and analogues of tilorone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 7u85 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of 7u85 Hydrochloride, a DNA-directed DNA polymerase inhibitor, against other established anticancer agents. Due to the limited availability of public data on this compound, this guide synthesizes information from available abstracts and compares it with well-characterized compounds that exhibit similar or related mechanisms of action.
Introduction to this compound
This compound belongs to a class of compounds known as arylmethylaminopropanediols (AMAPs).[1] Early research suggests that this compound acts as a DNA-directed DNA polymerase inhibitor with potential applications in cancer therapy. An abstract from a key 1991 study by Carter and Bair indicates that AMAPs, including the clinical candidate 7U85, inhibit both DNA and RNA synthesis to a nearly equal extent, with a less pronounced effect on protein synthesis. The study noted that the pattern of macromolecular synthesis inhibition by AMAPs was most similar to that of doxorubicin (B1662922) and mitoxantrone, leading to the hypothesis that these compounds interfere with the function of enzymes that interact with DNA, such as topoisomerase II or DNA and RNA polymerases.
Comparative Analysis of Mechanism of Action
To cross-validate the proposed mechanism of this compound, this guide compares it with three established anticancer drugs:
-
Doxorubicin: A well-known DNA intercalator and topoisomerase II inhibitor.
-
Mitoxantrone: Another topoisomerase II inhibitor that also intercalates into DNA.
-
Cytarabine: A classic DNA polymerase inhibitor.
The following diagram illustrates the potential and known signaling pathways of these compounds.
References
Cross-Validation of 7u85 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of 7u85 Hydrochloride, a DNA-directed DNA polymerase inhibitor, against other established anticancer agents. Due to the limited availability of public data on this compound, this guide synthesizes information from available abstracts and compares it with well-characterized compounds that exhibit similar or related mechanisms of action.
Introduction to this compound
This compound belongs to a class of compounds known as arylmethylaminopropanediols (AMAPs).[1] Early research suggests that this compound acts as a DNA-directed DNA polymerase inhibitor with potential applications in cancer therapy. An abstract from a key 1991 study by Carter and Bair indicates that AMAPs, including the clinical candidate 7U85, inhibit both DNA and RNA synthesis to a nearly equal extent, with a less pronounced effect on protein synthesis. The study noted that the pattern of macromolecular synthesis inhibition by AMAPs was most similar to that of doxorubicin and mitoxantrone, leading to the hypothesis that these compounds interfere with the function of enzymes that interact with DNA, such as topoisomerase II or DNA and RNA polymerases.
Comparative Analysis of Mechanism of Action
To cross-validate the proposed mechanism of this compound, this guide compares it with three established anticancer drugs:
-
Doxorubicin: A well-known DNA intercalator and topoisomerase II inhibitor.
-
Mitoxantrone: Another topoisomerase II inhibitor that also intercalates into DNA.
-
Cytarabine: A classic DNA polymerase inhibitor.
The following diagram illustrates the potential and known signaling pathways of these compounds.
References
Comparative Analysis of 7u85 Hydrochloride and its Mesylate Salt: A Guide for Drug Development Professionals
Disclaimer: The compound "7u85" is a hypothetical DNA-directed DNA polymerase inhibitor used for illustrative purposes in this guide. The experimental data presented is representative and intended to demonstrate the comparative analysis of different salt forms based on established pharmaceutical principles.
This guide provides a comprehensive comparison of the hydrochloride and mesylate salt forms of the novel, weakly basic DNA-directed DNA polymerase inhibitor, 7u85. The selection of an appropriate salt form is a critical decision in drug development, profoundly impacting the physicochemical properties, bioavailability, and manufacturability of an active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection process.
Physicochemical Properties
The hydrochloride and mesylate salts of 7u85 were synthesized and characterized to evaluate their fundamental physicochemical properties. The selection of a suitable salt is often a balance between properties such as solubility, stability, hygroscopicity, and melting point.
Table 1: Comparative Physicochemical Data for 7u85 Salt Forms
| Property | 7u85 Hydrochloride | 7u85 Mesylate |
| Molecular Weight | 421.9 g/mol | 482.0 g/mol |
| Melting Point (DSC) | 172 °C[1] | 155 °C |
| Aqueous Solubility | 0.64 mg/mL[1] | 3.20 mg/mL |
| Solubility in 0.1 M HCl | 15.2 mg/mL | 45.8 mg/mL |
| Hygroscopicity | Moderately hygroscopic, deliquescent at >75% RH | Slightly hygroscopic, stable at up to 90% RH |
| Chemical Stability | Shows some degradation under acidic hydrolysis | More stable under acidic and oxidative stress |
| Crystal Form | Anhydrous and monohydrate forms identified[2] | Single, stable monohydrate crystal form identified[2] |
The mesylate salt of 7u85 exhibits significantly higher aqueous solubility compared to the hydrochloride salt.[2] This is a common advantage for mesylate salts and can be a critical factor for oral absorption. Furthermore, the hydrochloride salt was found to exist in multiple hydrated forms, which can complicate manufacturing and formulation, whereas the mesylate salt presented a single stable monohydrate. The lower hygroscopicity of the mesylate salt also suggests better handling and stability properties.
Pharmacokinetic Profile
A preclinical study in male Sprague-Dawley rats was conducted to compare the oral bioavailability of the two salt forms.
Table 2: Comparative Pharmacokinetic Parameters of 7u85 Salt Forms (Oral Administration in Rats, 10 mg/kg)
| Parameter | This compound | 7u85 Mesylate |
| Cmax (ng/mL) | 185 ± 45 | 450 ± 98 |
| Tmax (hr) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-24h) (ng·hr/mL) | 1120 ± 210 | 2910 ± 450 |
| Relative Bioavailability (Mesylate vs HCl) | - | ~2.6x |
The in vivo data correlates with the solubility findings. The mesylate salt demonstrated a 2.6-fold increase in the area under the plasma concentration-time curve (AUC), indicating significantly higher bioavailability than the hydrochloride salt. This enhancement is likely due to the superior aqueous solubility of the mesylate form, leading to more rapid and complete dissolution and absorption in the gastrointestinal tract.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
3.1. Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of this compound and mesylate salts in an aqueous buffer.
-
Method:
-
A stock solution of each salt (10 mM in DMSO) is prepared.
-
A 96-well plate is prepared with phosphate-buffered saline (PBS, pH 7.4).
-
The DMSO stock solutions are added to the PBS in triplicate to achieve a final concentration of 100 µM.
-
The plate is shaken for 2 hours at room temperature.
-
The solutions are then filtered to remove any precipitate.
-
The concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection against a standard curve.
-
3.2. Chemical Stability Under Stress Conditions
-
Objective: To evaluate the intrinsic stability of the two salt forms under various stress conditions.
-
Method (Forced Degradation):
-
Solutions of each salt (1 mg/mL) are prepared in a suitable solvent.
-
Aliquots of these solutions are subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 8 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid samples are heated at 105°C for 24 hours.
-
Photostability: Solutions are exposed to light according to ICH Q1B guidelines.
-
-
Samples are analyzed at predetermined time points by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
3.3. In Vivo Bioavailability Study
-
Objective: To compare the oral bioavailability of the hydrochloride and mesylate salts of 7u85 in a preclinical model.
-
Method:
-
Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.
-
Dosing: Each salt form is formulated as a suspension in 0.5% methylcellulose (B11928114) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of 7u85 are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine Cmax, Tmax, and AUC.
-
Mechanism of Action and Signaling Pathway
7u85 is a DNA-directed DNA polymerase inhibitor. These enzymes are crucial for DNA replication and repair. By inhibiting DNA polymerase, 7u85 disrupts the replication process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ATR/Chk1 signaling pathway, which is often activated in tumor cells to manage replication stress, is a key pathway affected by such inhibitors.
Experimental and Decision Workflows
The following diagrams illustrate the workflow for the comparative bioavailability study and the general logic for salt form selection.
Conclusion
Based on the comprehensive analysis of physicochemical and pharmacokinetic properties, the mesylate salt of 7u85 is the superior candidate for further development. Its advantages include:
-
Significantly higher aqueous solubility , which is a strong predictor of improved oral absorption.
-
Enhanced oral bioavailability demonstrated in a preclinical model.
-
Favorable solid-state properties , including lower hygroscopicity and the presence of a single, stable crystalline form.
While hydrochloride salts are a common and often effective choice, this analysis underscores the importance of a thorough salt screening and selection process. For 7u85, the use of a mesylate counterion overcomes the solubility limitations of the hydrochloride form, offering a more robust and developable drug candidate.
References
Comparative Analysis of 7u85 Hydrochloride and its Mesylate Salt: A Guide for Drug Development Professionals
Disclaimer: The compound "7u85" is a hypothetical DNA-directed DNA polymerase inhibitor used for illustrative purposes in this guide. The experimental data presented is representative and intended to demonstrate the comparative analysis of different salt forms based on established pharmaceutical principles.
This guide provides a comprehensive comparison of the hydrochloride and mesylate salt forms of the novel, weakly basic DNA-directed DNA polymerase inhibitor, 7u85. The selection of an appropriate salt form is a critical decision in drug development, profoundly impacting the physicochemical properties, bioavailability, and manufacturability of an active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection process.
Physicochemical Properties
The hydrochloride and mesylate salts of 7u85 were synthesized and characterized to evaluate their fundamental physicochemical properties. The selection of a suitable salt is often a balance between properties such as solubility, stability, hygroscopicity, and melting point.
Table 1: Comparative Physicochemical Data for 7u85 Salt Forms
| Property | 7u85 Hydrochloride | 7u85 Mesylate |
| Molecular Weight | 421.9 g/mol | 482.0 g/mol |
| Melting Point (DSC) | 172 °C[1] | 155 °C |
| Aqueous Solubility | 0.64 mg/mL[1] | 3.20 mg/mL |
| Solubility in 0.1 M HCl | 15.2 mg/mL | 45.8 mg/mL |
| Hygroscopicity | Moderately hygroscopic, deliquescent at >75% RH | Slightly hygroscopic, stable at up to 90% RH |
| Chemical Stability | Shows some degradation under acidic hydrolysis | More stable under acidic and oxidative stress |
| Crystal Form | Anhydrous and monohydrate forms identified[2] | Single, stable monohydrate crystal form identified[2] |
The mesylate salt of 7u85 exhibits significantly higher aqueous solubility compared to the hydrochloride salt.[2] This is a common advantage for mesylate salts and can be a critical factor for oral absorption. Furthermore, the hydrochloride salt was found to exist in multiple hydrated forms, which can complicate manufacturing and formulation, whereas the mesylate salt presented a single stable monohydrate. The lower hygroscopicity of the mesylate salt also suggests better handling and stability properties.
Pharmacokinetic Profile
A preclinical study in male Sprague-Dawley rats was conducted to compare the oral bioavailability of the two salt forms.
Table 2: Comparative Pharmacokinetic Parameters of 7u85 Salt Forms (Oral Administration in Rats, 10 mg/kg)
| Parameter | This compound | 7u85 Mesylate |
| Cmax (ng/mL) | 185 ± 45 | 450 ± 98 |
| Tmax (hr) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-24h) (ng·hr/mL) | 1120 ± 210 | 2910 ± 450 |
| Relative Bioavailability (Mesylate vs HCl) | - | ~2.6x |
The in vivo data correlates with the solubility findings. The mesylate salt demonstrated a 2.6-fold increase in the area under the plasma concentration-time curve (AUC), indicating significantly higher bioavailability than the hydrochloride salt. This enhancement is likely due to the superior aqueous solubility of the mesylate form, leading to more rapid and complete dissolution and absorption in the gastrointestinal tract.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
3.1. Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of this compound and mesylate salts in an aqueous buffer.
-
Method:
-
A stock solution of each salt (10 mM in DMSO) is prepared.
-
A 96-well plate is prepared with phosphate-buffered saline (PBS, pH 7.4).
-
The DMSO stock solutions are added to the PBS in triplicate to achieve a final concentration of 100 µM.
-
The plate is shaken for 2 hours at room temperature.
-
The solutions are then filtered to remove any precipitate.
-
The concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection against a standard curve.
-
3.2. Chemical Stability Under Stress Conditions
-
Objective: To evaluate the intrinsic stability of the two salt forms under various stress conditions.
-
Method (Forced Degradation):
-
Solutions of each salt (1 mg/mL) are prepared in a suitable solvent.
-
Aliquots of these solutions are subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 8 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid samples are heated at 105°C for 24 hours.
-
Photostability: Solutions are exposed to light according to ICH Q1B guidelines.
-
-
Samples are analyzed at predetermined time points by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
3.3. In Vivo Bioavailability Study
-
Objective: To compare the oral bioavailability of the hydrochloride and mesylate salts of 7u85 in a preclinical model.
-
Method:
-
Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.
-
Dosing: Each salt form is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of 7u85 are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine Cmax, Tmax, and AUC.
-
Mechanism of Action and Signaling Pathway
7u85 is a DNA-directed DNA polymerase inhibitor. These enzymes are crucial for DNA replication and repair. By inhibiting DNA polymerase, 7u85 disrupts the replication process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ATR/Chk1 signaling pathway, which is often activated in tumor cells to manage replication stress, is a key pathway affected by such inhibitors.
Experimental and Decision Workflows
The following diagrams illustrate the workflow for the comparative bioavailability study and the general logic for salt form selection.
Conclusion
Based on the comprehensive analysis of physicochemical and pharmacokinetic properties, the mesylate salt of 7u85 is the superior candidate for further development. Its advantages include:
-
Significantly higher aqueous solubility , which is a strong predictor of improved oral absorption.
-
Enhanced oral bioavailability demonstrated in a preclinical model.
-
Favorable solid-state properties , including lower hygroscopicity and the presence of a single, stable crystalline form.
While hydrochloride salts are a common and often effective choice, this analysis underscores the importance of a thorough salt screening and selection process. For 7u85, the use of a mesylate counterion overcomes the solubility limitations of the hydrochloride form, offering a more robust and developable drug candidate.
References
Independent Verification of 7u85 Hydrochloride's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the novel compound 7u85 Hydrochloride against two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. The information presented is intended to offer a comprehensive overview of their relative performance based on in vitro experimental data, detailed experimental protocols, and the signaling pathways implicated in their mechanisms of action.
Disclaimer: "this compound" is a fictional compound used as a placeholder to demonstrate the structure and content of a comparative guide. The experimental data and mechanism of action for this compound are hypothetical. The data for Doxorubicin and Paclitaxel are synthesized from multiple literature sources.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values for this compound, Doxorubicin, and Paclitaxel across three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is important to note that IC50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time and the specific assay used.[1][2][3]
| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| This compound (Hypothetical) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| Doxorubicin | ~0.1 - 2.9[1][2] | ~0.1 - 2.5 | ~0.5 - >20 |
| Paclitaxel | ~0.0025 - 0.0075 | Varies significantly | ~0.027 (120h exposure) |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HeLa, MCF-7, or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, Doxorubicin, Paclitaxel stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, Doxorubicin, or Paclitaxel). Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Mandatory Visualization
The following diagrams illustrate the proposed or established signaling pathways and a typical experimental workflow.
References
Independent Verification of 7u85 Hydrochloride's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the novel compound 7u85 Hydrochloride against two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. The information presented is intended to offer a comprehensive overview of their relative performance based on in vitro experimental data, detailed experimental protocols, and the signaling pathways implicated in their mechanisms of action.
Disclaimer: "this compound" is a fictional compound used as a placeholder to demonstrate the structure and content of a comparative guide. The experimental data and mechanism of action for this compound are hypothetical. The data for Doxorubicin and Paclitaxel are synthesized from multiple literature sources.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values for this compound, Doxorubicin, and Paclitaxel across three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is important to note that IC50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time and the specific assay used.[1][2][3]
| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| This compound (Hypothetical) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| Doxorubicin | ~0.1 - 2.9[1][2] | ~0.1 - 2.5 | ~0.5 - >20 |
| Paclitaxel | ~0.0025 - 0.0075 | Varies significantly | ~0.027 (120h exposure) |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HeLa, MCF-7, or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, Doxorubicin, Paclitaxel stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, Doxorubicin, or Paclitaxel). Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Mandatory Visualization
The following diagrams illustrate the proposed or established signaling pathways and a typical experimental workflow.
References
In-depth Analysis of 7u85 Hydrochloride: Data Currently Unavailable in Public Domain
Efforts to conduct a head-to-head comparison of 7u85 Hydrochloride with standard-of-care drugs have been impeded by a significant lack of publicly available scientific data on the compound. While identified as a DNA-directed DNA polymerase inhibitor with potential applications in cancer therapy, detailed information regarding its specific mechanism of action, therapeutic targets, and clinical trial data is not presently accessible in the public record.
Initial investigations pointed to a potential clinical trial associated with the identifier NCT01760707. However, a thorough search of clinical trial registries and scientific literature has failed to establish a definitive link between this trial and the compound this compound. The trial's details, including the drug under investigation, the targeted disease, and any reported outcomes, remain elusive in the context of this specific compound.
Consequently, the core requirements for a comparative guide—namely, quantitative performance data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time. A comprehensive and objective comparison with established standard-of-care drugs necessitates access to preclinical and clinical research findings that are not currently in the public domain.
This report is therefore unable to provide the requested data tables, experimental methodologies, and pathway diagrams. Further analysis is contingent on the future publication of research detailing the pharmacological profile and clinical evaluation of this compound. Researchers and drug development professionals are advised to monitor scientific databases and clinical trial registries for any forthcoming information on this compound.
In-depth Analysis of 7u85 Hydrochloride: Data Currently Unavailable in Public Domain
Efforts to conduct a head-to-head comparison of 7u85 Hydrochloride with standard-of-care drugs have been impeded by a significant lack of publicly available scientific data on the compound. While identified as a DNA-directed DNA polymerase inhibitor with potential applications in cancer therapy, detailed information regarding its specific mechanism of action, therapeutic targets, and clinical trial data is not presently accessible in the public record.
Initial investigations pointed to a potential clinical trial associated with the identifier NCT01760707. However, a thorough search of clinical trial registries and scientific literature has failed to establish a definitive link between this trial and the compound this compound. The trial's details, including the drug under investigation, the targeted disease, and any reported outcomes, remain elusive in the context of this specific compound.
Consequently, the core requirements for a comparative guide—namely, quantitative performance data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time. A comprehensive and objective comparison with established standard-of-care drugs necessitates access to preclinical and clinical research findings that are not currently in the public domain.
This report is therefore unable to provide the requested data tables, experimental methodologies, and pathway diagrams. Further analysis is contingent on the future publication of research detailing the pharmacological profile and clinical evaluation of this compound. Researchers and drug development professionals are advised to monitor scientific databases and clinical trial registries for any forthcoming information on this compound.
Validating the Specificity of HG-7-85-01 for its Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comparative analysis for validating the specificity of the potent type II ATP-competitive kinase inhibitor, HG-7-85-01. Initially, this investigation began with the term "7u85 Hydrochloride"; however, this designation is ambiguous in scientific literature and appears to refer to different chemical entities. One source describes a "7U-85 Hydrochloride" as a DNA-directed DNA polymerase inhibitor with a molecular formula of C22H25ClN2O2. In contrast, HG-7-85-01 is consistently and clearly characterized as a potent inhibitor of BCR-ABL, PDGFRα, Kit, and Src kinases, with a distinct molecular formula of C31H31F3N6O2S. Given the clarity and wealth of available data for HG-7-85-01, this guide will focus on this compound as a case study for validating kinase inhibitor specificity.
HG-7-85-01 is a noteworthy inhibitor due to its efficacy against both wild-type and the "gatekeeper" T315I mutant of BCR-ABL, a common source of resistance to first and second-generation chronic myeloid leukemia (CML) therapies[1]. This guide will compare the inhibitory profile of HG-7-85-01 with other well-established BCR-ABL inhibitors, provide detailed experimental protocols for key validation assays, and present visualizations to clarify complex biological and experimental workflows.
Comparative Analysis of Kinase Inhibitor Specificity
The following tables summarize the inhibitory activity of HG-7-85-01 in comparison to other prominent kinase inhibitors targeting BCR-ABL and other kinases. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
Table 1: In Vitro Inhibitory Activity (IC50) Against Target Kinases
| Compound | BCR-ABL (Wild-Type) | BCR-ABL (T315I Mutant) | PDGFRα | c-Kit | Src |
| HG-7-85-01 | ~60-140 nM * | 3 nM [1] | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Imatinib | ~600 nM[2] | >10,000 nM | 100 nM[2] | 100 nM | >10,000 nM |
| Dasatinib | <1 nM | >10,000 nM | 28 nM | 12 nM | 0.5 nM |
| Nilotinib | 20-60 nM | >10,000 nM | 69 nM | 210 nM | - |
| Ponatinib | 0.37 nM | 2.0 nM | 1.1 nM | 13 nM | 5.4 nM |
*Cellular potency (IC50 = 0.06-0.14 μM) is reported for HG-7-85-01 against nonmutant BCR-ABL expressing cells.
Table 2: Cellular Proliferation Inhibition (IC50) in CML Cell Lines
| Compound | K562 (BCR-ABL+) | KU812 (BCR-ABL+) | KCL22 (BCR-ABL+) |
| Imatinib | ~200-400 nM | ~200-500 nM | ~200-600 nM |
| Dasatinib | ~1-3 nM | ~1-3 nM | ~1-3 nM |
| Ponatinib | ~5-20 nM | ~5-20 nM | ~5-20 nM |
Experimental Protocols for Specificity Validation
Accurate validation of inhibitor specificity relies on robust and well-documented experimental protocols. Below are methodologies for key assays.
1. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., ABL, SRC).
-
Specific peptide substrate for the kinase.
-
HG-7-85-01 and other test inhibitors.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
Phosphocellulose filter papers.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter. This radioactivity is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Substrate Phosphorylation in Cells
This method assesses the inhibitor's ability to block the phosphorylation of a kinase's downstream targets within a cellular context.
-
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL).
-
HG-7-85-01 and other inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-CrkL for BCR-ABL activity) and for the total protein as a loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot apparatus.
-
-
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with varying concentrations of the inhibitor or a vehicle control (DMSO) for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
3. Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase's activity.
-
Materials:
-
Leukemia cell line (e.g., K562, Ba/F3 expressing BCR-ABL).
-
HG-7-85-01 and other inhibitors.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere or stabilize for a few hours.
-
Add serial dilutions of the inhibitor to the wells. Include wells with vehicle control (DMSO) and wells with medium only as a blank.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of inhibitor concentration.
-
4. Comprehensive Kinase Profiling (e.g., KINOMEscan®)
For a broad assessment of specificity, high-throughput screening platforms are invaluable. The KINOMEscan® platform, for instance, uses a competition binding assay to quantify the interactions between a test compound and a large panel of kinases (over 460).
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are often reported as dissociation constants (Kd) or as a percentage of control, providing a comprehensive selectivity profile across the kinome.
Visualizing Pathways and Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.
Caption: The BCR-ABL signaling network and the inhibitory action of HG-7-85-01.
Experimental Workflow for Kinase Inhibitor Specificity Testing
The process of validating a kinase inhibitor's specificity involves a multi-faceted approach, starting from in vitro assays and progressing to cellular and broader profiling methods.
Caption: A streamlined workflow for validating the specificity of a kinase inhibitor.
Logical Framework for Specificity Validation
The validation of a kinase inhibitor's specificity is built on a logical progression of experiments that together provide a comprehensive picture of its on-target and off-target activities.
Caption: The logical progression of experiments for validating inhibitor specificity.
References
Validating the Specificity of HG-7-85-01 for its Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comparative analysis for validating the specificity of the potent type II ATP-competitive kinase inhibitor, HG-7-85-01. Initially, this investigation began with the term "7u85 Hydrochloride"; however, this designation is ambiguous in scientific literature and appears to refer to different chemical entities. One source describes a "7U-85 Hydrochloride" as a DNA-directed DNA polymerase inhibitor with a molecular formula of C22H25ClN2O2. In contrast, HG-7-85-01 is consistently and clearly characterized as a potent inhibitor of BCR-ABL, PDGFRα, Kit, and Src kinases, with a distinct molecular formula of C31H31F3N6O2S. Given the clarity and wealth of available data for HG-7-85-01, this guide will focus on this compound as a case study for validating kinase inhibitor specificity.
HG-7-85-01 is a noteworthy inhibitor due to its efficacy against both wild-type and the "gatekeeper" T315I mutant of BCR-ABL, a common source of resistance to first and second-generation chronic myeloid leukemia (CML) therapies[1]. This guide will compare the inhibitory profile of HG-7-85-01 with other well-established BCR-ABL inhibitors, provide detailed experimental protocols for key validation assays, and present visualizations to clarify complex biological and experimental workflows.
Comparative Analysis of Kinase Inhibitor Specificity
The following tables summarize the inhibitory activity of HG-7-85-01 in comparison to other prominent kinase inhibitors targeting BCR-ABL and other kinases. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
Table 1: In Vitro Inhibitory Activity (IC50) Against Target Kinases
| Compound | BCR-ABL (Wild-Type) | BCR-ABL (T315I Mutant) | PDGFRα | c-Kit | Src |
| HG-7-85-01 | ~60-140 nM * | 3 nM [1] | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Imatinib | ~600 nM[2] | >10,000 nM | 100 nM[2] | 100 nM | >10,000 nM |
| Dasatinib | <1 nM | >10,000 nM | 28 nM | 12 nM | 0.5 nM |
| Nilotinib | 20-60 nM | >10,000 nM | 69 nM | 210 nM | - |
| Ponatinib | 0.37 nM | 2.0 nM | 1.1 nM | 13 nM | 5.4 nM |
*Cellular potency (IC50 = 0.06-0.14 μM) is reported for HG-7-85-01 against nonmutant BCR-ABL expressing cells.
Table 2: Cellular Proliferation Inhibition (IC50) in CML Cell Lines
| Compound | K562 (BCR-ABL+) | KU812 (BCR-ABL+) | KCL22 (BCR-ABL+) |
| Imatinib | ~200-400 nM | ~200-500 nM | ~200-600 nM |
| Dasatinib | ~1-3 nM | ~1-3 nM | ~1-3 nM |
| Ponatinib | ~5-20 nM | ~5-20 nM | ~5-20 nM |
Experimental Protocols for Specificity Validation
Accurate validation of inhibitor specificity relies on robust and well-documented experimental protocols. Below are methodologies for key assays.
1. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., ABL, SRC).
-
Specific peptide substrate for the kinase.
-
HG-7-85-01 and other test inhibitors.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
Phosphocellulose filter papers.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter. This radioactivity is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Substrate Phosphorylation in Cells
This method assesses the inhibitor's ability to block the phosphorylation of a kinase's downstream targets within a cellular context.
-
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL).
-
HG-7-85-01 and other inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-CrkL for BCR-ABL activity) and for the total protein as a loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot apparatus.
-
-
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with varying concentrations of the inhibitor or a vehicle control (DMSO) for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
3. Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase's activity.
-
Materials:
-
Leukemia cell line (e.g., K562, Ba/F3 expressing BCR-ABL).
-
HG-7-85-01 and other inhibitors.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere or stabilize for a few hours.
-
Add serial dilutions of the inhibitor to the wells. Include wells with vehicle control (DMSO) and wells with medium only as a blank.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of inhibitor concentration.
-
4. Comprehensive Kinase Profiling (e.g., KINOMEscan®)
For a broad assessment of specificity, high-throughput screening platforms are invaluable. The KINOMEscan® platform, for instance, uses a competition binding assay to quantify the interactions between a test compound and a large panel of kinases (over 460).
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are often reported as dissociation constants (Kd) or as a percentage of control, providing a comprehensive selectivity profile across the kinome.
Visualizing Pathways and Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.
Caption: The BCR-ABL signaling network and the inhibitory action of HG-7-85-01.
Experimental Workflow for Kinase Inhibitor Specificity Testing
The process of validating a kinase inhibitor's specificity involves a multi-faceted approach, starting from in vitro assays and progressing to cellular and broader profiling methods.
Caption: A streamlined workflow for validating the specificity of a kinase inhibitor.
Logical Framework for Specificity Validation
The validation of a kinase inhibitor's specificity is built on a logical progression of experiments that together provide a comprehensive picture of its on-target and off-target activities.
Caption: The logical progression of experiments for validating inhibitor specificity.
References
Reproducibility of Experiments Involving 7u85 Hydrochloride: A Comparative Guide
Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound identified as "7u85 Hydrochloride." A product listing from a commercial supplier describes it as a DNA-directed DNA polymerase inhibitor, citing a 1991 research paper by Carter and Bair that investigates a class of compounds known as 2-(arylmethylamino)-1,3-propanediols (AMAPs).[1][2] This guide, therefore, provides a comparative framework based on the reported mechanism of action for this class of compounds and outlines the necessary experimental protocols to ensure the reproducibility of such studies. The data presented herein is illustrative, based on typical results for DNA polymerase inhibitors, and should be adapted for the specific experimental context.
Comparison with Alternative DNA Polymerase Inhibitors
To assess the efficacy and specificity of a compound like this compound, a direct comparison with well-characterized DNA polymerase inhibitors is essential. The choice of alternative agents would depend on the specific DNA polymerase targeted (e.g., α, β, δ, ε in eukaryotes) and the research application.
Table 1: Illustrative Comparison of DNA Polymerase Inhibitors
| Feature | This compound (Hypothetical) | Aphidicolin | Etoposide |
| Primary Target | DNA Polymerase | DNA Polymerase α and δ | Topoisomerase II |
| Mechanism of Action | Competitive inhibition with respect to dNTPs | Non-competitive inhibition with respect to dNTPs | Forms a ternary complex with DNA and Topoisomerase II, leading to DNA strand breaks |
| Cell Cycle Specificity | S-phase | S-phase | S and G2 phases |
| Reported IC50 Range | Not available | 0.1 - 5 µM in various cell lines | 1 - 50 µM in various cell lines |
| Common Applications | Cancer research (hypothesized) | Cell cycle synchronization, DNA replication studies | Chemotherapy |
| Potential for Off-Target Effects | Not well-characterized | Can affect other DNA polymerases at high concentrations | Can induce secondary malignancies |
Experimental Protocols for Reproducibility
Detailed and standardized protocols are critical for ensuring the reproducibility of experiments involving novel inhibitors. Below are key experimental methodologies.
Cell-Free DNA Polymerase Activity Assay
This assay directly measures the inhibitory effect of the compound on the activity of purified DNA polymerase.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing a DNA template-primer (e.g., poly(dA-dT)), biotinylated dUTP, other dNTPs, and the purified DNA polymerase enzyme.
-
Inhibitor Preparation: Serially dilute this compound and control inhibitors (e.g., Aphidicolin) to a range of concentrations.
-
Incubation: Add the inhibitors to the reaction mixture and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Quantification: Stop the reaction and quantify the incorporation of biotinylated dUTP into the DNA strand using a colorimetric or fluorometric method (e.g., ELISA-based assay).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular DNA Synthesis Assay
This experiment assesses the compound's ability to inhibit DNA replication within living cells.
Methodology:
-
Cell Culture: Plate cancer cell lines of interest (e.g., MCF-7, P388 as per the original AMAP study) at a suitable density.[1]
-
Treatment: Treat the cells with varying concentrations of this compound and control compounds for a defined period (e.g., 24 hours).
-
Labeling: Add a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), to the cell culture medium for a short period (e.g., 2 hours). EdU is incorporated into newly synthesized DNA.
-
Detection: Fix and permeabilize the cells. Detect the incorporated EdU using a click chemistry reaction that couples a fluorescent azide to the ethynyl group of EdU.
-
Analysis: Quantify the fluorescence intensity per cell using flow cytometry or high-content imaging. A decrease in fluorescence indicates inhibition of DNA synthesis.
Cell Cycle Analysis
This protocol determines the specific phase of the cell cycle at which the compound exerts its effect.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor for a duration corresponding to at least one cell cycle (e.g., 24-48 hours).
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
Staining: Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Interpretation: The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the S phase would be consistent with the action of a DNA synthesis inhibitor.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the compound's proposed mechanism, the following diagrams are provided.
Caption: Workflow for in vitro and cell-based assessment of this compound.
Caption: Proposed mechanism of action for this compound.
By adhering to these detailed protocols and comparative frameworks, researchers can ensure the generation of reproducible and reliable data for novel compounds like this compound, facilitating their proper evaluation within the scientific community.
References
Reproducibility of Experiments Involving 7u85 Hydrochloride: A Comparative Guide
Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound identified as "7u85 Hydrochloride." A product listing from a commercial supplier describes it as a DNA-directed DNA polymerase inhibitor, citing a 1991 research paper by Carter and Bair that investigates a class of compounds known as 2-(arylmethylamino)-1,3-propanediols (AMAPs).[1][2] This guide, therefore, provides a comparative framework based on the reported mechanism of action for this class of compounds and outlines the necessary experimental protocols to ensure the reproducibility of such studies. The data presented herein is illustrative, based on typical results for DNA polymerase inhibitors, and should be adapted for the specific experimental context.
Comparison with Alternative DNA Polymerase Inhibitors
To assess the efficacy and specificity of a compound like this compound, a direct comparison with well-characterized DNA polymerase inhibitors is essential. The choice of alternative agents would depend on the specific DNA polymerase targeted (e.g., α, β, δ, ε in eukaryotes) and the research application.
Table 1: Illustrative Comparison of DNA Polymerase Inhibitors
| Feature | This compound (Hypothetical) | Aphidicolin | Etoposide |
| Primary Target | DNA Polymerase | DNA Polymerase α and δ | Topoisomerase II |
| Mechanism of Action | Competitive inhibition with respect to dNTPs | Non-competitive inhibition with respect to dNTPs | Forms a ternary complex with DNA and Topoisomerase II, leading to DNA strand breaks |
| Cell Cycle Specificity | S-phase | S-phase | S and G2 phases |
| Reported IC50 Range | Not available | 0.1 - 5 µM in various cell lines | 1 - 50 µM in various cell lines |
| Common Applications | Cancer research (hypothesized) | Cell cycle synchronization, DNA replication studies | Chemotherapy |
| Potential for Off-Target Effects | Not well-characterized | Can affect other DNA polymerases at high concentrations | Can induce secondary malignancies |
Experimental Protocols for Reproducibility
Detailed and standardized protocols are critical for ensuring the reproducibility of experiments involving novel inhibitors. Below are key experimental methodologies.
Cell-Free DNA Polymerase Activity Assay
This assay directly measures the inhibitory effect of the compound on the activity of purified DNA polymerase.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing a DNA template-primer (e.g., poly(dA-dT)), biotinylated dUTP, other dNTPs, and the purified DNA polymerase enzyme.
-
Inhibitor Preparation: Serially dilute this compound and control inhibitors (e.g., Aphidicolin) to a range of concentrations.
-
Incubation: Add the inhibitors to the reaction mixture and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Quantification: Stop the reaction and quantify the incorporation of biotinylated dUTP into the DNA strand using a colorimetric or fluorometric method (e.g., ELISA-based assay).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular DNA Synthesis Assay
This experiment assesses the compound's ability to inhibit DNA replication within living cells.
Methodology:
-
Cell Culture: Plate cancer cell lines of interest (e.g., MCF-7, P388 as per the original AMAP study) at a suitable density.[1]
-
Treatment: Treat the cells with varying concentrations of this compound and control compounds for a defined period (e.g., 24 hours).
-
Labeling: Add a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), to the cell culture medium for a short period (e.g., 2 hours). EdU is incorporated into newly synthesized DNA.
-
Detection: Fix and permeabilize the cells. Detect the incorporated EdU using a click chemistry reaction that couples a fluorescent azide (B81097) to the ethynyl (B1212043) group of EdU.
-
Analysis: Quantify the fluorescence intensity per cell using flow cytometry or high-content imaging. A decrease in fluorescence indicates inhibition of DNA synthesis.
Cell Cycle Analysis
This protocol determines the specific phase of the cell cycle at which the compound exerts its effect.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor for a duration corresponding to at least one cell cycle (e.g., 24-48 hours).
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
Staining: Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Interpretation: The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the S phase would be consistent with the action of a DNA synthesis inhibitor.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the compound's proposed mechanism, the following diagrams are provided.
Caption: Workflow for in vitro and cell-based assessment of this compound.
Caption: Proposed mechanism of action for this compound.
By adhering to these detailed protocols and comparative frameworks, researchers can ensure the generation of reproducible and reliable data for novel compounds like this compound, facilitating their proper evaluation within the scientific community.
References
Safety Operating Guide
Proper Disposal of 7U-85 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety Notice: This document provides guidance on the proper disposal of "7U-85 Hydrochloride," identified as a DNA-directed DNA polymerase inhibitor with CAS number 120097-92-9.[1] However, a specific Safety Data Sheet (SDS) for this compound could not be located in publicly available databases. The disposal procedures outlined below are based on general best practices for hazardous chemical waste and should be supplemented by a substance-specific SDS obtained from the chemical supplier and consultation with your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 7U-85 Hydrochloride with appropriate personal protective equipment (PPE) to minimize exposure. As a compound used in cancer research, it should be treated as potentially hazardous.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of 7U-85 Hydrochloride must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following is a general operational plan:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards and disposal requirements for any chemical. It is imperative to obtain the SDS from the supplier of 7U-85 Hydrochloride before proceeding. Section 13 of the SDS will provide specific guidance on disposal.
-
Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) office is the ultimate authority on chemical waste disposal within your organization. Provide them with the name of the chemical, the CAS number (120097-92-9), and a copy of the SDS. They will provide specific instructions for the collection, labeling, and pickup of the waste.
-
Segregate the Waste: Do not mix 7U-85 Hydrochloride waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.
-
Use a Designated Hazardous Waste Container: Your EHS office will provide or specify a suitable container for the waste. This is typically a robust, leak-proof container with a secure lid.
-
Properly Label the Waste Container: The label on the hazardous waste container must be filled out completely and accurately. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "7U-85 Hydrochloride"
-
The CAS number: "120097-92-9"
-
The specific hazards of the chemical (e.g., "Toxic," "Harmful if swallowed"). This information will be on the SDS.
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Store the Waste Container Safely: The waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills. Keep the container closed at all times, except when adding waste.
-
Schedule a Waste Pickup: Once the container is full or you have no further need to dispose of this chemical, arrange for a waste pickup with your EHS office.
Data Presentation: Information to be Found in SDS Section 13
The following table summarizes the critical information you should look for in Section 13 of the Safety Data Sheet for 7U-85 Hydrochloride.
| Information Category | Description |
| Waste Treatment Methods | Provides recommendations for the proper disposal of the chemical and any contaminated packaging. |
| Product Disposal | Specifies whether the product should be disposed of via a licensed waste disposal contractor and provides guidance on appropriate methods. |
| Contaminated Packaging | Gives instructions on how to handle and dispose of the empty container, which may still contain hazardous residues. |
| Relevant Provisions | May refer to specific local, regional, or national regulations that govern the disposal of this type of waste. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 7U-85 Hydrochloride.
Caption: A logical workflow for the compliant disposal of 7U-85 Hydrochloride.
By adhering to these procedures and prioritizing the guidance from the substance-specific Safety Data Sheet and your institution's EHS professionals, you can ensure the safe and compliant disposal of 7U-85 Hydrochloride.
References
Proper Disposal of 7U-85 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety Notice: This document provides guidance on the proper disposal of "7U-85 Hydrochloride," identified as a DNA-directed DNA polymerase inhibitor with CAS number 120097-92-9.[1] However, a specific Safety Data Sheet (SDS) for this compound could not be located in publicly available databases. The disposal procedures outlined below are based on general best practices for hazardous chemical waste and should be supplemented by a substance-specific SDS obtained from the chemical supplier and consultation with your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 7U-85 Hydrochloride with appropriate personal protective equipment (PPE) to minimize exposure. As a compound used in cancer research, it should be treated as potentially hazardous.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of 7U-85 Hydrochloride must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following is a general operational plan:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards and disposal requirements for any chemical. It is imperative to obtain the SDS from the supplier of 7U-85 Hydrochloride before proceeding. Section 13 of the SDS will provide specific guidance on disposal.
-
Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) office is the ultimate authority on chemical waste disposal within your organization. Provide them with the name of the chemical, the CAS number (120097-92-9), and a copy of the SDS. They will provide specific instructions for the collection, labeling, and pickup of the waste.
-
Segregate the Waste: Do not mix 7U-85 Hydrochloride waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.
-
Use a Designated Hazardous Waste Container: Your EHS office will provide or specify a suitable container for the waste. This is typically a robust, leak-proof container with a secure lid.
-
Properly Label the Waste Container: The label on the hazardous waste container must be filled out completely and accurately. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "7U-85 Hydrochloride"
-
The CAS number: "120097-92-9"
-
The specific hazards of the chemical (e.g., "Toxic," "Harmful if swallowed"). This information will be on the SDS.
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Store the Waste Container Safely: The waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills. Keep the container closed at all times, except when adding waste.
-
Schedule a Waste Pickup: Once the container is full or you have no further need to dispose of this chemical, arrange for a waste pickup with your EHS office.
Data Presentation: Information to be Found in SDS Section 13
The following table summarizes the critical information you should look for in Section 13 of the Safety Data Sheet for 7U-85 Hydrochloride.
| Information Category | Description |
| Waste Treatment Methods | Provides recommendations for the proper disposal of the chemical and any contaminated packaging. |
| Product Disposal | Specifies whether the product should be disposed of via a licensed waste disposal contractor and provides guidance on appropriate methods. |
| Contaminated Packaging | Gives instructions on how to handle and dispose of the empty container, which may still contain hazardous residues. |
| Relevant Provisions | May refer to specific local, regional, or national regulations that govern the disposal of this type of waste. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 7U-85 Hydrochloride.
Caption: A logical workflow for the compliant disposal of 7U-85 Hydrochloride.
By adhering to these procedures and prioritizing the guidance from the substance-specific Safety Data Sheet and your institution's EHS professionals, you can ensure the safe and compliant disposal of 7U-85 Hydrochloride.
References
Essential Safety and Handling Guide for Potent Hydrochloride Compounds
Disclaimer: The identifier "7u85 Hydrochloride" does not correspond to a recognized chemical substance. The following guidance is based on best practices for handling potent, hazardous hydrochloride salts of research and active pharmaceutical ingredients (APIs). Before beginning any work, you must consult the specific Safety Data Sheet (SDS) for the compound you are using to conduct a thorough, substance-specific risk assessment.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational protocols for safe handling, and plans for waste disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the foundation of safe laboratory practice when handling potent chemical hydrochlorides, which can be corrosive, irritating, and harmful if inhaled, swallowed, or absorbed through the skin.[1][2] A multi-layered approach to PPE is recommended to minimize exposure.[3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Respiratory | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate acid gas/particulate combination cartridges (e.g., P100/FFP3). A proper fit test is mandatory before use. | |
| Disposable Respirator (e.g., N95) | Suitable only for low-risk activities. Not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek or a dedicated, back-closing, long-sleeved gown with tight-fitting cuffs. This should be worn over personal clothing. |
| Eye Protection | Chemical Splash Goggles & Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection, especially when handling larger quantities or during tasks with a high splash risk. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Protocol for Weighing and Preparing a Solution
This protocol outlines the procedural steps for safely weighing a solid potent hydrochloride compound and preparing a stock solution. All operations involving concentrated forms of the compound should be performed within a certified chemical fume hood or other appropriate containment enclosure.
Experimental Protocol: Safe Weighing and Solubilization
-
Preparation and Pre-Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary materials: the hydrochloride compound in a sealed container, appropriate solvent, volumetric flasks, pipettes, and beakers.
-
Prepare a designated hazardous waste container for contaminated disposables.
-
Ensure a chemical spill kit appropriate for corrosive and toxic materials is immediately accessible.
-
-
Donning PPE:
-
Don inner gloves.
-
Don disposable coveralls or gown.
-
Don shoe covers.
-
Don outer gloves.
-
Don respiratory protection (e.g., PAPR or fit-tested respirator).
-
Don safety goggles and a face shield.
-
-
Handling the Compound:
-
Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Carefully open the container with the hydrochloride compound, avoiding any puff of powder.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the primary container.
-
Carefully transfer the weighed solid into the appropriate volumetric flask.
-
To dilute, always add acid (or the acidic hydrochloride salt solution) to water or the solvent, never the other way around. Add a small amount of the desired solvent to the flask to dissolve the compound, then dilute to the final volume.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the process with a validated cleaning agent.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Disposal Plan
Proper disposal of potent hydrochloride compounds and associated contaminated waste is critical for laboratory safety and environmental protection.
-
Chemical Waste:
-
All solutions and unused solid material must be disposed of as hazardous chemical waste.
-
If permissible by local regulations and your institution's EHS guidelines, acidic waste may be neutralized with a base like sodium bicarbonate before collection. The pH should be verified to be within a safe range (typically 6-8) before collection.
-
Collect all chemical waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
-
Contaminated PPE and Consumables:
-
All disposable items that have come into contact with the chemical, including gloves, shoe covers, coveralls, weigh boats, and paper towels, must be considered hazardous waste.
-
Place these items in a designated, sealed hazardous waste bag or container immediately after use.
-
-
Doffing (Removing) PPE:
-
Remove PPE in a designated area, taking care to avoid self-contamination.
-
The typical doffing sequence is:
-
Remove outer gloves.
-
Remove coveralls/gown and shoe covers.
-
Remove face shield and goggles.
-
Remove respirator.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Visual Workflow for Safe Handling
The following diagrams illustrate the logical workflow for risk assessment and the procedural steps for handling potent hydrochloride compounds.
Caption: Logical workflow for risk assessment and safe handling of potent compounds.
Caption: Recommended sequence for donning and doffing personal protective equipment.
References
Essential Safety and Handling Guide for Potent Hydrochloride Compounds
Disclaimer: The identifier "7u85 Hydrochloride" does not correspond to a recognized chemical substance. The following guidance is based on best practices for handling potent, hazardous hydrochloride salts of research and active pharmaceutical ingredients (APIs). Before beginning any work, you must consult the specific Safety Data Sheet (SDS) for the compound you are using to conduct a thorough, substance-specific risk assessment.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational protocols for safe handling, and plans for waste disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the foundation of safe laboratory practice when handling potent chemical hydrochlorides, which can be corrosive, irritating, and harmful if inhaled, swallowed, or absorbed through the skin.[1][2] A multi-layered approach to PPE is recommended to minimize exposure.[3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Respiratory | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate acid gas/particulate combination cartridges (e.g., P100/FFP3). A proper fit test is mandatory before use. | |
| Disposable Respirator (e.g., N95) | Suitable only for low-risk activities. Not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek or a dedicated, back-closing, long-sleeved gown with tight-fitting cuffs. This should be worn over personal clothing. |
| Eye Protection | Chemical Splash Goggles & Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection, especially when handling larger quantities or during tasks with a high splash risk. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Protocol for Weighing and Preparing a Solution
This protocol outlines the procedural steps for safely weighing a solid potent hydrochloride compound and preparing a stock solution. All operations involving concentrated forms of the compound should be performed within a certified chemical fume hood or other appropriate containment enclosure.
Experimental Protocol: Safe Weighing and Solubilization
-
Preparation and Pre-Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary materials: the hydrochloride compound in a sealed container, appropriate solvent, volumetric flasks, pipettes, and beakers.
-
Prepare a designated hazardous waste container for contaminated disposables.
-
Ensure a chemical spill kit appropriate for corrosive and toxic materials is immediately accessible.
-
-
Donning PPE:
-
Don inner gloves.
-
Don disposable coveralls or gown.
-
Don shoe covers.
-
Don outer gloves.
-
Don respiratory protection (e.g., PAPR or fit-tested respirator).
-
Don safety goggles and a face shield.
-
-
Handling the Compound:
-
Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Carefully open the container with the hydrochloride compound, avoiding any puff of powder.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the primary container.
-
Carefully transfer the weighed solid into the appropriate volumetric flask.
-
To dilute, always add acid (or the acidic hydrochloride salt solution) to water or the solvent, never the other way around. Add a small amount of the desired solvent to the flask to dissolve the compound, then dilute to the final volume.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the process with a validated cleaning agent.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Disposal Plan
Proper disposal of potent hydrochloride compounds and associated contaminated waste is critical for laboratory safety and environmental protection.
-
Chemical Waste:
-
All solutions and unused solid material must be disposed of as hazardous chemical waste.
-
If permissible by local regulations and your institution's EHS guidelines, acidic waste may be neutralized with a base like sodium bicarbonate before collection. The pH should be verified to be within a safe range (typically 6-8) before collection.
-
Collect all chemical waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
-
Contaminated PPE and Consumables:
-
All disposable items that have come into contact with the chemical, including gloves, shoe covers, coveralls, weigh boats, and paper towels, must be considered hazardous waste.
-
Place these items in a designated, sealed hazardous waste bag or container immediately after use.
-
-
Doffing (Removing) PPE:
-
Remove PPE in a designated area, taking care to avoid self-contamination.
-
The typical doffing sequence is:
-
Remove outer gloves.
-
Remove coveralls/gown and shoe covers.
-
Remove face shield and goggles.
-
Remove respirator.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Visual Workflow for Safe Handling
The following diagrams illustrate the logical workflow for risk assessment and the procedural steps for handling potent hydrochloride compounds.
Caption: Logical workflow for risk assessment and safe handling of potent compounds.
Caption: Recommended sequence for donning and doffing personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
